Cepharanthine
描述
This compound has been reported in Stephania cephalantha, Stephania sinica, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
isoquinoline alkaloid from tubers of STEPHANIA; stimulates recovery of immunologic function in lymphatic system after administration of antineoplastic agents or x-irradiation
属性
IUPAC Name |
(14S,27R)-22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38N2O6/c1-38-13-11-24-18-31(41-4)33-20-27(24)28(38)16-23-7-10-30(40-3)32(17-23)44-26-8-5-22(6-9-26)15-29-35-25(12-14-39(29)2)19-34-36(37(35)45-33)43-21-42-34/h5-10,17-20,28-29H,11-16,21H2,1-4H3/t28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPXVXANRNDGTA-WDYNHAJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(C=C8CCN7C)OC)O4)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)C[C@@H]7C8=CC(=C(C=C8CCN7C)OC)O4)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045957 | |
| Record name | Cepharanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481-49-2 | |
| Record name | (+)-Cepharanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=481-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cepharanthine [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cepharanthine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16824 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CEPHARANTHINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cepharanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 481-49-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEPHARANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7592YJ0J6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cepharanthine's Modulation of NF-κB, PI3K/Akt/mTOR, and MAPK Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cepharanthine (CEP), a biscoclaurine alkaloid isolated from Stephania cepharantha, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral effects.[1][2][3] A growing body of evidence indicates that this compound exerts its pleiotropic effects by modulating key intracellular signaling pathways that are often dysregulated in various disease states. This technical guide provides an in-depth analysis of this compound's role in the modulation of three critical signaling cascades: Nuclear Factor-kappa B (NF-κB), Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR), and Mitogen-Activated Protein Kinase (MAPK). This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms of this compound, supported by quantitative data, experimental methodologies, and visual pathway diagrams.
Modulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response and plays a crucial role in cell survival, proliferation, and immunity.[4] Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. This compound has been shown to be a potent inhibitor of this pathway.[1][4]
Mechanism of Action
This compound's primary mechanism for inhibiting the NF-κB pathway involves the prevention of the degradation of the inhibitory protein IκBα.[3][5] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by IκB proteins. Upon stimulation by various signals, such as inflammatory cytokines or pathogens, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[3] This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound has been observed to block the IKK-mediated phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent activation of downstream targets.[3][4]
Quantitative Data on NF-κB Pathway Modulation
The following table summarizes the quantitative effects of this compound on the NF-κB pathway and related inflammatory markers.
| Target/Effect | Cell Line/Model | Concentration/Dose | Observed Effect | Citation |
| Inhibition of pro-inflammatory cytokines (TNFα, IL-6, IL-1β) release | RAW264.7 cells | 2.5, 5, and 10 μg/mL | Dose-dependent inhibition | [3] |
| Inhibition of NF-κB expression | Diabetic rats | 10 mg/kg/day | Significant inhibition | [3] |
| Inhibition of NF-κB DNA-binding activity | KKU-M213 cells | 10 μg/mL | Time-dependent decrease, complete inhibition at 24h | [4] |
| Reduction of nuclear p50, p65, and p52 | KKU-M213 cells | 10 μg/mL | Time-dependent reduction | [4] |
Experimental Protocol: Western Blot Analysis of NF-κB Activation
This protocol describes a general method for assessing the effect of this compound on NF-κB activation by measuring the levels of phosphorylated p65 and total p65 in cell lysates.
Materials:
-
Cell line of interest (e.g., RAW264.7 macrophages)
-
This compound
-
Stimulating agent (e.g., Lipopolysaccharide, LPS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with an agonist like LPS for a shorter duration (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated p65 to total p65. Use a loading control like β-actin to ensure equal protein loading.
Signaling Pathway Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Suppresses Herpes Simplex Virus Type 1 Replication Through the Downregulation of the PI3K/Akt and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
Chemical properties of Cepharanthine as a bisbenzylisoquinoline alkaloid
A Technical Guide to the Chemical Properties of Cepharanthine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the chemical properties of this compound, a bisbenzylisoquinoline alkaloid of significant interest for its diverse pharmacological activities. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the visualization of key molecular and experimental concepts.
Core Chemical and Physical Properties
This compound is a complex natural product isolated primarily from plants of the Stephania genus, such as Stephania cepharantha Hayata.[1][2] It is classified as a bisbenzylisoquinoline alkaloid, characterized by a macrocyclic structure formed by two 1-benzylisoquinoline units.[3] This unique structure confers its distinct chemical and biological properties.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its handling, formulation, and analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₃₇H₃₈N₂O₆ | [3][4] |
| Molecular Weight | 606.71 g/mol | [] |
| Appearance | White to light yellow or yellow crystalline powder | [3][4] |
| Melting Point | 145-155 °C | |
| Predicted pKa | 7.61 ± 0.20 | |
| UV/Vis. λmax | 282 - 283 nm | [6] |
| Optical Activity | Optically active | [3][4] |
| Storage Stability | Stable for at least 2 years at -20°C as supplied. Solutions in DMSO can be stored at -20°C for up to 2 months. |
Solubility Profile
This compound's solubility is a critical factor for its formulation and bioavailability. It is an amphiphilic and cationic molecule that is sparingly soluble in water but shows good solubility in various organic solvents and acidic aqueous solutions.[1][3]
| Solvent | Solubility | Source(s) |
| Water | Insoluble / Sparingly soluble | [1][4] |
| Acidic Aqueous Solutions | Soluble | [1][3] |
| DMSO | Soluble (Slightly to ~35 mg/mL) | [] |
| Ethanol | Soluble (~20 mg/mL) | |
| Methanol | Soluble (Slightly) | [] |
| Chloroform | Soluble (Sparingly) | [] |
Structural and Spectroscopic Characterization
The definitive identification and characterization of this compound rely on a combination of spectroscopic techniques. While detailed raw spectral data is often proprietary, this section outlines the methodologies used for its structural elucidation.
Chemical Structure
The chemical structure of this compound is a complex, polycyclic framework. Visualization of this structure is essential for understanding its chemical reactivity and interactions with biological targets.
Caption: Chemical structure of this compound.
Spectroscopic Analysis
High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are primary techniques for the identification and quantification of this compound.[2][6]
-
Mass Spectrometry (MS): LC-MS/MS is a sensitive method for quantifying this compound in biological matrices.[6] In positive ion mode, the precursor ion [M+H]⁺ is typically monitored.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used for the structural confirmation of this compound.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the this compound molecule.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the chemical characterization of this compound.
Solubility Determination
This protocol outlines a method for determining the equilibrium solubility of this compound in various media.[1]
-
Preparation: Add an excess amount of this compound powder to a known volume (e.g., 10 mL) of the desired test medium (e.g., buffer, oil, or surfactant solution) in a sealed container.
-
Equilibration: Place the container in a shaker bath maintained at 37 ± 0.5 °C and stir at a constant speed (e.g., 100 rpm) for 72 hours to ensure equilibrium is reached.
-
Separation: After the equilibration period, centrifuge the suspension at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Sampling and Dilution: Carefully collect a precise volume of the supernatant. Immediately dilute the supernatant with a suitable solvent (e.g., methanol) to prevent precipitation.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a set of conditions for the analysis of this compound by HPLC, suitable for quantification in solubility and stability studies.[1]
-
Instrumentation: A standard HPLC system with a UV detector (e.g., Shimadzu LC-20A).
-
Column: Diamonsil C18 (200 mm × 4.60 mm, 5 µm).
-
Mobile Phase: A suitable mixture of organic and aqueous phases (e.g., methanol and water with 10mM ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 282 nm.[6]
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol, and filter through a 0.22 µm membrane before injection.
General Protocol for NMR Spectroscopic Analysis
This generalized protocol describes the steps for acquiring ¹H and ¹³C NMR spectra for structural characterization.
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 1-10 mg) and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H spectrum and identify the chemical shifts (ppm), multiplicities (e.g., singlet, doublet), and coupling constants (Hz). Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects by modulating multiple intracellular signaling pathways.[2][7] Understanding these pathways and the experimental workflows to study them is crucial for drug development.
Key Signaling Pathways Modulated by this compound
This compound has been shown to inhibit several key pathways involved in inflammation, cell proliferation, and survival, including the NF-κB, PI3K/Akt/mTOR, and STAT3 pathways.[2][7][8]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Representative Experimental Workflow
The characterization and analysis of this compound typically follow a structured workflow, from isolation to biological activity assessment.
References
- 1. This compound: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Effects and Clinical Prospects of this compound [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Extraction and Isolation of Cepharanthine from Stephania cepharantha Hayata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cepharanthine, a bisbenzylisoquinoline alkaloid, is a key bioactive compound isolated primarily from the tuberous roots of Stephania cepharantha Hayata, a plant in the Menispermaceae family.[1][2] For decades, it has been used in Japan to treat a variety of conditions, including alopecia, snake bites, and radiation-induced leukopenia.[1][3] Modern research has unveiled its extensive pharmacological properties, including anti-inflammatory, antioxidant, immunomodulatory, antiviral, and antitumoral effects.[1][2][4][5] This has spurred significant interest in its potential for broader clinical applications, including the treatment of various cancers and viral infections like COVID-19.[6][7][8]
The development of this compound-based therapeutics is critically dependent on efficient and scalable methods for its extraction from the plant matrix and subsequent purification to pharmaceutical-grade standards.[6] This guide provides an in-depth overview of the prevailing and innovative techniques for the extraction and isolation of this compound, complete with detailed experimental protocols, comparative data, and visualizations of both the chemical workflow and its biological mechanisms of action.
Extraction of this compound: From Conventional to Novel Techniques
The primary goal of the extraction process is to efficiently transfer this compound and related alkaloids from the solid plant material into a liquid solvent phase. The choice of method impacts yield, purity, cost, and environmental footprint.
Conventional Extraction Methods
Traditional methods often involve the use of organic solvents and heat.
-
Solvent Extraction (Maceration & Heat Reflux): This is the most established technique. It involves soaking the powdered plant material in a selected solvent, sometimes with the application of heat (reflux) to increase efficiency.[9] Common solvents include ethanol-water mixtures, dichloromethane, and acidic water.[6][9] While straightforward, these methods can be time-consuming and require large solvent volumes.[6][9] For instance, a conventional method involves treating the plant material with hydrochloric acid-water (1:99, v/v) followed by extraction with dichloromethane over several hours.[9] A more optimized heat reflux method uses an 80% aqueous ethanol solution, which has been shown to produce a crude extract yield of 18.6% containing approximately 0.53-0.58% this compound.[6][9]
Novel Extraction Methods
Modern techniques aim to improve extraction efficiency, reduce time and solvent consumption, and offer a "greener" alternative.[6]
-
Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to create acoustic cavitation in the solvent, disrupting the plant cell walls and enhancing mass transfer of the target compounds into the solvent.[6] UAE is a non-thermal process, which helps prevent the degradation of heat-sensitive compounds.[6] Studies have shown that using UAE with an ethanol-water solvent (50:50, v/v) can increase the this compound yield by 2.5 times compared to traditional dichloromethane extraction.[6]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material directly and rapidly. This internal heating creates pressure that ruptures the plant cells, releasing the bioactive components.[6] Under optimal conditions, MAE has been reported to produce a this compound yield 12.4 times higher than that of conventional dichloromethane extraction.[6] A procedure involving MAE with 0.01 mol/L hydrochloric acid as the solvent has been established for the rapid extraction of alkaloids from S. cepharantha.[10]
-
Enzyme-Assisted Extraction (EAE): This technique involves the use of enzymes to break down the plant cell wall components (like cellulose and pectin), facilitating the release of intracellular contents.[6]
Data Summary: Comparison of Extraction Methods
| Method | Solvent | Key Parameters | Yield of this compound | Reference |
| Conventional Hot Reflux | 80% Ethanol-Water (v/v) | Solid-liquid ratio: 1:12 g/mL; Maceration: 1.5 h; Extraction: 1-2 h, repeated 3 times. | ~0.58% of crude extract | [6][9] |
| Acid-Water/Dichloromethane | Acidic-water (1:99, v/v), then Dichloromethane | Soaking: 4 h | Up to 1.90% in tubers | [6] |
| Ultrasound-Assisted (UAE) | 50% Ethanol-Water (v/v) | Solid-liquid ratio: 1:30 g/mL; Power: 120 W; Time: 10 min. | 17.35% (CEP yield with this solvent) | [6] |
| Microwave-Assisted (MAE) | Dichloromethane or other solvents | Solid-liquid ratio: 1:30 g/mL; Time: 15 min. | 12.4x higher than conventional method | [6] |
| MAE-SPE | 0.01 mol/L Hydrochloric Acid | Optimized MAE process followed by Solid-Phase Extraction. | Satisfactory recoveries (100.44-102.12%) | [10] |
Isolation and Purification of this compound
Following extraction, the crude extract contains a mixture of alkaloids and other plant metabolites. The subsequent purification steps are crucial for isolating this compound to a high degree of purity.
Common Purification Techniques
-
Macroporous Resin (MR) Chromatography: This is a widely used technique for the enrichment and purification of alkaloids from crude extracts.[6][9] MRs are polymer beads with a porous structure that adsorb molecules based on properties like polarity and molecular size. The adsorbed compounds are then selectively eluted using a solvent gradient.[6] The D101 type of macroporous resin has been found to be effective for purifying total alkaloids from S. cepharantha.[9]
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that does not require a solid support matrix, thereby avoiding irreversible adsorption of the sample. It is an effective method for separating and purifying components from complex mixtures.[6]
-
Aqueous Two-Phase Extraction (ATPE): This technique involves the separation of compounds between two immiscible aqueous phases. It is considered a gentle and effective method for purification.[6] Combining ATPE with UAE has been shown to be effective for the extraction and initial purification of this compound.[6]
-
Column Chromatography: Traditional column chromatography using stationary phases like silica gel, Rp-18, and Sephadex LH-20 is also employed for the fine separation of individual alkaloids from the enriched extract.[11]
Data Summary: Purification Techniques
| Technique | Principle | Key Parameters | Outcome | Reference |
| Macroporous Resin (MR) | Adsorption and selective elution. | Resin type: D101; Elution with ethanol-water gradients containing triethylamine or formic acid. | Yield of total alkaloids: 3.4%; this compound content: 2.9%. | [9] |
| Solid-Phase Extraction (SPE) | Adsorption and cleanup. | Cation-exchange polymeric cartridge. | Used for cleanup of MAE extract prior to HPLC analysis. | [10] |
| Column Chromatography | Differential partitioning between stationary and mobile phases. | Stationary phases: Silica gel, Rp-18, Sephadex LH-20. | Isolation of individual alkaloids. | [11] |
Experimental Protocols
The following sections provide detailed methodologies for key extraction and purification processes.
Protocol 1: Optimized Heat Reflux Extraction[9]
-
Preparation: Weigh 5 g of powdered S. cepharantha tuber.
-
Maceration: Macerate the powder with 60 mL of an 80:20 (v/v) ethanol-water solution for 1.5 hours at room temperature.
-
First Extraction: Transfer the slurry to a reflux apparatus and heat at the solvent's boiling point for 2 hours.
-
Filtration: After cooling, filter the mixture to separate the supernatant (extract I) from the plant residue.
-
Second Extraction: Add 50 mL of fresh 80% ethanol-water to the residue and perform a second reflux extraction for 2 hours. Filter and collect the supernatant (extract II).
-
Third Extraction: Repeat the previous step once more to obtain extract III.
-
Pooling and Concentration: Combine extracts I, II, and III. Concentrate the pooled extracts under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE)[6]
-
Preparation: Place a known amount of dried, powdered S. cepharantha tuber into an extraction vessel.
-
Solvent Addition: Add a 50:50 (v/v) ethanol-water solution to achieve a solid-to-liquid ratio of 1:30 g/mL.
-
Ultrasonication: Submerge the vessel in an ultrasonic bath. Apply ultrasonic power of 120 W for 10 minutes.
-
Separation: After extraction, centrifuge or filter the mixture to separate the liquid extract from the solid plant debris.
-
Concentration: Concentrate the liquid extract using a rotary evaporator to yield the crude extract.
Protocol 3: Purification by Macroporous Resin (MR) Chromatography[9]
-
Column Preparation: Pack a chromatography column with D101-type macroporous resin and pre-condition it by washing sequentially with ethanol and deionized water.
-
Sample Loading: Dissolve the crude extract obtained from Protocol 1 or 2 in an appropriate solvent and load it onto the prepared column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove impurities such as sugars and salts.
-
Elution: Elute the adsorbed alkaloids using a stepwise gradient of ethanol-water solutions. A suggested gradient could be:
-
30:65:5 (v/v/v) ethanol-water-triethylamine
-
70:25:5 (v/v/v) ethanol-water-formic acid
-
95:5 (v/v) ethanol-water
-
-
Fraction Collection: Collect the eluted fractions and monitor their composition using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Concentration: Pool the fractions containing high-purity this compound and concentrate them under reduced pressure to obtain the purified product.
Mandatory Visualizations
Experimental Workflow
Key Signaling Pathways Modulated by this compound
This compound exerts its diverse pharmacological effects by interfering with multiple intracellular signaling pathways.[1][4] Understanding these mechanisms is vital for drug development. Key modulated pathways include NF-κB, PI3K/Akt/mTOR, and AMPK.[1][12][13]
Conclusion
The extraction and isolation of this compound from Stephania cepharantha Hayata have evolved from time-intensive conventional methods to highly efficient modern techniques.[6] Innovations like Ultrasound-Assisted and Microwave-Assisted Extraction offer significantly higher yields in shorter times, aligning with the principles of green chemistry.[6][10] Subsequent purification, particularly using macroporous resin chromatography, is effective in achieving the high purity required for pharmaceutical applications.[9] A thorough understanding of these technical processes, combined with knowledge of the compound's complex mechanism of action on signaling pathways like NF-κB and PI3K/Akt, is essential for advancing this compound from a natural product to a clinically successful therapeutic agent.[1][12][13] Continued optimization of these protocols will be key to unlocking the full potential of this promising alkaloid.[6][7]
References
- 1. This compound: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Effects and Clinical Prospects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of the biscoclaurine alkaloid, this compound, for a range of clinical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: An update of its mode of action, pharmacological properties and medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Current status and future challenges in extraction, purification and identification of this compound (a potential drug against COVID-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current status and future challenges in extraction, purification and identification of this compound (a potential drug against COVID-19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a review of the antiviral potential of a Japanese-approved alopecia drug in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. [Study on the alkaloids in the stems and leaves of Stephania cepharantha (II)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological Effects and Clinical Prospects of this compound [mdpi.com]
- 13. mdpi.com [mdpi.com]
The immunomodulatory effects of Cepharanthine in cellular models
An In-depth Technical Guide to the Immunomodulatory Effects of Cepharanthine in Cellular Models
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (CEP), a bisbenzylisoquinoline alkaloid isolated from Stephania cepharantha Hayata, has demonstrated a wide range of pharmacological activities, including potent anti-inflammatory and immunomodulatory effects.[1][2][3] For decades, it has been used clinically in Japan to treat various conditions, from alopecia to venomous snakebites.[2] This technical guide provides an in-depth overview of the mechanisms underlying this compound's immunomodulatory properties as observed in cellular models. It details the compound's impact on key pro-inflammatory signaling pathways, its influence on various immune cell functions, and provides standardized protocols for researchers to investigate these effects. Quantitative data from multiple studies are summarized for comparative analysis, and key cellular pathways and workflows are visualized to facilitate a deeper understanding of its mode of action.
Core Mechanisms of Action: Inhibition of Pro-inflammatory Signaling Pathways
This compound exerts its immunomodulatory effects primarily by targeting and suppressing critical intracellular signaling cascades that orchestrate the inflammatory response. Its multifactorial mechanism involves the inhibition of transcription factors, kinases, and inflammasome complexes that are pivotal in the expression of pro-inflammatory mediators.[1][2]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[4] this compound has been consistently shown to be a potent inhibitor of this pathway.[1][2][5] In cellular models, particularly in macrophages like RAW264.7 stimulated with lipopolysaccharide (LPS), this compound prevents the activation of NF-κB.[6][7][8] The mechanism involves blocking the IκB kinase (IKK) pathway, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[7] This action ensures that the NF-κB p65/p50 dimer remains sequestered in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of target genes like TNF-α, IL-6, and IL-1β.[1][4][6][8]
Caption: this compound's inhibition of the NF-κB pathway.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation.[4] Studies have demonstrated that this compound can suppress the LPS-induced phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in macrophage cell lines.[1][8][9] By inhibiting the activation of these kinases, this compound prevents the activation of downstream transcription factors like AP-1, further contributing to the reduced expression of pro-inflammatory genes.[9]
Caption: this compound's inhibition of MAPK signaling pathways.
Suppression of the JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for responses to various cytokines, particularly interferons. In autoimmune conditions, the IFN-γ/CXCL10 axis, mediated by JAK/STAT signaling, is often upregulated. A study using human salivary gland ductal cells showed that this compound inhibited IFN-γ-induced production of the chemokine CXCL10.[10] This effect was achieved by preventing the phosphorylation of JAK2 and its downstream target STAT1, thereby blocking STAT1's nuclear translocation and subsequent gene activation.[10] This suggests a therapeutic potential for this compound in autoimmune diseases characterized by excessive IFN-γ signaling.
Effects on Immune Cell Function and Phenotype
This compound's immunomodulatory capacity extends beyond signaling pathway inhibition to directly altering the function and polarization of key immune cells.
Macrophage Activity and Polarization
Macrophages are central players in both innate and adaptive immunity. This compound significantly impacts their function:
-
Inhibition of Pro-inflammatory Mediators: In LPS-stimulated RAW264.7 macrophages and primary human monocytic cells, this compound dose-dependently suppresses the production and release of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][6][8] It also inhibits the production of other inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3][11]
-
Modulation of Macrophage Polarization: Recent evidence suggests this compound can modulate macrophage polarization, a process where macrophages adopt distinct functional phenotypes (pro-inflammatory M1 vs. anti-inflammatory/pro-repair M2).[12] In a model of pulmonary fibrosis, this compound was shown to inhibit M2 macrophage polarization, which is associated with fibrotic processes.[12][13] This indicates that this compound can steer the immune response away from a chronic, pro-fibrotic state.
T-Lymphocyte and Dendritic Cell Function
This compound also modulates the adaptive immune response by acting on T-lymphocytes and dendritic cells (DCs):
-
T-Lymphocytes: this compound can regulate multiple signaling pathways in abnormally activated T cells, including the NF-κB, MAPK, and PI3K/Akt/mTOR pathways.[1][6] It has been shown to suppress the expression of cytokine genes in activated T cells, which may contribute to its efficacy in T-cell-mediated inflammatory conditions.[14][15]
-
Dendritic Cells: As potent antigen-presenting cells, DCs are critical for initiating T-cell responses. This compound has been found to inhibit antigen uptake by dendritic cells and reduce their production of IL-12, a key cytokine for Th1 cell differentiation.[16] This suggests this compound can dampen the initiation phase of the adaptive immune response.
Quantitative Data on Immunomodulatory Effects
The following tables summarize quantitative data from key studies, illustrating this compound's dose-dependent effects on various cellular models.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Cell Line | Stimulus (Concentration) | This compound (CEP) Conc. | Cytokine Measured | % Inhibition / Effect | Reference |
|---|---|---|---|---|---|
| RAW264.7 | LPS (1 µg/mL) | 2.5, 5, 10 µg/mL | TNF-α, IL-6, IL-1β | Dose-dependent inhibition | [6][8] |
| Human Monocytic Cells | --- | 0.1 µg/mL | TNF-α, IL-1β, IL-6, IL-8 | Significant suppression | [17] |
| U1 (Monocytic) | TNF-α | EC₅₀: 0.016 µg/mL | HIV-1 Replication | 50% effective concentration | [3] |
| NS-SV-DC | IFN-γ | 1, 5 µg/mL | CXCL10 | Significant inhibition |[10] |
Table 2: Effect of this compound on Signaling Pathway Activation
| Cell Line | Stimulus | This compound (CEP) Conc. | Pathway Component | Effect | Reference |
|---|---|---|---|---|---|
| RAW264.7 | LPS | 2.5, 5, 10 µg/mL | p-ERK, p-JNK, p-p38 | Dose-dependent inhibition | [8] |
| RAW264.7 | LPS | 2.5, 5, 10 µg/mL | NF-κB p65 (nuclear) | Dose-dependent inhibition | [6][8] |
| NS-SV-DC | IFN-γ | 1, 5 µg/mL | p-JAK2, p-STAT1 | Inhibition of phosphorylation |[10] |
Detailed Experimental Protocols
The following protocols provide a framework for studying the immunomodulatory effects of this compound in vitro.
General Experimental Workflow
A typical experiment to assess the anti-inflammatory effects of this compound follows a standardized workflow from cell culture to data analysis.
Caption: Standard workflow for in vitro immunomodulation assays.
Protocol: Cytokine Production in Macrophages
This protocol details the measurement of cytokine inhibition in LPS-stimulated macrophages.
-
Cell Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed 2 x 10⁵ cells per well in a 24-well plate and allow them to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µg/mL) or vehicle control (DMSO) for 1 hour.[8]
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 18-24 hours.[8]
-
Harvesting: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis and store it at -80°C.
-
Quantification (ELISA): Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Protocol: Western Blot for NF-κB and MAPK Signaling
This protocol is for assessing the phosphorylation state of key signaling proteins.
-
Cell Culture and Treatment: Seed RAW264.7 cells (2 x 10⁶ cells) in a 6-well plate. Pre-treat with this compound as described above (4.2).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for a shorter duration, typically 15-60 minutes, to capture peak phosphorylation events.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol: Macrophage M2 Polarization Assay
This protocol outlines the induction and analysis of M2 macrophage polarization.[12][18][19]
-
Cell Differentiation: Differentiate human monocytic THP-1 cells into M0 macrophages by incubating with 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Polarization and Treatment: Replace the medium with fresh RPMI-1640. Add this compound at desired concentrations. Induce M2 polarization by adding 20 ng/mL of IL-4 and 20 ng/mL of IL-13. Incubate for another 48-72 hours.
-
Analysis by Flow Cytometry:
-
Harvest the cells using a non-enzymatic cell scraper.
-
Wash with PBS and stain with a viability dye.
-
Block Fc receptors with an Fc block reagent.
-
Stain with fluorescently-conjugated antibodies against a human M2 marker (e.g., CD206).
-
Analyze the cells using a flow cytometer to quantify the percentage of CD206-positive cells in the treated versus untreated populations.
-
-
Analysis by qPCR:
-
Lyse the cells and extract total RNA.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers for M2 marker genes (e.g., ARG1, MRC1 [CD206]) and a housekeeping gene for normalization.
-
Summary and Future Directions
This compound is a potent immunomodulatory agent that functions by suppressing key inflammatory pathways, including NF-κB, MAPK, and JAK/STAT.[1][9][10] Its ability to inhibit the production of a broad range of pro-inflammatory mediators and modulate the function of critical immune cells like macrophages and T-cells underscores its therapeutic potential for a variety of inflammatory and autoimmune diseases.[1][6][17] The data from cellular models provide a strong rationale for its clinical applications.
Future research should focus on delineating the precise molecular targets of this compound within these signaling cascades. Investigating its effects on other immune cell subsets, such as neutrophils and innate lymphoid cells, could reveal additional mechanisms of action. Furthermore, exploring the use of advanced cellular models, such as organoids or patient-derived cells, will help bridge the gap between in vitro findings and clinical efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a review of the antiviral potential of a Japanese-approved alopecia drug in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound exerts anti-inflammatory effects via NF-κB inhibition in a LPS-induced rat model of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an alkaloid from Stephania cepharantha Hayata, inhibits the inflammatory response in the RAW264.7 cell and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Exerts Antioxidant and Anti-Inflammatory Effects in Lipopolysaccharide (LPS)-Induced Macrophages and DSS-Induced Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits IFN-γ-Induced CXCL10 by Suppressing the JAK2/STAT1 Signal Pathway in Human Salivary Gland Ductal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits in vitro VSMC proliferation and migration and vascular inflammatory responses mediated by RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound attenuates pulmonary fibrosis via modulating macrophage M2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound attenuates pulmonary fibrosis via modulating macrophage M2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. preprints.org [preprints.org]
- 16. Pharmacological Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suppression of cytokine production and neural cell death by the anti-inflammatory alkaloid this compound: a potential agent against HIV-1 encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Polarizing Macrophages In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Molecular Basis of Cepharanthine's Anti-Inflammatory Properties: A Technical Guide
Executive Summary: Cepharanthine (CEP), a biscoclaurine alkaloid isolated from Stephania cepharantha Hayata, is a well-established therapeutic agent with a diverse pharmacological profile.[1][2] For decades, it has been utilized for various medical applications, including the treatment of alopecia and leukopenia.[2][3] Recent research has increasingly focused on its potent anti-inflammatory effects, revealing a multi-targeted mechanism of action at the molecular level.[4] This technical guide provides an in-depth exploration of the core molecular pathways modulated by this compound, including the inhibition of Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK) signaling, and suppression of the NLRP3 inflammasome. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource complete with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further investigation and therapeutic development.
Introduction to this compound
This compound is a natural alkaloid compound that has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, immunomodulatory, and antiviral properties.[2][3][5] Its ability to modulate complex signaling networks makes it a compelling candidate for treating a variety of inflammatory diseases.[1][4] The anti-inflammatory efficacy of this compound stems from its capacity to interfere with key intracellular and nuclear signaling cascades that are central to the inflammatory response.[2]
Core Anti-Inflammatory Mechanisms
This compound exerts its anti-inflammatory effects by simultaneously targeting several critical signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of pro-inflammatory gene expression.[5] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB-α.[5][6] This frees the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][7]
This compound has been shown to potently inhibit this pathway. It directly interferes with the IKK complex, preventing the phosphorylation and degradation of IκB-α.[1][6][7] This action effectively sequesters the NF-κB p65 subunit in the cytoplasm, blocking its nuclear translocation and subsequent gene transcription.[8][9]
Modulation of MAPK Signaling Pathways
Mitogen-Activated Protein Kinases (MAPKs)—including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38—are crucial mediators of inflammation.[3][10] Upon stimulation by inflammatory signals, these kinases are activated via phosphorylation and, in turn, activate transcription factors that regulate the expression of inflammatory genes. Studies have consistently shown that this compound dose-dependently inhibits the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages.[1][3][9] This blockade prevents the downstream activation of inflammatory cascades.
Suppression of the NLRP3 Inflammasome
The NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of the potent pro-inflammatory cytokines IL-1β and IL-18.[11][12] Its activation is a critical step in many inflammatory diseases. This compound has been identified as a direct inhibitor of the NLRP3 inflammasome.[10][11][13] It suppresses the assembly of the inflammasome complex, thereby inhibiting the activation of caspase-1 and preventing the cleavage of pro-IL-1β and pro-IL-18 into their active forms.[8][12]
Antioxidant Effects and ROS Scavenging
Reactive oxygen species (ROS) can act as signaling molecules that trigger and amplify inflammatory pathways, including NF-κB.[1][2] this compound exhibits significant antioxidant properties by directly scavenging free radicals and reducing lipid peroxidation.[2][14] By mitigating oxidative stress, this compound reduces a key upstream trigger for inflammation, contributing to its overall anti-inflammatory profile.[15][16]
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production
| Model System | Stimulant | CEP Concentration | Cytokine | Observed Effect | Reference |
|---|---|---|---|---|---|
| RAW264.7 Macrophages | LPS (1 µg/ml) | 2.5, 5, 10 µg/mL | TNF-α, IL-6, IL-1β | Dose-dependent inhibition of release. | [6][9] |
| Human Monocytic Cells | Various | 0.1 µg/mL | TNF-α, IL-1β, IL-6, IL-8 | Significant suppression of production. | [17] |
| LPS-induced Rat Model | LPS (7.5 mg/kg) | 10 mg/kg | Serum Cytokines | Significantly inhibited the LPS-induced increase. | [7] |
| Mouse Mastitis Model | LPS | Not Specified | TNF-α, IL-1β, IL-6 | Significantly reduced cytokine levels. | [5][6] |
| Diabetic Rat Model | N/A | 10 mg/kg/day | IL-1β, TNF-α | Significantly reduced levels. |[5][6] |
Table 2: Effect of this compound on Signaling Pathway Components
| Model System | Stimulant | CEP Concentration | Target Protein | Observed Effect | Reference |
|---|---|---|---|---|---|
| RAW264.7 Macrophages | LPS | Dose-dependent | p-ERK, p-JNK, p-p38 | Inhibition of phosphorylation. | [1][9] |
| RAW264.7 Macrophages | LPS | Dose-dependent | IκB-α Degradation | Inhibition of degradation. | [1][9] |
| RAW264.7 Macrophages | LPS | Not Specified | NF-κB Activation | Suppressed activation by blocking the IKK pathway. | [6][7] |
| OGD/R-treated BV-2 cells | OGD/R | Dose-dependent | NLRP3, ASC, Cleaved Caspase-1 | Inhibition of expression/cleavage. | [12] |
| Primary Mouse Chondrocytes | IL-1β or TNF-α | Various | p-p65, p-p38, p-ERK, p-JNK | Decreased phosphorylation levels. |[3] |
Key Experimental Protocols
Reproducing the findings related to this compound's bioactivity requires standardized methodologies. Below are detailed protocols for key experiments.
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol describes the assessment of this compound's ability to inhibit LPS-induced cytokine production in RAW264.7 macrophage cells.[9]
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh serum-free DMEM. Add various concentrations of this compound (e.g., 0, 2.5, 5, 10 µg/mL) to the respective wells and incubate for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 18-24 hours.
-
Sample Collection: Collect the culture supernatants for cytokine analysis and lyse the cells for protein analysis.
-
Analysis:
-
Cytokines: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Signaling Proteins: Analyze cell lysates via Western Blot to assess the phosphorylation status of NF-κB, MAPKs, and the degradation of IκB-α.
-
Western Blot Analysis for Signaling Proteins
This protocol details the detection of changes in key signaling proteins.[3][9]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-IκBα, anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.
Conclusion and Future Directions
This compound presents a compelling case as a multi-target anti-inflammatory agent. Its ability to concurrently inhibit the NF-κB and MAPK pathways while also suppressing the NLRP3 inflammasome provides a robust mechanism for controlling inflammation from multiple angles.[1][2][10] The quantitative data and established protocols outlined in this guide serve as a foundation for further research.
Future investigations should focus on:
-
Clinical Efficacy: Translating these molecular findings into well-controlled clinical trials for specific inflammatory conditions like rheumatoid arthritis, inflammatory bowel disease, or sepsis.
-
Pharmacokinetics and Delivery: Optimizing drug delivery systems to improve the bioavailability and target-site concentration of this compound.[6]
-
Synergistic Therapies: Exploring combination therapies where this compound can be used to augment the effects of other anti-inflammatory drugs, potentially allowing for lower doses and reduced side effects.
By building on this molecular understanding, the scientific community can continue to unlock the full therapeutic potential of this versatile natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Ameliorates Chondrocytic Inflammation and Osteoarthritis via Regulating the MAPK/NF-κB-Autophagy Pathway [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. This compound exerts anti-inflammatory effects via NF-κB inhibition in a LPS-induced rat model of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Ameliorates Pulmonary Fibrosis by Inhibiting the NF-κB/NLRP3 Pathway, Fibroblast-to-Myofibroblast Transition and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an alkaloid from Stephania cepharantha Hayata, inhibits the inflammatory response in the RAW264.7 cell and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Exerts Antioxidant and Anti-Inflammatory Effects in Lipopolysaccharide (LPS)-Induced Macrophages and DSS-Induced Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound attenuates cerebral ischemia/reperfusion injury by reducing NLRP3 inflammasome-induced inflammation and oxidative stress via inhibiting 12/15-LOX signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Exerts Antioxidant and Anti-Inflammatory Effects in Lipopolysaccharide (LPS)-Induced Macrophages and DSS-Induced Colitis Mice [mdpi.com]
- 14. This compound, an anti-inflammatory drug, suppresses mitochondrial membrane permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound induces apoptosis through reactive oxygen species and mitochondrial dysfunction in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Suppression of cytokine production and neural cell death by the anti-inflammatory alkaloid this compound: a potential agent against HIV-1 encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Cepharanthine's Dual Induction of Apoptosis and Autophagy in Malignant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cepharanthine (CEP), a biscoclaurine alkaloid extracted from plants of the Stephania genus, is a molecule of significant interest in oncology.[1] Utilized for decades in Japan for various conditions, including radiation-induced leukopenia and alopecia areata, its pharmacological profile is extensive, encompassing anti-inflammatory, immunomodulatory, and potent anti-cancer properties.[2][3] A growing body of evidence demonstrates that this compound exerts its anti-neoplastic effects through the intricate and simultaneous modulation of two fundamental cellular processes: apoptosis and autophagy.[4][5]
This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's ability to induce programmed cell death and autophagic responses in malignant cells. It synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling pathways involved, offering a comprehensive resource for researchers in the field of cancer biology and drug development.
This compound's Pro-Apoptotic Mechanisms
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. This compound has been shown to trigger apoptosis in a multitude of cancer cell types through several interconnected signaling cascades.[6][7] The mechanisms are often cell-type dependent but converge on the activation of the intrinsic (mitochondrial) and other pro-apoptotic pathways.
Key mechanisms include:
-
Mitochondrial Pathway Activation: this compound can decrease the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[8] This event is a point of no return in the apoptotic cascade.
-
Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial. This compound treatment consistently leads to the downregulation of Bcl-2 and the upregulation of Bax, thereby promoting mitochondrial outer membrane permeabilization.[2][5]
-
Caspase Cascade Activation: The release of cytochrome c triggers the activation of initiator caspase-9, which in turn activates the primary executioner caspase, caspase-3.[8] Activated caspase-3 is responsible for cleaving key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[2]
-
Induction of Oxidative Stress: CEP can increase the accumulation of reactive oxygen species (ROS), which promotes further mitochondrial damage and activates stress-related signaling pathways that feed into the apoptotic process.[2]
-
Modulation of Survival Signaling: this compound has been shown to activate the AMPK/p53 pathway, a critical axis in cellular stress response and tumor suppression, while inhibiting pro-survival pathways like PI3K/Akt and NF-κB.[2][9]
Signaling Pathway for this compound-Induced Apoptosis
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. PharmaDrug Advances Product and Clinical Development of this compound to Treat Rare Cancers and Infectious Diseases - BioSpace [biospace.com]
- 4. This compound Induces Autophagy, Apoptosis and Cell Cycle Arrest in Breast Cancer Cells - ProQuest [proquest.com]
- 5. karger.com [karger.com]
- 6. This compound: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological Activity of this compound [mdpi.com]
How Cepharanthine reverses multidrug resistance (MDR) in cancer therapy
An In-depth Guide to Cepharanthine-Mediated Reversal of Multidrug Resistance in Cancer Therapy
Introduction to Multidrug Resistance (MDR) in Oncology
Multidrug resistance (MDR) presents a formidable challenge in clinical oncology, leading to the failure of chemotherapy in a significant number of cancer patients. This phenomenon is characterized by the ability of cancer cells to develop simultaneous resistance to a variety of structurally and functionally diverse anticancer drugs. The primary molecular basis for MDR is the overexpression of ATP-binding cassette (ABC) transporters, a superfamily of membrane proteins that function as energy-dependent efflux pumps.[1][2] These transporters actively extrude chemotherapeutic agents from the cancer cell, reducing the intracellular drug concentration to sub-lethal levels and thereby diminishing their efficacy.
Key ABC transporters implicated in clinical MDR include:
-
P-glycoprotein (P-gp/ABCB1): Encoded by the MDR1 gene, P-gp is the most extensively studied ABC transporter and is associated with resistance to a wide range of drugs, including taxanes, anthracyclines, and vinca alkaloids.[1][2][3][4]
-
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Confers resistance to a different but overlapping spectrum of drugs compared to P-gp.[5]
-
Multidrug Resistance Protein 7 (MRP7/ABCC10): Known to transport and confer resistance to taxanes and other natural product-derived anticancer agents.[5][6][7][8][9]
Overcoming MDR is a critical goal for improving cancer treatment outcomes. One promising strategy involves the co-administration of chemosensitizing agents that can reverse the resistance phenotype. This compound (CEP), a biscoclaurine alkaloid extracted from Stephania cepharantha, has emerged as a potent MDR reversal agent through multiple mechanisms of action.[1][2] This guide provides a detailed technical overview of the molecular mechanisms by which this compound resensitizes MDR cancer cells to chemotherapy.
Core Mechanisms of this compound in MDR Reversal
This compound employs a multi-pronged approach to counteract MDR, primarily by targeting the function and expression of ABC transporters and by modulating key intracellular signaling pathways.
Direct Inhibition of ABC Transporter Efflux Function
This compound can directly interfere with the drug efflux activity of ABC transporters. It has been shown to inhibit P-gp, MRP1, and MRP7.[5][9] This inhibition leads to increased intracellular accumulation and retention of chemotherapeutic drugs in resistant cells, thereby restoring their cytotoxic effects.[3][5][7] Studies have demonstrated that this compound competitively inhibits the transport of substrates by MRP7, with a reported Kᵢ value of 4.86 µM.[9] By blocking these efflux pumps, this compound ensures that anticancer drugs reach and maintain effective concentrations at their intracellular targets.[3][7]
Downregulation of ABC Transporter Expression via Signaling Pathway Modulation
Beyond direct functional inhibition, this compound also reduces the quantity of transporter proteins on the cancer cell membrane by downregulating their gene expression. This is achieved by interfering with critical signaling cascades that control the transcription of ABC transporter genes like MDR1.
-
Inhibition of the PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and drug resistance. Its activation can lead to the upregulation of P-gp. This compound has been shown to inhibit the PI3K/Akt pathway, leading to a subsequent downregulation of ABCB1 (P-gp) expression and the reversal of MDR in cancer cells.[5][6][8] In breast cancer cells, treatment with 5 and 10 μM this compound significantly reduced the levels of phosphorylated AKT and mTOR, key components of this pathway.[6][7]
-
Activation of the JNK Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway can also modulate P-gp expression. Studies in esophageal squamous cell carcinoma have demonstrated that this compound hydrochloride (CEH), a derivative of CEP, activates the JNK pathway.[1][2] This activation leads to the repression of P-gp expression, contributing to the reversal of cisplatin resistance.[1][2][10][11]
Induction of Apoptosis and Cell Cycle Arrest
This compound exhibits intrinsic antitumor activities by inducing apoptosis and cell cycle arrest, which can further sensitize resistant cells to chemotherapy.[3][10][12] It can trigger programmed cell death through the activation of caspases, including caspase-3 and caspase-9.[3][12] Additionally, this compound can cause cell cycle arrest at the G1/S or G2/M phase, inhibiting the proliferation of various cancer cell lines.[3][10][11]
Other Contributing Mechanisms
-
Membrane Interaction: As a membrane-interacting agent, this compound can bind to lipids like phosphatidylserine in the plasma membrane, potentially disturbing membrane function and indirectly affecting P-gp activity.[3][13]
-
Inhibition of Organelle Acidification: this compound can inhibit the acidification of intracellular organelles such as lysosomes.[13] This disrupts the sequestration of basic chemotherapeutic drugs (like doxorubicin) within these vesicles, leading to their redistribution to the nucleus where they exert their cytotoxic effects.[13]
Quantitative Data on this compound's Efficacy
The efficacy of this compound in reversing MDR is quantified by its ability to reduce the half-maximal inhibitory concentration (IC₅₀) of chemotherapeutic agents in resistant cell lines. The "reversal fold" (RF) is calculated as the ratio of the IC₅₀ of the drug alone to the IC₅₀ of the drug in the presence of this compound.
Table 1: Effect of this compound (CEP) and its hydrochloride salt (CEH) on the IC₅₀ of Chemotherapeutic Drugs in MDR Cancer Cells
| Cell Line | Drug | IC₅₀ (Drug Alone) | CEH/CEP Concentration | IC₅₀ (Drug + CEH/CEP) | Reversal Fold (RF) | Reference |
| Eca109/CDDP (Esophageal) | Cisplatin (cDDP) | 4.85 µg/mL | 2.5 µg/mL CEH | 1.95 µg/mL | 2.49 | [14] |
| Eca109/CDDP (Esophageal) | Cisplatin (cDDP) | 4.85 µg/mL | 5.0 µg/mL CEH | 1.15 µg/mL | 4.22 | [14] |
| K562/MDR (Leukemia) | Doxorubicin | Not specified | Not specified | Not specified | Potent reversal noted | [5] |
| Paclitaxel-resistant cells | Paclitaxel | Not specified | 1 µM CEP | Not specified | Complete reversal noted | [5] |
Table 2: this compound's Impact on ABC Transporter Function and Expression
| Transporter | Effect | Method of Action | Quantitative Measure | Reference |
| MRP7 (ABCC10) | Inhibition of transport | Competitive Inhibition | Kᵢ = 4.86 µM | [9] |
| P-gp (ABCB1) | Increased drug accumulation | Inhibition of efflux | Significantly increased paclitaxel accumulation | [9] |
| P-gp (ABCB1) | Downregulation of protein | Inhibition of PI3K/Akt pathway | Concentration-dependent decrease | [5][6] |
| P-gp (ABCB1) | Downregulation of mRNA/protein | Activation of JNK pathway | Significant reduction of MDR1 mRNA and P-gp | [1][10] |
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound to reverse MDR.
References
- 1. This compound hydrochloride reverses the mdr1 (P-glycoprotein)-mediated esophageal squamous cell carcinoma cell cisplatin resistance through JNK and p53 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Pharmacological Activity of this compound [mdpi.com]
- 4. Modulation of multidrug resistance by this compound in fresh human gastrointestinal tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Effects and Clinical Prospects of this compound [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pharmacological Effects and Clinical Prospects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is a potent reversal agent for MRP7(ABCC10)-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound hydrochloride reverses the mdr1 (P-glycoprotein)-mediated esophageal squamous cell carcinoma cell cisplatin resistance through JNK and p53 signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. This compound exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound potently enhances the sensitivity of anticancer agents in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling the Arsenal: A Technical Guide to Cepharanthine's Molecular Targets in Viral Replication
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanisms by which Cepharanthine, a biscoclaurine alkaloid, exerts its broad-spectrum antiviral activity. Tailored for researchers, scientists, and drug development professionals, this document outlines the key molecular targets of this compound within viral replication cycles, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Executive Summary
This compound has emerged as a potent antiviral agent with demonstrated efficacy against a range of viruses, including coronaviruses (e.g., SARS-CoV-2), retroviruses (e.g., HIV), and herpesviruses (e.g., HSV-1). Its multifaceted mechanism of action involves the targeting of both viral and host factors, disrupting critical stages of the viral life cycle, from entry to replication and egress. This guide synthesizes the current understanding of this compound's molecular targets, providing a foundational resource for further research and therapeutic development.
Quantitative Efficacy of this compound Against Various Viruses
The antiviral potency of this compound has been quantified across numerous studies. The following table summarizes the key efficacy data, presenting a comparative overview of its activity against different viruses in various cell models.
| Virus | Cell Line | Assay Type | Endpoint Measurement | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Reference(s) |
| SARS-CoV-2 | VeroE6/TMPRSS2 | Authentic Virus Infection | Viral RNA Reduction | 0.35 | >10 | [1] |
| A549-ACE2 | Pseudovirus Entry | Luciferase Activity | 0.911 | >30 | [1][2] | |
| Calu-3 | Authentic Virus Infection | Viral RNA Reduction | 0.759 | >20 | [1][2] | |
| HIV-1 | U1 (monocytic) | PMA-stimulated Replication | p24 Antigen Level | 0.026 | 3.7 | [2][3] |
| HSV-1 | Hela | Plaque Reduction Assay | Plaque Formation Inhibition | 1.4 | 9.1 | [4][5] |
| SARS-CoV | Vero E6 | Cytopathic Effect Inhibition | CPE Reduction | 10.1 | Not specified | [2][6] |
| Ebola Virus | Not specified | Not specified | Not specified | Not specified | Not specified | [6] |
| Zika Virus | Not specified | Not specified | Not specified | Not specified | Not specified | [6] |
Molecular Targets and Mechanisms of Action
This compound's antiviral strategy is characterized by its ability to interfere with multiple stages of viral infection. The primary molecular targets and the corresponding mechanisms are detailed below.
Inhibition of Viral Entry
A critical first line of defense, this compound effectively blocks the entry of several enveloped viruses.
-
SARS-CoV-2: this compound has been shown to inhibit the entry of SARS-CoV-2 by interfering with the interaction between the viral spike (S) protein and the host cell receptor, angiotensin-converting enzyme 2 (ACE2)[2]. It also impedes S protein-mediated membrane fusion[2][6]. Furthermore, this compound is reported to inhibit the Niemann-Pick C1 (NPC1) protein, which disrupts lysosomal lipid homeostasis, a pathway crucial for viral entry[2][7].
-
HIV-1: The alkaloid stabilizes plasma membrane fluidity, a physical property essential for the fusion of the viral envelope with the host cell membrane, thereby inhibiting HIV-1 entry[2][8].
Modulation of Host Signaling Pathways
This compound modulates key intracellular signaling pathways that are often hijacked by viruses for their replication.
-
NF-κB Pathway: A central regulator of inflammation and immune responses, the Nuclear Factor-kappa B (NF-κB) pathway is a common target for viral manipulation. This compound effectively suppresses NF-κB activation, which is crucial for the replication of viruses like HIV-1 and for mitigating the inflammatory response associated with viral infections[3][7][9]. It achieves this by inhibiting the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is involved in cell survival and proliferation and is often activated by viruses to support their replication. Studies on Herpes Simplex Virus 1 (HSV-1) have shown that this compound inhibits the phosphorylation of PI3K and Akt, leading to cell cycle arrest and apoptosis in infected cells, thereby curtailing viral propagation[5].
-
STING/TBK1/P62 Pathway and Autophagy: this compound has been found to promote cellular autophagy, a cellular degradation process, as an antiviral mechanism. In the context of HSV-1 infection, it directly targets the STING/TBK1/P62 signaling pathway, leading to the upregulation of autophagy and subsequent degradation of viral components[4].
Targeting Viral Replication Machinery
Direct interaction with viral components is another facet of this compound's antiviral activity.
-
RNA-dependent RNA polymerase (RdRp): Molecular docking studies have suggested that this compound can bind to the RdRp of SARS-CoV, implying a potential inhibitory effect on viral RNA replication[2][6]. The RdRp is a crucial enzyme for the replication and transcription of RNA viruses.
Key Experimental Protocols
This section provides an overview of the methodologies used to identify and characterize the molecular targets of this compound.
Viral Yield Reduction Assay
Objective: To quantify the inhibitory effect of this compound on the production of infectious virus particles.
Protocol:
-
Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 24-well plates and grow to 90-95% confluency.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI) for 1-2 hours.
-
Remove the inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add fresh culture medium containing serial dilutions of this compound or a vehicle control.
-
Incubate for a period corresponding to one viral replication cycle (e.g., 24-48 hours).
-
Collect the supernatant and determine the viral titer using a plaque assay or TCID50 (50% tissue culture infective dose) assay.
-
The IC50 value is calculated as the concentration of this compound that reduces the viral yield by 50% compared to the vehicle control.
Pseudovirus Entry Assay
Objective: To specifically assess the effect of this compound on viral entry.
Protocol:
-
Produce pseudoviruses consisting of a reporter virus core (e.g., lentivirus or VSV) and the envelope protein of the target virus (e.g., SARS-CoV-2 Spike protein). The reporter core typically expresses a luciferase or fluorescent protein gene.
-
Seed target cells expressing the appropriate receptor (e.g., A549-ACE2) in 96-well plates.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Add the pseudoviruses to the cells and incubate for 48-72 hours.
-
Measure the reporter gene expression (e.g., luciferase activity using a luminometer).
-
The EC50 value is determined as the concentration of this compound that inhibits pseudovirus entry by 50%.
Western Blotting for Signaling Pathway Analysis
Objective: To determine the effect of this compound on the expression and phosphorylation status of proteins in a specific signaling pathway.
Protocol:
-
Culture cells and treat them with the virus and/or this compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, IκBα).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound presents a compelling case as a broad-spectrum antiviral agent with a multi-pronged mechanism of action. Its ability to target both host and viral factors makes it a promising candidate for combating a wide array of viral pathogens and potentially mitigating the emergence of drug resistance. Future research should focus on elucidating the precise molecular interactions between this compound and its targets, conducting in vivo efficacy and safety studies, and exploring its potential in combination therapies with other antiviral drugs. The detailed understanding of its molecular targets provided in this guide serves as a critical roadmap for these future endeavors.
References
- 1. This compound: A Promising Old Drug against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potent inhibition of HIV type 1 replication by an antiinflammatory alkaloid, this compound, in chronically infected monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of herpes simplex virus 1 by this compound via promoting cellular autophagy through up-regulation of STING/TBK1/P62 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Suppresses Herpes Simplex Virus Type 1 Replication Through the Downregulation of the PI3K/Akt and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a review of the antiviral potential of a Japanese-approved alopecia drug in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibited HIV-1 cell-cell transmission and cell-free infection via modification of cell membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Inhibitory Effect of Cepharanthine on Inflammatory Cytokines IL-6 and TNF-α: A Technical Guide
Introduction
Cepharanthine (CEP), a bisbenzylisoquinoline alkaloid extracted from plants of the Stephania genus, is a compound with a long history of clinical use in Japan for various conditions, including alopecia, venomous snakebites, and leukopenia.[1][2] Emerging research has highlighted its potent anti-inflammatory, antioxidant, immunomodulatory, and antiviral properties.[3][4] A significant aspect of its anti-inflammatory capacity is its ability to modulate the expression of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). These cytokines are pivotal mediators of the inflammatory response, and their dysregulation is implicated in a wide range of inflammatory diseases.[2]
This technical guide provides an in-depth analysis of the mechanisms through which this compound exerts its inhibitory effects on IL-6 and TNF-α expression. It is intended for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and a visual representation of the core signaling pathways involved.
Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
This compound's primary mechanism for suppressing IL-6 and TNF-α production involves the modulation of critical intracellular signaling pathways that are activated by inflammatory stimuli such as lipopolysaccharide (LPS). The most well-documented pathways include NF-κB, Mitogen-Activated Protein Kinase (MAPK), and to some extent, the JAK/STAT pathway.[5][6]
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression.[5] In its inactive state, the NF-κB dimer (commonly p50/p65) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by agents like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB p65 subunit to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α and IL-6.[1][7]
This compound has been shown to directly interfere with this cascade. Studies demonstrate that CEP inhibits NF-κB activation by blocking the IKK-mediated phosphorylation and degradation of IκBα.[5] This action prevents the nuclear translocation of the p65 subunit, thereby suppressing the transcription of its target inflammatory cytokines.[1]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, represents another major signaling route for inflammatory cytokine production.[6] Inflammatory stimuli trigger a phosphorylation cascade that activates these kinases. Once phosphorylated, ERK, JNK, and p38 can activate various transcription factors that also contribute to the expression of IL-6 and TNF-α.[7][8]
This compound dose-dependently suppresses the LPS-induced phosphorylation of ERK, JNK, and p38.[7][8] By inhibiting the activation of these key MAPK proteins, CEP effectively curtails the downstream signaling events that lead to cytokine synthesis.[6][9]
JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for signaling initiated by various cytokines and growth factors. While less predominantly cited for CEP's effect on IL-6 and TNF-α compared to NF-κB and MAPK, some evidence suggests its involvement. For instance, in human salivary gland cells, this compound was found to inhibit IFN-γ-induced chemokine production by preventing the phosphorylation of JAK2 and STAT1.[1][10] This indicates that CEP may also regulate inflammatory responses by interfering with STAT signaling, which can be a downstream effector of cytokines like IL-6.
Quantitative Data on the Inhibition of IL-6 and TNF-α
The inhibitory effects of this compound on IL-6 and TNF-α have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Studies
| Cell Line | Stimulus | This compound Concentration | Effect on TNF-α | Effect on IL-6 | Reference |
| RAW264.7 Macrophages | LPS (1 µg/mL) | 2.5, 5, 10 µg/mL | Dose-dependent inhibition of release. | Dose-dependent inhibition of release. | [3][5][7] |
| RAW264.7 Macrophages | LPS | Not specified | Dose-dependently inhibited release. | Dose-dependently inhibited release. | [8] |
| Human Monocytic Cells | Not specified | 0.1 µg/mL | Significant suppression of production. | Significant suppression of production. | [11] |
Table 2: In Vivo Studies
| Animal Model | Condition | This compound Dosage | Effect on TNF-α | Effect on IL-6 | Reference |
| Male BALB/c Mice | LPS-induced acute lung injury | Not specified | Down-regulated levels in BALF. | Down-regulated levels in BALF. | [7] |
| Male Wistar Rats | LPS-induced systemic inflammation | 10 mg/kg | Significantly inhibited increase in serum. | Significantly inhibited increase in serum. | [12] |
| Diabetic Rats | Diabetic Nephropathy | 10 mg/kg/day | Reduced levels. | Not specified | [1][5] |
| Mice | LPS-induced mastitis | Not specified | Significantly decreased levels. | Significantly decreased levels. | [3][5] |
| Rats | Bleomycin-induced pulmonary fibrosis | Not specified | Not specified | Significantly decreased serum levels. | [13] |
| Mice | Dextran Sulfate Sodium (DSS)-induced colitis | Not specified | Inhibited expression in colon tissue. | Inhibited expression in colon tissue. | [6] |
*BALF: Bronchoalveolar Lavage Fluid
Experimental Protocols
The assessment of this compound's effect on cytokine expression typically involves a series of standardized molecular and cellular biology techniques.
General Experimental Workflow
A typical in vitro study follows a logical progression from cell culture to data analysis. The workflow is designed to induce an inflammatory response and then measure the extent to which this compound can mitigate this response.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell lines, such as RAW264.7, are commonly used due to their robust inflammatory response to LPS.[7][8] Human monocytic cell lines and primary monocyte/macrophage cultures are also employed.[11]
-
Protocol: Cells are cultured under standard conditions (e.g., 37°C, 5% CO₂). For experiments, cells are seeded in multi-well plates. They are typically pre-treated with various concentrations of this compound for approximately 1 hour before the addition of an inflammatory stimulus like LPS (e.g., 1 µg/mL).[7] The cells are then incubated for a further period, often 18-24 hours, to allow for cytokine production and secretion.[7]
Cytokine Quantification (ELISA)
-
Purpose: To measure the concentration of secreted TNF-α and IL-6 in the cell culture supernatant or in serum from in vivo models.
-
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method.[7] Commercially available kits for murine or human TNF-α and IL-6 are used. Briefly, the supernatant or serum is added to microplate wells pre-coated with a capture antibody specific to the target cytokine. After incubation and washing, a biotin-conjugated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is then added, which develops a color in proportion to the amount of bound cytokine. The reaction is stopped, and the absorbance is read on a microplate reader. Concentrations are determined by comparison to a standard curve.[14]
Analysis of Signaling Proteins (Western Blot)
-
Purpose: To detect the expression levels and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, IκBα, p-ERK, p-JNK, p-p38).
-
Protocol: Following treatment, cells are lysed to extract total protein.[7] Protein concentration is quantified (e.g., using a BCA assay). Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a membrane (e.g., PVDF). The membrane is blocked to prevent non-specific antibody binding and then incubated overnight with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-p-ERK). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme like HRP. A chemiluminescent substrate is added, and the resulting signal, corresponding to the protein of interest, is captured using an imaging system.[7][8]
Conclusion
This compound demonstrates significant and consistent inhibitory effects on the expression of the pro-inflammatory cytokines IL-6 and TNF-α. Its mechanism of action is multifactorial, primarily involving the potent suppression of the NF-κB and MAPK signaling pathways.[5][6] By preventing the activation of key kinases and the nuclear translocation of transcription factors, this compound effectively shuts down the molecular machinery responsible for producing these inflammatory mediators. The quantitative data from both cellular and animal models underscore its potential as a therapeutic agent for a wide array of inflammatory diseases.[1][7] The established experimental protocols provide a robust framework for further investigation into its precise molecular interactions and for optimizing its potential clinical applications.
References
- 1. This compound: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Pharmacological Effects and Clinical Prospects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a review of the antiviral potential of a Japanese-approved alopecia drug in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Exerts Antioxidant and Anti-Inflammatory Effects in Lipopolysaccharide (LPS)-Induced Macrophages and DSS-Induced Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an alkaloid from Stephania cepharantha Hayata, inhibits the inflammatory response in the RAW264.7 cell and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound inhibits in vitro VSMC proliferation and migration and vascular inflammatory responses mediated by RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Inhibits IFN-γ-Induced CXCL10 by Suppressing the JAK2/STAT1 Signal Pathway in Human Salivary Gland Ductal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppression of cytokine production and neural cell death by the anti-inflammatory alkaloid this compound: a potential agent against HIV-1 encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound exerts anti-inflammatory effects via NF-κB inhibition in a LPS-induced rat model of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioavailability Enhancement of this compound via Pulmonary Administration in Rats and Its Therapeutic Potential for Pulmonary Fibrosis Associated with COVID-19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proinflammatory Cytokines IL-6 and TNF-α Increased Telomerase Activity through NF-κB/STAT1/STAT3 Activation, and Withaferin A Inhibited the Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In vitro assay protocols for determining Cepharanthine's antiviral efficacy
Application Notes: In Vitro Antiviral Efficacy of Cepharanthine
Introduction
This compound, a bisbenzylisoquinoline alkaloid extracted from Stephania cepharantha Hayata, is a compound with a long history of clinical use in Japan for conditions like alopecia and radiation-induced leukopenia.[1][2] It has demonstrated a wide range of pharmacological properties, including anti-inflammatory, immunomodulatory, and potent antiviral activities.[3][4] Recent research has highlighted its efficacy against a broad spectrum of viruses, including coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2), HIV, Herpes Simplex Virus (HSV), and others, making it a compound of significant interest for antiviral drug development.[3][5]
This compound's primary antiviral mechanisms involve interfering with viral entry into host cells and inhibiting viral replication.[1][2] Studies have shown it can block the attachment of the SARS-CoV-2 spike protein to the ACE2 receptor, inhibit S protein-mediated membrane fusion, and suppress the activity of viral enzymes essential for replication, such as the Nsp13 helicase.[3][6][7] These application notes provide a summary of its in vitro efficacy and detailed protocols for assessing its antiviral potential.
Data Presentation: Antiviral Activity and Cytotoxicity
The antiviral efficacy of this compound is quantified by its 50% effective concentration (EC₅₀), while its toxicity to host cells is measured by the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the compound's therapeutic window.
Table 1: In Vitro Antiviral Efficacy of this compound against Coronaviruses
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | 0.98 | 39.30 | 40.1 | [5] |
| SARS-CoV-2 | 293T-ACE2 | 0.351 | - | - | [5] |
| SARS-CoV-2 | Calu-3 | 0.759 | - | - | [5] |
| SARS-CoV-2 | A549-ACE2 | 0.13 - 0.911 | - | - | [5][6] |
| SARS-CoV | Vero E6 | 0.0417 | - | - | [5] |
| MERS-CoV | Vero E6 | 0.140 | - | - | [5] |
| HCoV-OC43 | MRC-5 | 0.73 | 10.54 | 14.4 | [1] |
Table 2: In Vitro Antiviral Efficacy of this compound against Other Viruses
| Virus | Cell Line | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| HIV-1 | U1 (monocytic) | 0.026 (µg/mL) | 2.2 (µg/mL) | 84.6 | [1] |
| HSV-1 | - | 0.835 (µg/mL) | 5.4 (µg/mL) | 6.5 | [5] |
| Plasmodium falciparum | W2 Strain | 0.2 - 0.61 | - | - | [5] |
| Hepatitis B Virus (HBV) | - | 0.73 | 39.30 | 53.8 | [1] |
Experimental Protocols
Here we provide detailed protocols for foundational in vitro assays to determine the cytotoxicity, antiviral efficacy, and mechanism of action of this compound.
General Experimental Workflow
The logical progression for evaluating a potential antiviral compound like this compound involves first determining its toxicity to the host cells, then assessing its efficacy against the virus, and finally investigating its mechanism of action.
Caption: Workflow for in vitro antiviral drug evaluation.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Method)
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The concentration of formazan, measured spectrophotometrically, is directly proportional to the number of living cells.
Materials and Reagents:
-
This compound stock solution (dissolved in DMSO)
-
Host cell line (e.g., Vero E6, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[8]
-
Compound Addition: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the various this compound concentrations to the wells. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest drug dose (vehicle control).
-
Incubation: Incubate the plate for a period that mirrors the planned antiviral assay (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Remove the medium containing the compound. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the CC₅₀ value.
Protocol 2: Plaque Reduction Neutralization Test (PRNT)
Principle: This assay quantifies the reduction in infectious virus particles (plaques) in a cell monolayer due to the presence of an antiviral agent. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to an untreated virus control.
Materials and Reagents:
-
This compound stock solution
-
Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock with a known titer (PFU/mL)
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., infection medium mixed with 1.2% Avicel or methylcellulose)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
PBS
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells in 12-well plates to form a confluent monolayer (approx. 90-95% confluency) after 24-48 hours of incubation.
-
Virus Dilution and Compound Treatment:
-
Prepare serial dilutions of this compound in infection medium.
-
Dilute the virus stock in infection medium to a concentration that will yield 50-100 plaques per well.
-
Mix equal volumes of the diluted virus and the serially diluted this compound. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
-
Infection: Aspirate the growth medium from the cell monolayers and wash once with PBS. Inoculate the cells with 200 µL of the virus-compound mixture. Include a virus-only control and a cell-only control.
-
Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to allow for viral adsorption.
-
Overlay Application: After adsorption, aspirate the inoculum and add 2 mL of the overlay medium to each well. The overlay restricts the spread of progeny virus to adjacent cells, ensuring that localized plaques are formed.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-4 days, or until visible plaques appear.
-
Staining and Counting:
-
Aspirate the overlay medium and gently wash the cells with PBS.
-
Fix the cells with 10% formalin for 30 minutes.
-
Aspirate the formalin and stain the cells with Crystal Violet solution for 15-20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration relative to the virus control. Determine the EC₅₀ value by plotting the percentage of plaque inhibition against the log of the drug concentration.
Protocol 3: Time-of-Addition Assay
Principle: This assay helps to identify which stage of the viral lifecycle is inhibited by the compound. The drug is added at different time points relative to viral infection (before, during, or after), and the effect on viral yield is measured.[8][9] Comparing the inhibition profile to drugs with known mechanisms reveals the likely target stage.
Materials and Reagents:
-
Synchronized cell culture
-
High-titer virus stock
-
This compound at a concentration of 5-10 times its EC₅₀
-
Control drugs with known mechanisms (e.g., an entry inhibitor, a replication inhibitor)
-
Assay system to quantify viral yield (e.g., RT-qPCR for viral RNA, plaque assay for infectious particles)
Procedure:
-
Cell Preparation: Plate host cells to achieve a confluent monolayer on the day of the experiment.
-
Synchronized Infection: Pre-chill the plates and virus inoculum at 4°C. Adsorb a high multiplicity of infection (MOI) of the virus to the cells for 1 hour at 4°C. This allows binding but prevents entry. Wash the cells with cold PBS to remove unbound virus. This point is defined as T=0.
-
Time-of-Addition:
-
Add fresh, pre-warmed medium (37°C) to all wells to initiate viral entry.
-
At various time points (e.g., -1h, 0h, 1h, 2h, 4h, 6h, 8h post-infection), add this compound and control drugs to the respective wells.
-
Pre-infection (-1h): Add drug 1 hour before infection, then remove it before adding the virus. This tests for effects on the host cell.
-
Co-infection (0h): Add drug at the same time as the virus. This tests for inhibition of attachment and entry.
-
Post-infection (1h, 2h, etc.): Add drug at various times after infection has started. This tests for inhibition of post-entry steps like replication and assembly.
-
-
Incubation: Incubate all plates until the end of a single replication cycle (e.g., 12-24 hours).
-
Quantify Viral Yield: At the end of the incubation period, harvest the cell supernatant or cell lysate. Quantify the viral yield using an appropriate method, such as RT-qPCR to measure viral RNA or a plaque assay to measure infectious virions.
-
Data Analysis: Plot the percentage of viral inhibition against the time of drug addition. If this compound loses its inhibitory effect only when added late, it suggests an early-stage (entry) mechanism. If it remains effective even when added several hours post-infection, it likely targets a later stage (replication).
Caption: Workflow for a Time-of-Addition experiment.
Signaling Pathways and Mechanisms of Action
This compound exerts its antiviral effects through multiple mechanisms, primarily by inhibiting viral entry and modulating host cell signaling pathways that viruses exploit.
Inhibition of Viral Entry
This compound has been shown to be a potent inhibitor of viral entry, particularly for coronaviruses. It is thought to interfere with the interaction between the viral Spike (S) protein and the host cell's ACE2 receptor, and to inhibit S-protein mediated membrane fusion.[5][7]
Caption: this compound's inhibition of viral entry.
Modulation of NF-κB Signaling
A key anti-inflammatory and antiviral mechanism of this compound is the suppression of the NF-κB signaling pathway.[1][6] Many viruses activate NF-κB to promote their own replication and to induce a pro-inflammatory state. By inhibiting NF-κB activation, this compound can reduce the production of inflammatory cytokines and create a less favorable environment for the virus.[4][6]
Caption: this compound's inhibition of NF-κB pathway.
References
- 1. This compound: a review of the antiviral potential of a Japanese-approved alopecia drug in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating this compound analogues as natural drugs against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Activity of this compound [mdpi.com]
- 6. The brief overview, antivirus and anti-SARS-CoV-2 activity, quantitative methods, and pharmacokinetics of this compound: a potential small-molecule drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Promising Old Drug against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cepharanthine in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cepharanthine, a biscoclaurine alkaloid extracted from Stephania cepharantha Hayata, is a natural compound with a long history of clinical use in Japan for various conditions, including alopecia and leukopenia.[1] In recent years, extensive preclinical research has highlighted its potent pharmacological properties, including antitumor, anti-inflammatory, antiviral, and immunomodulatory effects.[1][2] This has led to a surge in interest in its potential as a therapeutic agent for a wide range of diseases.
These application notes provide a comprehensive overview of appropriate this compound dosage and administration for in vivo animal studies based on published literature. The information is intended to guide researchers in designing effective preclinical experiments.
Data Presentation: this compound Dosage in Animal Models
The following tables summarize the effective dosages of this compound used in various in vivo animal models for antitumor, anti-inflammatory, and antiviral studies.
Table 1: Antitumor Efficacy of this compound in Animal Models
| Animal Model | Disease/Cancer Type | Dosage | Administration Route & Frequency | Vehicle | Key Findings |
| Nude Mice (subcutaneous xenograft) | Hepatocellular Carcinoma (Hep3B cells) | 10 or 20 mg/kg | Intraperitoneal (i.p.), once every two days for 14 days | DMSO | Significantly inhibited tumor growth, weight, and volume.[3][4] |
| Nude Mice (subcutaneous xenograft) | Prostate Cancer (22Rv1 cells) | 30 mg/kg | Intraperitoneal (i.p.), daily for 12 days | Not specified | Significantly inhibited tumor growth.[5] |
| NOD/Scid/Jak-3 KO Mice (subcutaneous xenograft) | Cholangiocarcinoma (KKU-M213 & KKU-M214 cells) | 10 mg/kg | Intraperitoneal (i.p.), daily for 17 days | PBS | Significantly reduced tumor size and weight without observable side effects.[5][6] |
| Nude Mice (subcutaneous xenograft) | Cervical Cancer (C33A cells) | 15 or 30 mg/kg | Intraperitoneal (i.p.), every other day for 18 days | Not specified | Significantly inhibited tumor growth.[7] |
| Nude Mice (subcutaneous xenograft) | Liver Cancer (Huh7 cells) | Not specified in mg/kg | Daily intraperitoneal (i.p.) injections for 12 days | Saline | Slowed xenograft growth rates.[8] |
| ICR Mice (skin carcinogenesis model) | Skin Tumor | 0.005% in diet (~0.5 mg/mouse/day) | Oral (in diet) for 23 weeks | Diet | Slightly suppressed two-stage tumor promotion.[8] |
Table 2: Anti-inflammatory and Antiviral Efficacy of this compound in Animal Models
| Animal Model | Condition | Dosage | Administration Route & Frequency | Vehicle | Key Findings |
| Male Wistar Rats | LPS-induced Systemic Inflammation | 10 mg/kg | Intraperitoneal (i.p.), single dose | Physiologic saline | Significantly inhibited the increase in LPS-induced serum cytokine levels.[9] |
| Male BALB/c Mice | LPS-induced Acute Lung Injury | Not specified | Intraperitoneal (i.p.) | Not specified | Attenuated lung histopathologic changes and down-regulated pro-inflammatory cytokines.[10][11] |
| Diabetic Rats | Diabetic Nephropathy | 10 mg/kg/day | Not specified | Not specified | Significantly inhibited NF-κB expression and reduced pro-inflammatory cytokine levels.[12] |
| hACE2 Mice | SARS-CoV-2 Infection | Not specified | Not specified | Not specified | Viral load was significantly lower in the this compound-treated group, and lung injury and inflammation were less severe.[1] |
| BALB/c Mice | Plasmodium berghei ANKA infection | 10 mg/kg | Intraperitoneal (i.p.) or Oral | Not specified | Reduced parasitemia by 47% (i.p.) and 50% (oral).[1] In combination with chloroquine or amodiaquine, it improved survival.[11][13] |
Experimental Protocols
Protocol 1: General Preparation of this compound for In Vivo Administration
This compound is poorly soluble in water, which presents a challenge for in vivo studies. The following are general guidelines for its preparation:
-
For Intraperitoneal (i.p.) and Intravenous (i.v.) Injection:
-
Acidified Saline: this compound is more soluble in acidic aqueous solutions.[12] It can be dissolved in saline with the pH adjusted using a suitable acid (e.g., acetic acid) to a range of 5.0-5.5 for administration.[5]
-
DMSO and Saline/PBS: Dissolve this compound in a minimal amount of dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted with sterile phosphate-buffered saline (PBS) or saline to the final desired concentration. Ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity to the animals.[3][4]
-
-
For Oral Administration:
-
Suspension: this compound can be suspended in a vehicle such as a 0.5% carboxymethylcellulose (CMC) solution for oral gavage.
-
Dietary Admixture: For long-term studies, this compound can be mixed into the animal chow at a specified concentration.[8]
-
Note: Always prepare fresh solutions for each experiment and filter-sterilize injectable solutions through a 0.22 µm filter before use.
Protocol 2: Antitumor Efficacy in a Xenograft Mouse Model
This protocol is a general guideline based on studies of hepatocellular and cholangiocarcinoma.[3][4][5][6]
-
Animal Model: Use immunodeficient mice (e.g., Nude, NOD/Scid) to prevent rejection of human tumor xenografts.
-
Cell Culture: Culture the desired human cancer cell line (e.g., Hep3B, KKU-M213) under standard conditions.
-
Tumor Cell Inoculation:
-
Harvest cancer cells in their logarithmic growth phase.
-
Resuspend the cells in a suitable medium, such as a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 2 x 10^6 to 4 x 10^6 cells into the flank of each mouse.
-
-
Treatment Initiation:
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 5-8 mm in the longest axis), randomize the mice into control and treatment groups.
-
-
This compound Administration:
-
Prepare this compound solution as described in Protocol 1.
-
Administer this compound via the desired route (e.g., i.p. injection) at a dosage of 10-30 mg/kg.
-
The frequency of administration can be daily or every other day for a period of 14-21 days.
-
The control group should receive the vehicle alone.
-
-
Endpoint Analysis:
-
Monitor animal body weight and tumor size throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure tumor weight and volume.
-
Perform histological analysis (e.g., H&E staining) and immunohistochemistry for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3) on tumor tissues.
-
Protocol 3: Anti-inflammatory Efficacy in an LPS-Induced Systemic Inflammation Rat Model
This protocol is based on a study of lipopolysaccharide (LPS)-induced systemic inflammation in rats.[9]
-
Animal Model: Use male Wistar rats.
-
Treatment Groups:
-
Control group (saline injection).
-
LPS group (saline followed by LPS).
-
This compound + LPS group (this compound followed by LPS).
-
-
This compound Administration:
-
Prepare this compound in physiologic saline.
-
Administer a single intraperitoneal injection of this compound (10 mg/kg).
-
-
LPS Challenge:
-
Shortly after this compound or saline administration, intravenously administer LPS (7.5 mg/kg).
-
-
Endpoint Analysis:
-
Collect blood samples at various time points post-LPS injection.
-
Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.
-
Perform histological examination of organs such as the lungs and liver to assess for inflammation and tissue damage.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its diverse pharmacological effects by modulating multiple key signaling pathways.
NF-κB Signaling Pathway
This compound is a potent inhibitor of the NF-κB signaling pathway, which is a central regulator of inflammation.[1][2] It has been shown to inhibit the IKK pathway, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[14] This leads to a reduction in the expression of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB pathway by blocking IKK activation.
AMPK/mTOR Signaling Pathway
This compound can activate AMP-activated protein kinase (AMPK), a key energy sensor in cells.[3] Activated AMPK can then inhibit the mammalian target of rapamycin (mTOR) signaling pathway, which is involved in cell growth, proliferation, and survival. This mechanism contributes to this compound's antitumor effects.[14]
Caption: this compound activates AMPK, leading to the inhibition of mTOR signaling.
Wnt/β-catenin and Hedgehog Signaling Interaction
In some cancers, like liver cancer, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[15][16] This, in turn, can lead to the suppression of the Hedgehog signaling pathway, as Wnt/β-catenin can act as an upstream regulator of Hedgehog signaling.[15][16]
References
- 1. This compound: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An update of its mode of action, pharmacological properties and medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits hepatocellular carcinoma cell growth and proliferation by regulating amino acid metabolism and suppresses tumorigenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a regulator of keap1-Nrf2, inhibits gastric cancer growth through oxidative stress and energy metabolism pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits two-stage tumor promotion by 12-O-tetradecanoylphorbol 13-acetate and mezerein on skin tumor formation in mice initiated with 7,12-dimethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Disturbing effect of this compound on valve interstitial cells calcification via regulating glycolytic metabolism pathways [frontiersin.org]
- 14. Pharmacological Activity of this compound [mdpi.com]
- 15. This compound hydrochloride inhibits the Wnt/β-catenin/Hedgehog signaling axis in liver cancer - ProQuest [proquest.com]
- 16. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Cepharanthine in Treating Radiation-Induced Leukopenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiation therapy is a cornerstone of cancer treatment, but it often leads to myelosuppression, with leukopenia being a common and dose-limiting toxicity. Radiation-induced leukopenia, characterized by a decrease in white blood cell (WBC) count, increases the risk of infections, potentially leading to treatment delays, dose reductions, or cessation of radiotherapy, which can compromise therapeutic outcomes. Cepharanthine (CEP), a biscoclaurine alkaloid extracted from Stephania cepharantha Hayata, has been used in Japan for decades to treat various conditions, including radiation-induced leukopenia.[1][2][3] These application notes provide a comprehensive overview of the clinical and preclinical data on this compound for the management of radiation-induced leukopenia, including detailed experimental protocols for researchers.
Mechanism of Action
The protective and restorative effects of this compound on radiation-induced leukopenia are multifactorial.[2][3] The primary mechanisms include:
-
Stimulation of Hematopoiesis: this compound is thought to stimulate the reticuloendothelial system, activate hematopoietic tissue, and promote the proliferation of bone marrow cells, leading to an increased production of leukocytes.[3] Preclinical studies have shown that this compound can accelerate the recovery of hematopoietic stem cells.[1]
-
Anti-inflammatory Effects: Radiation exposure induces an inflammatory response that can further damage hematopoietic tissues. This compound exhibits anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[1][3] By suppressing NF-κB activation, this compound can reduce the production of pro-inflammatory cytokines, thereby mitigating radiation-induced inflammation in the bone marrow microenvironment.[1]
-
Antioxidant Properties: this compound has been reported to have antioxidant effects, which may help to protect hematopoietic cells from radiation-induced oxidative stress.
The proposed signaling pathway for this compound's anti-inflammatory action is depicted below.
Figure 1: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Clinical Applications and Efficacy
This compound has a long history of clinical use in Japan for treating leukopenia in patients undergoing radiotherapy.[1][2] Several clinical studies have demonstrated its safety and efficacy.
Summary of Clinical Data
| Study Cohort | This compound Dosage | Key Findings | Reference |
| Patients with oral cancer undergoing external beam radiation therapy (EBRT) | 6 mg/day, peroral | The average maintenance rate of white blood cells was significantly higher in the this compound group (112.6%) compared to the control group (84.7%) during the first half of EBRT. | [4] |
| Patients with gynecological malignant tumors undergoing postoperative chemotherapy | 50 mg, intravenous, daily | 70% of patients in the this compound group showed only a slight decrease in leukocytes compared to 14% in the control group. No side effects were observed. | |
| Patients with head and neck, uterine cervix, or lung cancer undergoing radiotherapy | Not specified | 81.3% of patients receiving this compound were protected from leukopenia, compared to 51.6% for S-Adchnon and 32.3% for Hythiol. | [5] |
| Nationwide, multi-center observational study in Japan | Not specified | This compound was found to be safe and significantly effective for the management of radiotherapy-induced leukopenia. | [2] |
Safety and Tolerability
Across multiple studies, this compound has been shown to be a safe and well-tolerated drug for the treatment of radiation-induced leukopenia.[1][6] In the cited clinical trials, no significant adverse events related to this compound administration were reported.[1]
Application Protocols for Research
The following protocols are provided as a guide for researchers investigating the effects of this compound on radiation-induced leukopenia.
In Vivo Murine Model of Radiation-Induced Leukopenia
This protocol describes a mouse model to evaluate the in vivo efficacy of this compound in mitigating radiation-induced leukopenia.
Figure 2: Workflow for the in vivo murine model of radiation-induced leukopenia.
Detailed Methodology:
-
Animal Model: Use 8-10 week old male or female C3H or C57BL/6 mice.
-
Grouping: Divide mice into at least three groups: (1) Control (no radiation, no treatment), (2) Radiation + Vehicle, and (3) Radiation + this compound.
-
Irradiation: Expose the radiation groups to a single dose of 3-5 Gy of whole-body gamma irradiation.
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline with a small amount of DMSO for solubilization, followed by dilution).
-
Beginning 24 hours post-irradiation, administer 100 µg of this compound per mouse daily via intraperitoneal injection for a specified duration (e.g., 14 days).[1]
-
Administer an equivalent volume of the vehicle to the Radiation + Vehicle group.
-
-
Monitoring and Sample Collection:
-
Monitor the animals daily for signs of distress.
-
Collect peripheral blood samples via tail vein or retro-orbital bleeding at predetermined time points (e.g., baseline, and days 3, 7, 14, and 21 post-irradiation).
-
Perform a complete blood count (CBC) to determine WBC, neutrophil, and lymphocyte counts.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and harvest bone marrow and spleen.
-
Perform histological analysis of the bone marrow and spleen to assess cellularity and hematopoietic recovery.
-
Isolate bone marrow cells for Colony-Forming Unit (CFU) assays.
-
Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors
This in vitro assay assesses the functionality of hematopoietic progenitor cells from the bone marrow of treated and control animals.
Detailed Methodology:
-
Cell Preparation:
-
Harvest bone marrow from the femurs and tibias of euthanized mice from each experimental group.
-
Create a single-cell suspension by flushing the bones with Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS).
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
-
Plating:
-
Dilute the bone marrow cell suspension to the desired concentration.
-
Add the cells to a methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines to support the growth of different hematopoietic lineages (e.g., IL-3, IL-6, SCF, EPO).
-
Plate the cell/methylcellulose mixture into 35 mm culture dishes.
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
Colony Counting and Identification:
-
Using an inverted microscope, count and identify the different types of colonies based on their morphology, such as:
-
CFU-GM (colony-forming unit-granulocyte/macrophage)
-
BFU-E (burst-forming unit-erythroid)
-
CFU-GEMM (colony-forming unit-granulocyte/erythroid/macrophage/megakaryocyte)
-
-
-
Data Analysis: Compare the number and type of colonies formed from the bone marrow of this compound-treated mice to the control groups.
Western Blot Analysis of NF-κB Signaling
This protocol details the investigation of this compound's effect on the NF-κB pathway in irradiated hematopoietic cells.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Use a murine or human hematopoietic cell line (e.g., RAW 264.7 macrophages or a leukemia cell line) or primary bone marrow cells.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-10 µM) for a specified time (e.g., 1-2 hours).
-
Expose the cells to a single dose of radiation (e.g., 2-5 Gy).
-
Harvest the cells at different time points post-irradiation (e.g., 30, 60, 120 minutes).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against key NF-κB pathway proteins, such as:
-
Phospho-p65 (Ser536)
-
Total p65
-
IκBα
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the effect of this compound on radiation-induced NF-κB activation.
Conclusion
This compound is a promising agent for the management of radiation-induced leukopenia, with a well-established clinical history in Japan and a plausible mechanism of action. The provided protocols offer a framework for further preclinical and clinical research to better understand its therapeutic potential and to develop optimized treatment regimens. The favorable safety profile of this compound makes it an attractive candidate for further investigation as a supportive care agent in radiotherapy.
References
- 1. Accelerated recovery from gamma-irradiation-induced leukopenia in mice by the biscoclaurine alkaloid, Cepharanthin--comparison with recombinant human granulocyte colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Effects and Clinical Prospects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mpapi.bjcancer.org [mpapi.bjcancer.org]
- 4. mdpi.com [mdpi.com]
- 5. [Effects of massive administration of cepharanthin on chemotherapy-induced leukopenia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Cepharanthine Hydrochloride to Enhance Aqueous Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cepharanthine (CEP), a bisbenzylisoquinoline alkaloid extracted from Stephania species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anti-cancer properties.[1][2] However, its clinical development and experimental application are significantly hampered by its poor aqueous solubility.[1][3] The hydrochloride salt of this compound (this compound Hydrochloride, CH) exhibits improved solubility over the parent compound, yet formulation strategies are often necessary to achieve desired concentrations for in vitro and in vivo studies and to enhance oral bioavailability.[4][5]
While this compound is noted to be an amphiphilic molecule, suggesting potential surfactant-like properties, a comprehensive review of the scientific literature reveals no evidence of its use as a solubilizing agent for other poorly soluble drugs.[3][6] The primary focus of formulation research has been to enhance the solubility and bioavailability of this compound itself.
These application notes provide an overview of established methods and detailed protocols for the formulation of this compound Hydrochloride to overcome its inherent solubility challenges. The information herein is intended to guide researchers in preparing suitable formulations for experimental use.
Data Presentation: Formulation Strategies for this compound
The following table summarizes various techniques employed to improve the solubility and bioavailability of this compound.
| Formulation Strategy | Key Excipients/Components | Observed Outcome | Reference(s) |
| Salt Formation | Hydrochloric Acid | Formation of this compound Hydrochloride (CH) with improved water solubility and stability compared to this compound base. | [5][7] |
| Co-solvency | Dimethylformamide (DMF), Ethanol, Dimethyl sulfoxide (DMSO) | This compound is soluble in these organic solvents, which can then be diluted with aqueous buffers. | [6] |
| Solid Dispersion | PEG 4000, PEG 6000 | Improved solubility and dissolution rate. | [1] |
| Self-Emulsifying Drug Delivery System (SEDDS) | Isopropyl palmitate (oil), Cremophor RH40 (emulsifier), PEG 200 (co-emulsifier) | Increased drug loading (36.21 mg/mL) and a 2-fold increase in relative bioavailability in rats. Nearly 100% dissolution in 30 minutes. | [8] |
| Nanoformulations | Lipids (for liposomes), Polymeric materials (for nanoparticles) | Encapsulation of the water-insoluble drug to improve solubility and bioavailability. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution using a Co-solvent Method
This protocol is suitable for preparing concentrated stock solutions of this compound for in vitro experiments where the final concentration of the organic solvent is tolerated by the experimental system.
Materials:
-
This compound (or this compound Hydrochloride) powder
-
Dimethyl sulfoxide (DMSO), research grade
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Inert gas (e.g., nitrogen or argon)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL to 242 mg/mL).[6][9]
-
Purge the headspace of the container with an inert gas to prevent oxidation.
-
Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle heating may be applied if necessary.
-
For experimental use, dilute the stock solution with the aqueous buffer of choice (e.g., PBS) to the final desired concentration immediately before use. It is recommended to add the stock solution to the buffer while vortexing to facilitate rapid dispersion and minimize precipitation.
-
Note: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[6]
Protocol 2: Formulation of this compound using a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes the preparation of a SEDDS to enhance the oral bioavailability of this compound, based on published research.[8] This method is suitable for in vivo oral administration studies.
Materials:
-
This compound powder
-
Isopropyl palmitate (IPP)
-
Cremophor RH40
-
Polyethylene glycol 200 (PEG 200)
-
Glass vials
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the SEDDS formulation by accurately weighing the components according to the following mass ratio: this compound:IPP:Cremophor RH40:PEG 200 = 3.6:30.0:55.3:11.1.[8]
-
Combine the IPP (oil phase), Cremophor RH40 (emulsifier), and PEG 200 (co-emulsifier) in a glass vial.
-
Stir the mixture gently using a magnetic stirrer until a homogenous, transparent liquid is formed.
-
Add the accurately weighed this compound powder to the mixture.
-
Continue stirring until the this compound is completely dissolved in the system. The resulting mixture should be a clear, yellowish, oily liquid.
-
For administration, the SEDDS formulation can be encapsulated in gelatin capsules or administered directly, followed by a specific volume of water. Upon contact with aqueous media, the system will spontaneously form a fine oil-in-water emulsion.
Visualizations
Experimental Workflow for SEDDS Formulation and Evaluation
Caption: Workflow for the formulation and evaluation of a this compound-loaded SEDDS.
Signaling Pathways Modulated by this compound
This compound's pharmacological effects are attributed to its interaction with multiple cellular signaling pathways. A key mechanism is the inhibition of the NF-κB pathway, which is central to inflammation.[10][11] This is often linked to the activation of AMP-activated protein kinase (AMPK).[10]
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. This compound: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Activity of this compound | MDPI [mdpi.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound hydrochloride: a novel ferroptosis-inducing agent for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. findaphd.com [findaphd.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing Experimental Oncology Models to Study Cepharanthine's Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing in vitro and in vivo experimental oncology models to investigate the anti-cancer effects of Cepharanthine (CEP). This document outlines detailed protocols for key assays, summarizes quantitative data from preclinical studies, and illustrates the molecular pathways affected by CEP.
Introduction to this compound in Oncology
This compound, a biscoclaurine alkaloid extracted from Stephania cepharantha, has demonstrated a wide range of pharmacological activities, including potent anti-cancer properties. Its mechanisms of action are multifaceted, involving the induction of apoptosis, autophagy, and cell cycle arrest through the modulation of various signaling pathways. These notes are intended to provide researchers with the necessary information to design and execute robust preclinical studies to further elucidate and exploit the therapeutic potential of this compound in oncology.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo effects of this compound across various cancer types.
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Key Effects Observed |
| Hepatocellular Carcinoma | Hep3B | ~10-20 | 48 | Induction of apoptosis, G1 phase arrest |
| HCCLM3 | >20 | 48 | Induction of apoptosis | |
| Cervical Cancer | CaSki | ~25-50 | 24-48 | G0/G1 phase arrest, apoptosis |
| HeLa | ~25-50 | 24-48 | Sub-G1 phase arrest, apoptosis | |
| C33A | ~25-50 | 24-48 | Sub-G1 phase arrest, apoptosis | |
| Breast Cancer | MCF-7 | ~5-10 | Not Specified | G0/G1 cell cycle arrest, apoptosis, autophagy |
| MDA-MB-231 | ~5-10 | Not Specified | G0/G1 cell cycle arrest, apoptosis, autophagy | |
| Primary Effusion Lymphoma | PEL cell lines | 1-10 µg/mL | Not Specified | Inhibition of proliferation, caspase-3 activation |
| Liver Cancer | Huh7 | ~10-20 | 24-48 | Inhibition of proliferation and invasion |
| HepG2 | ~20-40 | 24-48 | Inhibition of proliferation and invasion |
Table 2: In Vivo Efficacy of this compound in Xenograft Mouse Models
| Cancer Type | Cell Line Xenograft | Mouse Strain | Dosage and Administration | Treatment Duration | Key Outcomes |
| Hepatocellular Carcinoma | Hep3B | Nude mice | 10 or 20 mg/kg, i.p., every other day | Not Specified | Significant inhibition of tumor weight and volume |
| Liver Cancer | Huh7 | Nude mice | 20 mg/kg/day | 12 days | Significant reduction in tumor size |
| Cervical Cancer | C33A | BALB/c nude mice | Not Specified | Not Specified | Marked reduction in tumor progression |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by targeting multiple critical signaling pathways within cancer cells.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow Overview
Caption: General experimental workflow for evaluating this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest
-
This compound (CEP)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of CEP (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest CEP concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the CEP concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound treatment.
Materials:
-
Cancer cell lines
-
This compound (CEP)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protein Expression Analysis (Western Blot)
Objective: To detect changes in the expression levels of key proteins involved in signaling pathways affected by this compound.
Materials:
-
Cancer cell lines
-
This compound (CEP)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, NF-κB p65, STAT3, p-STAT3, β-catenin, GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., nude mice, NOD/SCID mice)
-
This compound (CEP)
-
Vehicle control (e.g., saline, PBS)
-
Matrigel (optional)
-
Calipers
Protocol:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 10-50 mg/kg) or vehicle control to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) according to the planned schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the effect of this compound on tumor growth.
Conclusion
These application notes and protocols provide a framework for investigating the anti-cancer effects of this compound. By employing these standardized models and assays, researchers can generate reproducible and comparable data, contributing to a deeper understanding of this compound's therapeutic potential and advancing its development as a novel oncology therapeutic.
Standard Protocols for Cepharanthine Treatment in Cell Culture Experiments: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cepharanthine (CEP), a biscoclaurine alkaloid extracted from Stephania cepharantha Hayata, is a compound with a long history of medicinal use in Japan for conditions such as alopecia and radiation-induced leukopenia.[1][2] Recent research has unveiled its potent anti-cancer, anti-inflammatory, and antiviral properties, making it a subject of intense investigation for drug development.[3][4][5] In cell culture experiments, this compound has been shown to induce apoptosis, autophagy, and cell cycle arrest, and to modulate key signaling pathways involved in cell proliferation and survival.[1][3][6] This document provides detailed application notes and standardized protocols for the use of this compound in in vitro cell culture experiments, aimed at facilitating reproducible and robust scientific inquiry.
Data Presentation: Efficacy of this compound Across Cell Lines
The cytotoxic and anti-proliferative effects of this compound vary across different cell lines and depend on the treatment duration. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line | Cancer Type | IC50 / Effective Concentration | Treatment Duration | Key Effects Observed | Reference |
| CaSki | Cervical Cancer | 25 µM, 50 µM | 24h, 48h | Inhibition of viability and colony formation, G0/G1 phase arrest, apoptosis induction. | [1] |
| HeLa | Cervical Cancer | 25 µM, 50 µM | 24h, 48h | Inhibition of viability and colony formation, sub-G1 phase arrest, apoptosis induction. | [1] |
| C33A | Cervical Cancer | 25 µM, 50 µM | 24h, 48h | Inhibition of viability and colony formation, sub-G1 phase arrest, apoptosis induction. | [1] |
| KMC-2 | Adenosquamous Carcinoma | Not specified | Not specified | G1/S phase arrest. | [3] |
| SaOS2 | Osteosarcoma | Not specified | Not specified | G1/S phase arrest. | [3] |
| CaOV-3 | Ovarian Cancer | Not specified | Not specified | G1/S phase arrest. | [3] |
| OVCAR-3 | Ovarian Cancer | Not specified | Not specified | G1/S phase arrest. | [3] |
| A549 | Lung Adenocarcinoma | Not specified | Not specified | Autophagy induction via p38 signaling. | [7] |
| MCF-7 | Breast Cancer | IC50 > 3 µg/ml | 72h | Dose-dependent decrease in cell viability. | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 > 3 µg/ml | 72h | Significant suppression of viability. | [8] |
| Various | Multiple Cancer Types | 1-10 µM | Not specified | General anti-proliferative activity, apoptosis, G1 and S phase arrest. | [4] |
| Valve Interstitial Cells (VICs) | N/A (Calcification Model) | 10 µM | 48h | No significant effect on proliferation at this concentration. | [9] |
| LNCaP | Prostate Cancer | Not specified | 24h, 48h | Induction of apoptosis and ferroptosis. | [10] |
| 22Rv1 | Prostate Cancer | Not specified | 24h, 48h | Induction of apoptosis and ferroptosis. | [10] |
| PC3 | Prostate Cancer | Not specified | 24h, 48h | Induction of non-apoptotic cell death (ferroptosis). | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2 µM | 48h | Enhanced epirubicin-induced apoptosis. | [11] |
| BT549 | Triple-Negative Breast Cancer | 2 µM | 48h | Enhanced epirubicin-induced apoptosis. | [11] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sparingly soluble in water but readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[12]
Materials:
-
This compound powder (purity >95%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
-
When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentration. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]
Cell Viability Assay (CCK-8/MTT)
This protocol is used to assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.[1]
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM).[1][9] Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).[1][8]
-
Following treatment, add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL in PBS) to each well.[1][10]
-
Incubate the plate for 1-4 hours at 37°C.
-
For CCK-8, measure the absorbance at 450 nm using a microplate reader.[1]
-
For MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Colony Formation Assay
This assay evaluates the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) or Methanol
-
0.1% Crystal Violet solution
Protocol:
-
Seed cells in 6-well plates at a low density (e.g., 1 x 10³ cells/well).[1]
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.[1]
-
Replace the treatment medium with fresh, drug-free complete medium.
-
Incubate the plates for 10-14 days, changing the medium every 3 days, until visible colonies form.[1]
-
Wash the colonies twice with PBS.
-
Fix the colonies with 4% PFA or methanol for 15-30 minutes.[1]
-
Stain the colonies with 0.1% crystal violet solution for 20-30 minutes.[1]
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of ≥50 cells) or quantify the stained area.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways affected by this compound.
Materials:
-
Cells of interest treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, p-AMPK, p-Akt, p-mTOR, p-p38, NF-κB p65, β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer.[13]
-
Determine protein concentration using a BCA assay.[1]
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.[13]
Mandatory Visualizations
Signaling Pathways Modulated by this compound
This compound impacts multiple interconnected signaling pathways to exert its anti-cancer effects. The diagram below illustrates the primary pathways involved.
Caption: this compound's multi-target signaling effects.
Experimental Workflow for In Vitro Evaluation of this compound
The following diagram outlines a typical workflow for assessing the anti-cancer properties of this compound in a cell culture setting.
Caption: Workflow for this compound cell culture studies.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: An update of its mode of action, pharmacological properties and medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a review of the antiviral potential of a Japanese-approved alopecia drug in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Autophagy, Apoptosis and Cell Cycle Arrest in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Potent antitumor activity of this compound against triple-negative breast cancer spheroids compared with tetrandrine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Disturbing effect of this compound on valve interstitial cells calcification via regulating glycolytic metabolism pathways [frontiersin.org]
- 10. This compound hydrochloride: a novel ferroptosis-inducing agent for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound sensitizes human triple negative breast cancer cells to chemotherapeutic agent epirubicin via inducing cofilin oxidation-mediated mitochondrial fission and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. nacalai.com [nacalai.com]
Unlocking the Potential of Cepharanthine in Alopecia Areata Research: Application Notes and Protocols
For Immediate Distribution
[CITY, State] – [Date] – Extensive review of current research highlights the promising applications of Cepharanthine (CEP), a biscoclaurine alkaloid derived from Stephania cephalantha Hayata, in the investigation of alopecia areata (AA). These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of CEP's mechanisms of action, detailed experimental protocols for in vitro and in vivo studies, and a summary of key quantitative data to guide future research endeavors.
Alopecia areata is an autoimmune disorder characterized by hair loss, and current treatment options have variable efficacy. This compound has been used in Japan for the treatment of alopecia areata and other inflammatory conditions for decades.[1][2] Its multifaceted pharmacological properties, including anti-inflammatory, immunomodulatory, and hair growth-stimulatory effects, make it a compelling candidate for further investigation in the context of AA.[2][3]
Mechanism of Action
This compound's therapeutic potential in alopecia areata stems from its ability to modulate multiple signaling pathways implicated in the disease's pathogenesis. The primary mechanisms include:
-
Inhibition of Pro-inflammatory Pathways: CEP has been shown to suppress the activation of the NF-κB and JAK/STAT signaling pathways.[3][4] In alopecia areata, these pathways are crucial for the inflammatory cascade that leads to immune-mediated attack on the hair follicle. By inhibiting these pathways, CEP can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby mitigating the inflammatory response around the hair follicle.[3]
-
Stimulation of Hair Growth Factors: In vitro studies have demonstrated that this compound stimulates the proliferation of human dermal papilla cells (hDPCs), which play a critical role in hair follicle cycling and growth.[1][5] This proliferative effect is associated with the increased expression of key hair growth factors, including Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor-1 (IGF-1).[1][6][7] VEGF is essential for perifollicular angiogenesis, which supplies nutrients to the growing hair follicle, while IGF-1 is known to prolong the anagen (growth) phase of the hair cycle.[1][6]
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a basis for dose-selection and endpoint analysis in future research.
Table 1: In Vitro Efficacy of this compound on Human Dermal Papilla Cells (hDPCs)
| Parameter | This compound Concentration | Observation | Significance | Citation |
| Cell Proliferation | 0.1 µg/mL | Stimulated proliferation of cultured DPCs | p < 0.05 | [5] |
| VEGF Expression | Not specified | Significantly induced VEGF expression in hDPCs | Significant | [1] |
| IGF-1 Production | Not specified | Induces production of IGF-1 from dermal papilla cells | - | [2] |
Table 2: In Vivo Efficacy of Topical this compound in Murine Models
| Animal Model | This compound Formulation | Treatment Regimen | Outcome | Significance | Citation |
| C3H/HeN Mice | 0.002% solution in 75% alcohol | Daily topical application for 3 weeks | Significant stimulatory effect on hair growth | p < 0.05 | [5] |
| Male Androgenetic Alopecia (Human Study) | 0.1% lipoid lotion | Daily topical application for 6 months | Significant acceleration of hair growth rate (0.243 to 0.281 mm/day) | p < 0.01 | [8] |
Experimental Protocols
The following are detailed protocols for in vitro and in vivo studies to investigate the effects of this compound on alopecia areata.
Protocol 1: In Vitro Proliferation and Gene Expression Analysis in Human Dermal Papilla Cells (hDPCs)
Objective: To assess the dose-dependent effect of this compound on the proliferation of hDPCs and the expression of key hair growth factors (VEGF and IGF-1).
Materials:
-
Human Dermal Papilla Cells (hDPCs)
-
Dermal Cell Basal Medium supplemented with growth factors
-
This compound (CEP)
-
Dimethyl sulfoxide (DMSO)
-
Cell proliferation assay kit (e.g., WST-1 or MTT)
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for VEGF, IGF-1, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument and reagents
Procedure:
-
Cell Culture: Culture hDPCs in Dermal Cell Basal Medium supplemented with growth factors at 37°C in a humidified atmosphere of 5% CO2.
-
Preparation of CEP Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Cell Seeding: Seed hDPCs in 96-well plates for proliferation assays and 6-well plates for gene expression analysis at an appropriate density. Allow cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of CEP (e.g., 0.01, 0.1, 1, 10 µM) diluted from the stock solution in fresh cell culture medium. A vehicle control (DMSO) should be included.
-
Proliferation Assay: After a specified incubation period (e.g., 48 or 72 hours), assess cell proliferation using a WST-1 or MTT assay according to the manufacturer's instructions.
-
Gene Expression Analysis:
-
After 24 or 48 hours of treatment, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for VEGF, IGF-1, and a housekeeping gene to determine the relative gene expression levels.
-
Expected Outcome: A dose-dependent increase in hDPC proliferation and upregulation of VEGF and IGF-1 mRNA expression in CEP-treated cells compared to the vehicle control.
Protocol 2: In Vivo Evaluation of Topical this compound in a C3H/HeJ Mouse Model of Alopecia Areata
Objective: To evaluate the efficacy of topical this compound in promoting hair regrowth in a well-established mouse model of alopecia areata.
Materials:
-
C3H/HeJ mice (female, 6-8 weeks old)
-
This compound (CEP) powder
-
75% Ethanol
-
Vehicle control (75% Ethanol)
-
Surgical tools for skin grafting (if using graft-induced AA model)
-
Digital camera for photographic documentation
-
Image analysis software
Procedure:
-
Induction of Alopecia Areata (AA):
-
Spontaneous Model: Allow C3H/HeJ mice to age, as a percentage will spontaneously develop AA.[9]
-
Graft-Induced Model: A more reproducible method involves transplanting full-thickness skin from an AA-affected C3H/HeJ mouse onto a young, healthy recipient.[10][11]
-
Cell-Transfer Model: Inject cultured lymph node cells from AA-affected mice into healthy recipients.[12]
-
-
Preparation of Topical Solution:
-
Prepare a 0.002% (w/v) this compound solution by dissolving CEP powder in 75% ethanol. Ensure complete dissolution.
-
-
Treatment Groups:
-
Group 1: Vehicle control (75% ethanol)
-
Group 2: 0.002% this compound solution
-
-
Application: Once AA is established, topically apply 100-200 µL of the assigned treatment solution to the alopecic skin area once daily for a predefined period (e.g., 4-8 weeks).
-
Assessment of Hair Regrowth:
-
Monitor and photograph the treated areas weekly.
-
Quantify hair regrowth using a scoring system (e.g., 0 = no growth, 1 = sparse growth, 2 = moderate growth, 3 = dense growth) or by measuring the area of hair regrowth using image analysis software.
-
-
Histological Analysis (Optional): At the end of the study, collect skin biopsies from the treated areas for histological examination to assess the number of hair follicles in the anagen phase and the extent of inflammatory cell infiltration.
Expected Outcome: Significant hair regrowth and a reduction in perifollicular inflammatory infiltrates in the this compound-treated group compared to the vehicle control group.
Visualizing the Science: Signaling Pathways and Workflows
To further elucidate the complex mechanisms and processes involved in this compound research for alopecia areata, the following diagrams have been generated.
Caption: this compound's dual mechanism in alopecia areata.
Caption: Workflow for in vitro analysis of this compound.
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
This compound presents a compelling area of research for the development of novel therapeutics for alopecia areata. Its combined anti-inflammatory and hair growth-stimulatory properties address key aspects of the disease's pathology. The provided application notes and protocols offer a solid foundation for researchers to further investigate the potential of this compound, with the aim of translating preclinical findings into effective clinical solutions for patients with alopecia areata.
Disclaimer: These application notes and protocols are intended for research purposes only and should be adapted and optimized based on specific experimental conditions and institutional guidelines.
References
- 1. This compound induces the proliferation of human dermal papilla cells and stimulates vascular endothelial growth factor expression through increased intracellular calcium mobilization and hypoxia-inducible factor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a review of the antiviral potential of a Japanese-approved alopecia drug in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of JAK/STAT pathways and JAK inhibition in alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Induction of insulin-like growth factor-I by this compound from dermal papilla cells: a novel potential pathway for hair growth stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Prevention and treatment of alopecia areata with quercetin in the C3H/HeJ mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental induction of alopecia areata-like hair loss in C3H/HeJ mice using full-thickness skin grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Induction of Alopecia Areata in C3H/HeJ Mice via Cultured Cell Transfer [protocols.io]
Application Notes: In Vitro Inhibition of HIV-1 Replication by Cepharanthine
Introduction
Cepharanthine, a biscoclaurine alkaloid extracted from Stephania cepharantha Hayata, is a compound with a long history of clinical use in Japan for various conditions, including inflammatory diseases and alopecia.[1][2] Recent research has unveiled its potent and broad-spectrum antiviral activities against a range of viruses, including Human Immunodeficiency Virus Type 1 (HIV-1).[3][4] In vitro studies have demonstrated that this compound can effectively inhibit HIV-1 replication at nanomolar concentrations, particularly in chronically infected monocytic cells.[5][6] Its multifaceted mechanism of action, targeting both host cell factors and viral entry processes, makes it a compelling candidate for further investigation in the development of novel anti-HIV-1 therapeutics.[3][7][8]
Mechanism of Action
This compound employs several mechanisms to inhibit HIV-1 replication in vitro:
-
Inhibition of NF-κB Activation: A primary mechanism of this compound's anti-HIV-1 activity is the suppression of the Nuclear Factor kappa B (NF-κB) signaling pathway.[3][8][9] NF-κB is a crucial host transcription factor that potently activates HIV-1 gene expression by binding to the viral long terminal repeat (LTR).[6][9] In chronically infected monocytic cells like U1 cells, stimuli such as tumor necrosis factor-alpha (TNF-α) or phorbol 12-myristate 13-acetate (PMA) induce HIV-1 replication by activating NF-κB.[5][6] this compound effectively inhibits this induced viral replication by depressing NF-κB expression and activation, thereby suppressing HIV-1 LTR-driven gene expression.[3][5]
-
Stabilization of Plasma Membrane Fluidity: this compound has been shown to stabilize the fluidity of the host cell's plasma membrane.[3][7] The entry of enveloped viruses like HIV-1 into host cells is a dynamic process that relies on the fluidity of the cell membrane to facilitate fusion. By reducing membrane fluidity, this compound inhibits the HIV-1 entry process.[7][8] This mechanism also contributes to the inhibition of HIV-1 envelope-dependent cell-to-cell fusion, a significant mode of viral transmission in vivo.[7]
This dual mechanism of inhibiting both viral gene expression and viral entry makes this compound a unique and potent inhibitor of HIV-1.
Quantitative Data Summary
The following table summarizes the in vitro efficacy and cytotoxicity of this compound against HIV-1 from published studies. The selectivity index (SI), calculated as the ratio of CC50 to IC50, indicates the therapeutic window of the compound.
| Compound | Cell Line | Stimulant | IC50 | CC50 | Selectivity Index (SI) | Reference |
| This compound | U1 (monocytic) | PMA | 0.016 µg/mL (~0.026 µM) | 2.2 µg/mL (~3.63 µM) | 137.5 | [5][9] |
| This compound | U1 (monocytic) | N/A | 0.028 µg/mL (0.046 µM) | N/A | N/A | [6] |
| This compound | General | N/A | 0.026 µM | N/A | N/A | [3] |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.
Protocols: In Vitro HIV-1 Inhibition Assays
1. Protocol for HIV-1 Replication Assay in Chronically Infected U1 Cells
This protocol details the method to assess the inhibitory effect of this compound on induced HIV-1 replication in the U1 cell line, which is a promonocytic cell line chronically infected with HIV-1.
Materials:
-
U1 cells
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
HIV-1 p24 Antigen ELISA kit
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Maintain U1 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed U1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 50 µL of the diluted compound to the respective wells. Include a "vehicle control" with DMSO at the same concentration as the highest this compound dose and a "cell control" with medium only.
-
Stimulation: To induce HIV-1 replication, add 50 µL of PMA (final concentration ~10 ng/mL) or TNF-α (final concentration ~10 ng/mL) to all wells except the "cell control" wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell-free supernatant for analysis.
-
p24 Antigen Quantification: Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of HIV-1 replication for each this compound concentration compared to the stimulated vehicle control. Determine the IC50 value using non-linear regression analysis.
2. Protocol for Cytotoxicity Assay (MTT-based)
This protocol is used to determine the cytotoxicity of this compound on the host cells used in the replication assay, which is crucial for calculating the selectivity index.
Materials:
-
U1 cells (or other relevant cell lines)
-
RPMI 1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed U1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Compound Addition: Add 100 µL of serially diluted this compound to the wells. Include vehicle and cell controls.
-
Incubation: Incubate the plate for the same duration as the replication assay (48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours with gentle shaking.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the vehicle control. Determine the CC50 value using non-linear regression analysis.
3. Protocol for HIV-1 LTR-Driven Gene Expression Assay
This assay quantifies the effect of this compound on the transcriptional activity of the HIV-1 LTR, typically using a reporter gene like luciferase.
Materials:
-
HEK293T cells (or similar easily transfectable cell line)
-
DMEM with 10% FBS
-
HIV-1 LTR-Luciferase reporter plasmid
-
Tat-expressing plasmid
-
Control plasmid (e.g., pRL-TK Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound
-
24-well plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate to be 70-80% confluent at the time of transfection.
-
Transfection: Co-transfect the cells with the HIV-1 LTR-Luciferase reporter plasmid, the Tat-expressing plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 6-8 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luminometry: Measure both Firefly and Renilla luciferase activities for each sample using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of LTR-driven transcription for each this compound concentration compared to the vehicle control and determine the IC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. Potent antitumor activity of this compound against triple-negative breast cancer spheroids compared with tetrandrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound: A Promising Old Drug against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent inhibition of HIV type 1 replication by an antiinflammatory alkaloid, this compound, in chronically infected monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-HIV-1 activity and structure-activity relationship of cepharanoline derivatives in chronically infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibited HIV-1 cell-cell transmission and cell-free infection via modification of cell membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound: a review of the antiviral potential of a Japanese-approved alopecia drug in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing Cepharanthine's poor solubility in aqueous research buffers
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical assistance for researchers facing challenges with the poor aqueous solubility of Cepharanthine. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful preparation and use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge in research?
A1: this compound (CEP) is a bisbenzylisoquinoline alkaloid isolated from plants like Stephania cepharantha.[1][2] It exhibits a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and antiviral effects.[2][3] Its chemical structure makes it poorly soluble in water and neutral aqueous buffers, which poses a significant challenge for researchers conducting experiments in physiological conditions.[1] This poor solubility can lead to low bioavailability and precipitation during experiments.[1]
Q2: What are the recommended organic solvents for creating a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are effective organic solvents for dissolving this compound.[1][4] DMF generally allows for a higher concentration stock solution compared to DMSO and ethanol.[4] For biological experiments, DMSO is a common choice, but the final concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: No, this compound is hardly soluble in water or neutral pH buffers like PBS.[1] Direct addition of the powder to these buffers will result in very poor dissolution. The recommended method is to first create a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer.[4] this compound is more soluble in acidic aqueous solutions.[1][5]
Q4: How should I store this compound solutions?
A4: this compound powder should be stored at -20°C for long-term stability (≥4 years).[4] Stock solutions prepared in DMSO can be stored at -20°C for up to two months.[5] It is not recommended to store aqueous working solutions for more than one day, as the compound may precipitate out of solution over time.[4]
Troubleshooting Guide
Q1: My this compound precipitated after I diluted my DMSO stock into my aqueous buffer. What went wrong and how can I prevent this?
A1: This is a common issue known as "crashing out" that occurs when a compound dissolved in a good solvent (like DMSO) is rapidly introduced into a poor solvent (like a buffer). The organic solvent disperses, and the local concentration of the compound exceeds its solubility limit in the aqueous environment.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound.
-
Modify Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding the buffer to the stock solution gradually while vortexing or stirring vigorously. This can sometimes help keep the compound in solution.
-
Use a Co-solvent/Surfactant Formulation: For higher concentrations or in vivo studies, a more complex vehicle may be necessary. A formulation containing co-solvents like PEG300 and surfactants like Tween 80 can significantly improve solubility.[6]
-
Check pH: this compound is more soluble in acidic conditions.[1][5] If your experimental conditions allow, slightly lowering the pH of your buffer may help.
Q2: I see a precipitate or cloudiness in my cell culture media after adding this compound. What should I do?
A2: Precipitates in cell culture can be cytotoxic and will lead to inaccurate experimental results as the effective concentration of the drug is unknown.
Troubleshooting Steps:
-
Rule out Contamination: First, ensure the turbidity is not due to bacterial or fungal contamination.
-
Confirm Drug Precipitation: The precipitate is likely your compound. This can be caused by the final concentration of this compound exceeding its solubility limit in the complex biological medium or by interactions with media components like proteins and salts.
-
Filter the Solution: Before adding to cells, you can try to filter your final working solution through a 0.22 µm syringe filter. However, be aware that this will remove the precipitated drug, and the actual concentration of the soluble drug in the filtrate will be lower than intended.[7] It is crucial to determine the concentration of the filtered solution if possible.
-
Lower the Working Concentration: The most reliable solution is to reduce the final concentration of this compound in your experiment to a level that remains fully dissolved.
Q3: The final concentration of DMSO required to dissolve this compound is toxic to my cells. What are my options?
A3: If the necessary DMSO concentration is too high, you need to explore alternative solubilization strategies.
-
Higher Concentration Stock: Prepare a more concentrated stock solution in DMSO or DMF so that a smaller volume is needed for dilution, thus lowering the final organic solvent percentage. Using sonication can help achieve higher stock concentrations in DMSO.[8]
-
Alternative Formulations: Investigate advanced delivery systems. For example, self-emulsifying drug delivery systems (SEDDS) and nanoformulations like liposomes have been developed to improve the solubility and bioavailability of this compound without relying on high concentrations of organic solvents.[1][9]
-
Use of Cyclodextrins: Cyclodextrins are often used to form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[10] This could be a viable alternative to co-solvents.
Reference Data: this compound Solubility
The following table summarizes the solubility of this compound in various solvents based on available data.
| Solvent/Vehicle | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference |
| Water | Insoluble / Hardly Soluble | - | - | [1] |
| Ethanol | ~2 | ~3.3 | - | [4] |
| DMSO | ~5 | ~8.2 | - | [4] |
| DMSO | 125 | 206.0 | Requires ultrasonic assistance. | [8] |
| DMSO | 242 | 398.9 | Sonication is recommended. | [6] |
| DMF | ~10 | ~16.5 | - | [4] |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 | ~0.41 | First dissolve in DMF, then dilute with PBS. | [4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 9.3 | 15.3 | A vehicle suitable for in vivo studies. | [6] |
Molecular Weight of this compound: 606.7 g/mol [4]
Experimental Protocols & Workflows
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder (purity ≥98%)[4] in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 6.07 mg/mL).
-
Dissolution: Vortex the solution vigorously. If needed, use an ultrasonic bath to aid dissolution, which can help achieve higher concentrations.[8] Ensure no visible particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 2 months.[5]
Diagram: Recommended Workflow for this compound Solution Preparation
Caption: A workflow for preparing and using this compound solutions.
Key Signaling Pathways Modulated by this compound
This compound's pharmacological effects are attributed to its ability to modulate multiple intracellular signaling pathways.[11] Understanding these mechanisms is crucial for interpreting experimental results.
Diagram: Major Signaling Pathways Inhibited by this compound
Caption: this compound inhibits key pro-inflammatory and survival pathways.
References
- 1. Pharmacological Effects and Clinical Prospects of this compound [mdpi.com]
- 2. This compound: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: An update of its mode of action, pharmacological properties and medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | 481-49-2 [chemicalbook.com]
- 6. This compound | NSC-623442 | anti-inflammatory | antitumor | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CAS:481-49-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 11. mdpi.com [mdpi.com]
Navigating the Stability of Cepharanthine in Organic Solvents: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Cepharanthine, a biscoclaurine alkaloid with promising therapeutic potential, presents unique challenges in its handling and formulation due to its physicochemical properties. Ensuring its stability in various organic solvent systems is paramount for accurate experimental outcomes and the development of effective drug delivery systems. This technical support center provides essential guidance, troubleshooting tips, and frequently asked questions to address common issues encountered during the assessment of this compound's stability.
Frequently Asked Questions (FAQs)
Q1: In which common organic solvents is this compound soluble?
A1: this compound is readily soluble in several organic solvents, including dimethyl sulfoxide (DMSO), ethanol, and methanol. However, it is poorly soluble in water.
Q2: What is the general stability of this compound in DMSO?
A2: this compound solutions in DMSO are relatively stable. Some studies suggest that they can be stored at -20°C for up to two months without significant degradation. However, for long-term storage or critical applications, it is recommended to verify the stability under your specific experimental conditions.
Q3: Are there any known incompatibilities of this compound with certain solvents?
A3: While generally stable in DMSO, ethanol, and methanol, the long-term stability can be influenced by the purity of the solvent, presence of contaminants (e.g., water), and exposure to light and elevated temperatures. Acidic or basic conditions can also promote degradation.
Q4: How can I monitor the stability of my this compound solution?
A4: The most common and reliable method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the intact drug from its potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected precipitation of this compound in solution. | - Exceeded solubility limit.- Change in temperature.- Solvent evaporation. | - Ensure the concentration is within the known solubility limits for the specific solvent.- Store solutions at a constant, appropriate temperature.- Use tightly sealed containers to prevent solvent evaporation. |
| Discoloration or change in the appearance of the this compound solution. | - Degradation of this compound due to exposure to light, heat, or air (oxidation). | - Prepare solutions fresh whenever possible.- Store solutions protected from light (e.g., in amber vials).- Purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon) to minimize oxidation.- Analyze the solution by HPLC to identify and quantify any degradation products. |
| Inconsistent results in bioassays using this compound solutions. | - Degradation of the active compound.- Inaccurate initial concentration due to incomplete dissolution. | - Verify the stability of the stock solution under the assay conditions (e.g., temperature, incubation time).- Prepare fresh dilutions from a recently prepared and validated stock solution.- Ensure complete dissolution of this compound in the solvent before preparing dilutions. Sonication may aid in dissolution. |
| Appearance of unknown peaks in HPLC chromatograms. | - Formation of degradation products. | - Conduct forced degradation studies to intentionally generate degradation products and confirm their retention times.- Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and aid in their structural elucidation. |
Quantitative Data Summary
The following tables summarize the available data on the solubility and stability of this compound in common organic solvents. Note: Quantitative data on degradation kinetics is limited in publicly available literature, and the values below are based on general observations. It is highly recommended to perform specific stability studies for your intended application.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility (approximate) |
| Dimethyl Sulfoxide (DMSO) | High |
| Ethanol | Soluble |
| Methanol | Soluble |
Table 2: General Stability of this compound in Organic Solvents
| Solvent | Storage Condition | General Stability |
| DMSO | -20°C, protected from light | Reported to be stable for up to 2 months |
| Ethanol | Room Temperature, protected from light | Stability may be limited; fresh preparation recommended |
| Methanol | Room Temperature, protected from light | Stability may be limited; fresh preparation recommended |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, appropriate organic solvent (e.g., DMSO, ethanol, methanol), volumetric flask, analytical balance, sonicator.
-
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a clean, dry volumetric flask.
-
Add a portion of the chosen organic solvent to the flask, approximately half of the final volume.
-
Sonicate the mixture for 5-10 minutes to ensure complete dissolution. Visually inspect for any undissolved particles.
-
Once completely dissolved, add the solvent to the final volume mark.
-
Mix the solution thoroughly by inverting the flask several times.
-
Store the solution in a tightly sealed, light-protected container at the appropriate temperature.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general protocol and should be optimized for your specific instrumentation and requirements.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation between this compound and its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at the wavelength of maximum absorbance for this compound (typically around 280 nm).
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation: Dilute the this compound solution to be tested to a suitable concentration within the linear range of the HPLC method using the mobile phase as the diluent.
-
Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.
-
Data Interpretation:
-
The peak corresponding to this compound should be identified based on its retention time, which can be confirmed by injecting a freshly prepared standard solution.
-
The appearance of new peaks or a decrease in the peak area of this compound over time indicates degradation.
-
The percentage of remaining this compound can be calculated by comparing the peak area at a given time point to the initial peak area.
-
Visualizing Experimental Workflows
Workflow for Assessing this compound Stability
Caption: Workflow for assessing the stability of this compound solutions.
Logical Relationship for Troubleshooting Inconsistent Bioassay Results
Caption: Troubleshooting logic for inconsistent bioassay results.
Technical Support Center: Optimizing Cepharanthine in Cell-Based Proliferation Assays
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the working concentrations of Cepharanthine in cell-based proliferation assays. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and visualizations of relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cell proliferation assay?
A1: For initial experiments, a broad concentration range is recommended to determine the potency of this compound on a specific cell line. Based on published data, a starting range of 0.1 µM to 100 µM is advisable.[1][2] Subsequent experiments can then focus on a narrower range around the initial IC50 value. For some cell lines, concentrations may be explored in the µg/mL range, which requires conversion to molarity. For example, concentrations between 1 and 10 µg/mL have been used.[3][4]
Q2: How does the mechanism of action of this compound influence its effect on cell proliferation?
A2: this compound is a multi-functional alkaloid that can inhibit cell proliferation through various mechanisms, which can be cell-type dependent.[1] Key mechanisms include:
-
Induction of Apoptosis and Autophagy: this compound can trigger programmed cell death by activating caspases and modulating autophagy pathways, often through the inhibition of the PI3K/Akt/mTOR signaling pathway.[5][6]
-
Cell Cycle Arrest: It can cause cell cycle arrest, commonly at the G1/S or G0/G1 phases, by affecting the expression of cyclins and cyclin-dependent kinase inhibitors.[1][5]
-
Inhibition of Signaling Pathways: this compound has been shown to inhibit several pro-proliferative signaling pathways, including NF-κB, MAPK/ERK, and Wnt/β-catenin.[5][7][8]
-
Generation of Reactive Oxygen Species (ROS): In some cancer cells, this compound induces the production of ROS, leading to oxidative stress and apoptosis.[5]
Q3: What are the reported IC50 values for this compound in different cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound varies significantly depending on the cell line and the duration of the assay. The IC50 values are typically in the 1–10 μM range.[1] It's crucial to determine the IC50 empirically for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant inhibition of proliferation observed, even at high concentrations. | - The cell line may be resistant to this compound. - The incubation time may be too short for the effects to manifest.[9] - Issues with the this compound stock solution (e.g., degradation, incorrect concentration). | - Test a different cell line known to be sensitive to this compound as a positive control. - Increase the incubation time (e.g., from 24h to 48h or 72h).[7] - Prepare a fresh stock solution of this compound and verify its concentration. |
| Increased proliferation observed at low concentrations of this compound. | - This phenomenon, known as hormesis, can occur with some compounds. At low doses, a substance can have a stimulatory effect, while at high doses, it is inhibitory.[10] | - Expand the lower end of your concentration range to fully characterize the dose-response curve. - Investigate potential off-target effects or the activation of pro-survival pathways at low concentrations. |
| High variability between replicate wells. | - Uneven cell seeding density across the plate.[11] - "Edge effects" in multi-well plates. - Incomplete dissolution of formazan crystals in MTT/XTT assays.[12] - Contamination of cell cultures. | - Ensure thorough mixing of the cell suspension before and during plating. - Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity. - Ensure complete solubilization of the formazan product by thorough mixing.[12] - Regularly check cell cultures for contamination. |
| Unexpectedly low cell viability in control (untreated) wells. | - Poor cell health or over-confluency at the time of seeding. - Toxicity from the solvent used to dissolve this compound (e.g., DMSO).[9] - Suboptimal culture conditions (e.g., CO2, temperature, humidity). | - Use cells in the exponential growth phase for assays.[12] - Include a vehicle control (cells treated with the same concentration of the solvent as the highest this compound concentration) to assess solvent toxicity. - Ensure incubators and other equipment are properly calibrated and maintained. |
Experimental Protocols
Cell Proliferation Assay using MTT
This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of tetrazolium salt MTT to formazan.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflow Visualization
Below are diagrams illustrating key signaling pathways affected by this compound and a typical experimental workflow for a proliferation assay.
Caption: Experimental workflow for a cell proliferation assay.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. This compound: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Disturbing effect of this compound on valve interstitial cells calcification via regulating glycolytic metabolism pathways [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Activity of this compound [mdpi.com]
- 6. This compound Induces Autophagy, Apoptosis and Cell Cycle Arrest in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preventive effects of a biscoclaurine alkaloid, this compound, on endotoxin or tumor necrosis factor-alpha-induced septic shock symptoms: involvement of from cell death in L929 cells and nitric oxide production in raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 12. MTT assay overview | Abcam [abcam.com]
How to prevent Cepharanthine precipitation in cell culture media
This technical support center provides guidance to researchers, scientists, and drug development professionals on the proper handling and use of Cepharanthine in cell culture, with a specific focus on preventing its precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
A1: this compound is a biscoclaurine alkaloid extracted from plants of the Stephania genus.[1][2] It is used in cell culture studies for its various pharmacological properties, including anti-inflammatory, antiviral, and antitumor effects.[1][3][4] Researchers use it to investigate its mechanisms of action, such as the inhibition of signaling pathways like NF-κB and STAT3.[4][5][6][7]
Q2: I'm observing a precipitate in my cell culture medium after adding this compound. What is the likely cause?
A2: this compound is poorly soluble in aqueous solutions like cell culture media.[1] Precipitation is a common issue and is most likely due to the compound's low water solubility. This can be exacerbated by several factors, including:
-
High final concentration: The concentration of this compound in the media may exceed its solubility limit.
-
Improper dissolution: The initial stock solution may not have been prepared correctly.
-
Incorrect solvent: Using a solvent in which this compound is not sufficiently soluble.
-
pH of the media: The solubility of this compound can be pH-dependent.[1]
-
Temperature fluctuations: Changes in temperature can affect the solubility of compounds in the media.
Q3: What is the best solvent to dissolve this compound for cell culture applications?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for in vitro studies.[5][8][9][10][11] Ethanol and dimethylformamide (DMF) can also be used.[8]
Q4: What is the maximum recommended concentration of the solvent (e.g., DMSO) in the final cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.1%.[10]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Problem: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
| Possible Cause | Troubleshooting Step |
| Final concentration is too high | Verify the final concentration of this compound in your experiment. If it is high, consider performing a dose-response experiment to determine the optimal, non-precipitating concentration. |
| Inadequate mixing | When diluting the DMSO stock solution into the aqueous medium, add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion. |
| Stock solution concentration is too low | A lower concentration stock solution requires a larger volume to be added to the media, which can increase the likelihood of precipitation. Prepare a higher concentration stock solution in DMSO to minimize the volume added. |
Problem: Precipitate forms over time in the incubator.
| Possible Cause | Troubleshooting Step |
| Temperature-related precipitation | Media components can precipitate due to temperature shifts. Ensure the medium containing this compound is pre-warmed to 37°C before adding it to the cells. Avoid repeated warming and cooling of the media. |
| Interaction with media components | This compound may interact with components in the serum or the basal medium, leading to precipitation. Try reducing the serum concentration if your experiment allows. You can also test different types of basal media. |
| pH instability | Changes in the pH of the culture medium due to cell metabolism can affect the solubility of this compound. Ensure your incubator's CO2 levels are stable and the medium is properly buffered. |
Data Summary
This compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ~5 mg/mL | [8] |
| 10 mg/mL | [9] | |
| ≥21.9 mg/mL | [12] | |
| 100 mg/mL | [5] | |
| Ethanol | ~2 mg/mL | [8] |
| Dimethylformamide (DMF) | ~10 mg/mL | [8] |
| Water | Insoluble | [5] |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | [8] |
Note: Solubility can vary between different batches and suppliers.
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol for Preparing Working Solution in Cell Culture Medium
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C.
-
Dilution: While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Final Mix: Gently mix the final solution to ensure homogeneity.
-
Application: Immediately add the medium containing this compound to your cells.
Visualizations
Caption: Workflow for preparing and applying this compound in cell culture.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Current status and future challenges in extraction, purification and identification of this compound (a potential drug against COVID-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound ≥95% (HPLC) | 481-49-2 [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Disturbing effect of this compound on valve interstitial cells calcification via regulating glycolytic metabolism pathways [frontiersin.org]
- 12. raybiotech.com [raybiotech.com]
Technical Support Center: Novel Drug Delivery Systems for Cepharanthine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on novel drug delivery systems for Cepharanthine (CEP).
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good candidate for novel drug delivery systems?
A1: this compound, a bisbenzylisoquinoline alkaloid, exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral effects.[1][2][3] However, its clinical application is limited by its poor water solubility and low oral bioavailability.[4][5][6][7] Novel drug delivery systems, such as liposomes, nanoparticles, and self-emulsifying drug delivery systems (SEDDS), can encapsulate CEP to improve its solubility, enhance its bioavailability, and enable targeted delivery.[4][8][9]
Q2: What are the most common types of novel drug delivery systems being explored for this compound?
A2: The most common systems include:
-
Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[8][10]
-
Nanoparticles: Solid particles at the nanoscale, often polymer-based (e.g., PLGA), that can encapsulate or adsorb drugs.[6][8][11]
-
Nanostructured Lipid Carriers (NLCs): A type of lipid nanoparticle with a solid lipid core matrix.[7][12]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[5][13]
Q3: What are the key signaling pathways modulated by this compound?
A3: this compound has been shown to regulate several critical signaling pathways, making it a versatile therapeutic agent. These include:
-
STAT3 signaling pathway[14]
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and characterization of this compound-loaded drug delivery systems.
Formulation & Preparation
| Problem | Potential Cause | Troubleshooting Solution |
| Low Drug Loading/Encapsulation Efficiency (EE) | Poor affinity of CEP for the carrier material. | Optimize the drug-to-lipid/polymer ratio.[16] For liposomes, consider using lipids with a charge that is opposite to that of CEP to enhance electrostatic interactions. For nanoparticles, select a polymer with appropriate hydrophobicity. |
| Drug leakage during formulation. | For methods involving sonication or homogenization, optimize the energy input to avoid disrupting the forming vesicles/particles.[17] Ensure the temperature during formulation is below the phase transition temperature of the lipids or the glass transition temperature of the polymer. | |
| Inaccurate measurement of free drug. | Use a reliable method to separate free drug from the encapsulated drug, such as ultracentrifugation or size exclusion chromatography.[18] Ensure the analytical method (e.g., HPLC) is validated for accuracy and precision.[6] | |
| Particle Aggregation/Instability | High particle concentration. | Prepare formulations at the recommended concentration and use sonication to disperse particles if necessary.[19] |
| Inappropriate surface charge (Zeta Potential). | Modify the surface of the nanoparticles with stabilizing agents like PEG to create steric hindrance and prevent aggregation.[8][20] Adjust the pH of the buffer to a value that maximizes the zeta potential (further from zero).[19] | |
| Instability in biological media. | Coat particles with PEG (PEGylation) to prevent opsonization and recognition by the mononuclear phagocyte system.[16] Incorporate cholesterol into liposomal formulations to increase membrane rigidity and stability.[21] | |
| Inconsistent Particle Size | Inconsistent manufacturing process. | Ensure all manufacturing parameters (e.g., homogenization speed, sonication time, temperature) are tightly controlled.[21] For extrusion methods, ensure the membrane pore size is consistent. |
| Ostwald ripening in nanosuspensions. | Use a combination of stabilizers that adsorb to the nanoparticle surface and provide steric hindrance.[22] |
Characterization
| Problem | Potential Cause | Troubleshooting Solution |
| High Polydispersity Index (PDI) | Inefficient sizing method. | Optimize the sizing technique. For extrusion, ensure a sufficient number of passes through the membrane. For homogenization, adjust the pressure and number of cycles. |
| Presence of aggregates or multiple particle populations. | Filter the sample before measurement to remove large aggregates. Analyze the sample using techniques that can resolve different populations, such as nanoparticle tracking analysis (NTA). | |
| Inaccurate In Vitro Release Profile (Burst Release or No Release) | Issues with the dialysis membrane method. | Ensure the molecular weight cut-off (MWCO) of the dialysis bag is appropriate to allow free drug to pass while retaining the nanoparticles/liposomes.[6] Ensure sink conditions are maintained in the release medium.[18][23] |
| Drug adsorption to the dialysis membrane or container. | Add a small amount of surfactant (e.g., Tween 80) to the release medium to prevent non-specific binding.[6] | |
| Instability of the delivery system in the release medium. | Evaluate the stability of the nanoparticles/liposomes in the release medium over the duration of the study.[16] | |
| Low Cell Viability in Cytotoxicity Assays (Control Group) | Toxicity of the blank delivery system. | Evaluate the cytotoxicity of the empty nanoparticles/liposomes to ensure they are biocompatible at the tested concentrations. |
| Solvent toxicity. | If a solvent is used to dissolve the formulation for the assay, ensure its final concentration is non-toxic to the cells. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound-Loaded Nanocarriers
| Delivery System | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| CEP-NLCs | ~125 | < 0.2 | -28.3 | 98.19 ± 0.48 | - | [7] |
| PTX/CEP-NPs | 198 ± 4.7 | - | - | 98.12 | 15.61 | [24] |
| cRGD-CEP-IR783-Liposomes | ~120 | ~0.2 | - | > 90 | - | [16] |
| CEP-SEDDS | - | - | - | - | - | [5][13] |
| Macrophage Membrane-Coated CEP-NPs | ~160 | < 0.2 | -35 | > 90 | ~4.5 | [12] |
Table 2: Pharmacokinetic Parameters of this compound and its Formulations
| Formulation | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (h·ng/mL) | Absolute Bioavailability (%) | Animal Model | Reference |
| CEP Solution | Intravenous (1 mg/kg) | 148.8 ± 60.1 | 0.017 | 576.2 ± 114.1 | - | Rats | [25] |
| CEP Solution | Oral (10 mg/kg) | 31.8 ± 14.6 | 13.50 ± 7.55 | 757.8 ± 144.7 | 13.15 | Rats | [25] |
| CEP Solution | Pulmonary (1 mg/kg) | 65.3 ± 16.1 | 0.017 | 392.2 ± 43.7 | 68.07 | Rats | [25] |
| CEP Suspension | Oral (40 mg/kg) | - | - | - | 5.65 ± 0.35 | Rats | [5] |
| CEP-SEDDS | Oral (40 mg/kg) | - | - | - | 203.64 (relative to suspension) | Rats | [9] |
Experimental Protocols
Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Preparation:
-
Dissolve lipids (e.g., SPC, Cholesterol, DSPE-PEG2000) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[16]
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[16]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Sizing:
-
To obtain unilamellar vesicles (LUVs) with a uniform size, subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[17]
-
-
Purification:
-
Remove the unencapsulated (free) this compound by dialysis, size exclusion chromatography, or ultracentrifugation.
-
Determination of Encapsulation Efficiency and Drug Loading
-
Separation of Free Drug:
-
Quantification of Total and Free Drug:
-
Total Drug (Wtotal): Disrupt a known volume of the formulation using a suitable solvent (e.g., methanol) to release the encapsulated drug. Quantify the this compound concentration using a validated analytical method like HPLC.
-
Free Drug (Wfree): Quantify the this compound concentration in the supernatant/filtrate obtained in step 1 using the same analytical method.
-
-
Calculation:
-
Encapsulation Efficiency (EE%): EE% = [(Wtotal - Wfree) / Wtotal] x 100%[6]
-
Drug Loading (DL%): DL% = [Weight of encapsulated drug / Total weight of nanocarrier] x 100%
-
In Vitro Drug Release Study (Dialysis Method)
-
Preparation:
-
Place a known volume of the this compound-loaded nanocarrier suspension into a dialysis bag with an appropriate molecular weight cut-off (MWCO).[6]
-
-
Release:
-
Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS, pH 7.4, often containing a small amount of surfactant like Tween 80 to maintain sink conditions) at 37°C with constant, gentle stirring.[6]
-
-
Sampling:
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume and sink conditions.[6]
-
-
Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
-
Data Presentation:
-
Calculate the cumulative percentage of drug released at each time point and plot it against time.
-
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflows
Caption: Workflow for liposome preparation by thin-film hydration.
References
- 1. Pharmacological Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Effects and Clinical Prospects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lung-Targeted Delivery of this compound by an Erythrocyte-Anchoring Strategy for the Treatment of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. resolvemass.ca [resolvemass.ca]
- 12. This compound loaded nanoparticles coated with macrophage membranes for lung inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological Effects and Clinical Prospects of this compound | Encyclopedia MDPI [encyclopedia.pub]
- 16. Tumor-Targeted cRGD-Coated Liposomes Encapsulating Optimized Synergistic this compound and IR783 for Chemotherapy and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 18. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hiyka.com [hiyka.com]
- 20. mdpi.com [mdpi.com]
- 21. fda.gov [fda.gov]
- 22. Study on the stabilization mechanisms of wet-milled this compound nanosuspensions using systematical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In vitro and in vivo effect of paclitaxel and this compound co-loaded polymeric nanoparticles in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Bioavailability Enhancement of this compound via Pulmonary Administration in Rats and Its Therapeutic Potential for Pulmonary Fibrosis Associated with COVID-19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Investigating and mitigating potential off-target effects of Cepharanthine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for investigating and mitigating potential off-target effects of Cepharanthine.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways modulated by this compound?
A1: this compound is a pleiotropic molecule, meaning it interacts with multiple cellular targets and pathways. Its primary and most well-characterized effects involve the modulation of key signaling cascades. The main mechanism of action is centered on the AMP-activated protein kinase (AMPK) and NF-κB signaling pathways.[1] Specifically, the anti-inflammatory properties of this compound are largely attributed to its ability to activate AMPK and inhibit the NF-κB pathway.[2][3] Additionally, it has been shown to interfere with other significant pathways, including PI3K/Akt, JNK, and STAT3, contributing to its diverse pharmacological profile.[1][4]
Q2: My cells are showing unexpected toxicity at concentrations where I expect a specific therapeutic effect. What could be the cause?
A2: Unexpected cellular toxicity is a common issue in small molecule research and can stem from several factors, including off-target effects. Here are some critical troubleshooting steps:
-
Verify Compound Purity and Stability: Ensure the this compound used is of high purity and has not degraded. Impurities or degradation products can introduce confounding biological activities.
-
Optimize Solvent Concentration: Solvents like DMSO can exhibit toxicity at higher concentrations. It's crucial to determine a safe concentration limit for your specific cell type and exposure duration.[5]
-
Perform Comprehensive Dose-Response Analysis: Establish a clear therapeutic window by determining both the effective concentration (EC50) for your desired effect and the cytotoxic concentration (CC50). A narrow window may indicate that the therapeutic effect is closely linked to off-target toxicity.
-
Investigate General Toxicity Mechanisms: Assess markers for common cell death pathways such as apoptosis (e.g., caspase assays) and cytotoxicity (e.g., LDH assays).[6] Mitochondrial toxicity is a frequent cause of off-target effects and can be evaluated through specific assays.[7]
-
Utilize Orthogonal Assays: Confirm your primary findings using a different experimental method to rule out assay-specific artifacts.[6]
Q3: How can I proactively screen for potential off-target interactions of this compound in my experimental system?
A3: Several unbiased, proteome-wide methods are available to identify potential off-target proteins. The selection of a method depends on the specific research question and available resources.
-
Thermal Proteome Profiling (TPP): This powerful technique identifies direct protein targets in a native cellular context (in vitro, in situ, or in vivo).[8][9] It relies on the principle that a protein's thermal stability changes upon ligand binding, a shift that can be detected using quantitative mass spectrometry.[10][11]
-
Kinase Profiling: Since many off-target effects are mediated by unintended kinase inhibition, screening this compound against a large panel of kinases can identify unexpected activities.[12][13] These services are commercially available and typically use radiometric or fluorescence-based assays.[14]
-
Phenotypic Screening & High-Content Imaging: These methods assess the overall effect of a compound on cellular morphology and function, providing insights into its biological activity and potential side effects without a pre-existing hypothesis about the target.[15]
-
Computational Prediction: In silico approaches can predict potential off-target interactions based on the chemical structure of this compound and known ligand-protein interactions.[16][17][18]
Troubleshooting Guides
Guide 1: Unexpected Modulation of a Cellular Pathway
Problem: Your results show that this compound is affecting a signaling pathway that is not one of its known primary targets.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected pathway modulation.
Detailed Steps:
-
Validate the Finding: Confirm the initial observation using an independent method. If a reporter assay showed the effect, use Western blotting to check the phosphorylation status of a key pathway component.
-
Characterize the Effect: A true pharmacological effect should be dependent on the dose of the compound and the duration of exposure.
-
Identify the Off-Target: If the effect is reproducible and specific, employ unbiased screening techniques. TPP can identify direct binding partners, while activity-based screens like kinase profiling can pinpoint functional consequences.[8][12]
-
Confirm the Off-Target's Role: Once a candidate off-target is identified, use genetic tools like siRNA or CRISPR to knock down its expression. If the unexpected pathway modulation is diminished, this confirms the off-target's involvement.
-
Mitigate the Effect: To separate the on-target from the off-target effect in your experiments, use the lowest effective concentration of this compound. For drug development, this information can guide the design of more selective analogues.[15]
Experimental Protocols
Protocol 1: Thermal Proteome Profiling (TPP) for Off-Target Identification
Objective: To perform an unbiased, proteome-wide screen for direct binding partners of this compound in intact cells.
-
Cell Culture and Treatment: Culture two populations of cells. Treat one with a selected concentration of this compound and the other with a vehicle control (e.g., DMSO) for a specified time.
-
Heat Treatment and Lysis: Harvest the cells, wash, and resuspend them in a lysis buffer. Aliquot the intact cells and heat the separate aliquots to a range of temperatures (e.g., 10 points from 37°C to 67°C) for 3 minutes, followed by cooling.
-
Protein Extraction: Lyse the cells to release proteins. The heat treatment will have caused unstable (unbound) proteins to denature and aggregate.
-
Separation of Soluble Fraction: Perform ultracentrifugation to pellet the aggregated, denatured proteins. The supernatant, containing the soluble, stable proteins, is collected.
-
Proteomic Sample Preparation: Prepare the soluble protein fractions for mass spectrometry. This involves protein reduction, alkylation, and tryptic digestion to generate peptides.
-
Multiplexed Quantitative Mass Spectrometry: Label the peptides from each temperature point with isobaric tags (e.g., TMT10-plex).[10] Combine the labeled samples and analyze them using LC-MS/MS.
-
Data Analysis: For each identified protein, plot the relative abundance of the soluble fraction as a function of temperature to generate a "melting curve". A shift in the melting curve between the this compound-treated and vehicle-treated samples indicates a change in protein stability upon binding.
Example Data Presentation:
| Protein | Function | ΔTm (°C) with this compound | p-value | Interpretation |
| NFKBIA | NF-κB Inhibitor | +4.1 | < 0.001 | Known Target Pathway Component |
| MAPK1 | Kinase | +2.5 | < 0.05 | Potential Off-Target |
| HSP90AA1 | Chaperone | +1.9 | < 0.05 | Potential Off-Target[1] |
| ACTB | Cytoskeleton | +0.2 | > 0.05 | Non-binder |
Protocol 2: In Vitro Kinase Profiling Assay
Objective: To screen this compound against a broad panel of protein kinases to identify potential off-target inhibitory activities.
-
Select Kinase Panel: Choose a commercially available kinase profiling service that offers a diverse panel of kinases representative of the human kinome.
-
Primary Screen: Perform an initial screen where all kinases are assayed at a fixed, high concentration of this compound (e.g., 10 µM) and a fixed concentration of ATP (typically near the Km for each kinase).
-
Assay Format: Radiometric assays are often the gold standard, measuring the incorporation of ³³P from [γ-³³P]-ATP into a specific substrate.[14] The reaction is allowed to proceed for a set time and then stopped.
-
Quantification: The amount of phosphorylated substrate is quantified using a scintillation counter or filter-binding assay.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control. Set a threshold for "hits" (e.g., >50% inhibition).
-
IC50 Determination: For any hits identified in the primary screen, perform follow-up dose-response assays to determine the IC50 (half-maximal inhibitory concentration), which provides a quantitative measure of potency.
Example Data Presentation:
| Kinase Target | Kinase Family | % Inhibition at 10 µM | IC50 (µM) |
| IKBKE | IKK-related | 85% | 1.2 |
| PIK3CA | Lipid Kinase | 72% | 4.5 |
| SRC | Tyrosine Kinase | 61% | 9.8 |
| CDK2 | CMGC | <10% | >100 |
Visualizations
This compound Signaling and Off-Target Effects
Caption: Primary (NF-κB) vs. potential off-target signaling of this compound.
References
- 1. This compound: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An update of its mode of action, pharmacological properties and medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Effects and Clinical Prospects of this compound [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. embopress.org [embopress.org]
- 12. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 13. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 16. mdpi.com [mdpi.com]
- 17. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 19. 2.6. Kinase Profiling Assay [bio-protocol.org]
Recommended storage conditions and shelf life for Cepharanthine in a lab setting
This technical support center provides researchers, scientists, and drug development professionals with essential information on the recommended storage, handling, and use of Cepharanthine in a laboratory setting. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Recommended Storage Conditions and Shelf Life
Proper storage of this compound is critical to maintain its stability and ensure the reproducibility of experimental results.
Data Presentation: Storage and Stability of this compound
| Form | Storage Temperature | Recommended Duration | Special Conditions | Citations |
| Solid (Powder) | 2-8°C | ≥ 2 years | Store under inert gas (Nitrogen or Argon). Keep container tightly sealed in a dry, cool, and well-ventilated place. | [1] |
| -20°C | ≥ 4 years | Desiccate. Avoid direct sunlight and sources of ignition. | [2][3][4] | |
| Stock Solution (in DMSO) | -20°C | Up to 2 months | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, moisture-free DMSO for best results as moisture can reduce solubility. | [1][4] |
| -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [3][4] | |
| Aqueous Solution | Room Temperature | Not recommended for more than one day | This compound is sparingly soluble in aqueous buffers. Prepare fresh for each experiment. | [2] |
Frequently Asked Questions (FAQs)
Q1: this compound powder will not dissolve in my aqueous buffer. What should I do?
A1: this compound is poorly soluble in water and aqueous buffers[2][5]. To prepare a stock solution, first dissolve the powder in an organic solvent such as DMSO, ethanol, or DMF[2]. For a 10 mM stock solution in DMSO, you can dissolve the powder by vortexing and, if necessary, gentle heating or sonication[6][7]. For cell culture experiments, the final concentration of the organic solvent in the medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity[8].
Q2: My this compound solution appears cloudy or has precipitated after dilution in cell culture medium. How can I resolve this?
A2: Precipitation upon dilution is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Increase the volume of the medium: Dilute the stock solution into a larger volume of pre-warmed (37°C) cell culture medium while vortexing to ensure rapid and even distribution.
-
Use a serum-containing medium: The presence of proteins in fetal bovine serum (FBS) can help to stabilize the compound and prevent precipitation.
-
Prepare a fresh dilution for each experiment: Do not store diluted this compound in aqueous solutions for extended periods[2].
Q3: I am observing higher than expected cytotoxicity in my control cells treated with the vehicle (DMSO). What could be the cause?
A3: While DMSO is a common solvent, it can be toxic to cells at higher concentrations. Ensure that the final concentration of DMSO in your cell culture medium is 0.1% or lower[8]. Prepare a vehicle control group in your experiment with the same final concentration of DMSO as your this compound-treated groups to accurately assess the solvent's effect.
Q4: There is significant variability in my experimental results between different batches of this compound.
A4: Batch-to-batch variability can arise from differences in purity and handling. To minimize this:
-
Purchase high-purity this compound (≥98% HPLC) from a reputable supplier[9].
-
Always handle the compound according to the recommended storage and handling guidelines to prevent degradation.
-
If possible, purchase a larger single batch of this compound to be used for a series of related experiments.
Q5: What are the recommended concentrations of this compound for in vitro and in vivo studies?
A5: The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint.
-
In vitro : Concentrations typically range from 2.5 µM to 50 µM for cell viability and apoptosis assays in various cancer cell lines[7][10][11]. It is always recommended to perform a dose-response experiment to determine the IC50 for your specific cell line.
-
In vivo : Doses ranging from 10 mg/kg to 30 mg/kg per day administered intraperitoneally have been used in mouse models[10][11]. The exact dosage and administration route should be optimized for your specific animal model and research question.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent biological activity | - Degradation of this compound due to improper storage. - Repeated freeze-thaw cycles of stock solutions. - Inaccurate concentration of stock solution. | - Store this compound powder and stock solutions at the recommended temperatures. - Aliquot stock solutions into single-use volumes. - Re-verify the concentration of your stock solution. |
| Precipitation in cell culture medium | - Low aqueous solubility of this compound. - High final concentration of the compound. | - Dilute the stock solution in pre-warmed medium with vigorous mixing. - Reduce the final concentration of this compound. - Prepare fresh dilutions for each use. |
| No observable effect at expected concentrations | - Cell line may be resistant to this compound. - Insufficient incubation time. - Inactive compound due to degradation. | - Test a wider range of concentrations and incubation times. - Verify the activity of your this compound batch in a sensitive cell line. - Check the expiration date and storage history of your compound. |
| Unexpected off-target effects | - High concentrations of this compound. - Solvent toxicity. | - Perform a dose-response curve to identify the optimal concentration with minimal off-target effects. - Ensure the final solvent concentration is non-toxic to your cells and include a vehicle control. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Dissolve the powder in the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution[6].
-
Aliquot the stock solution into single-use sterile tubes.
-
Store the aliquots at -20°C for up to 2 months or -80°C for up to 1 year[1][3][4].
-
Protocol 2: Cell Viability Assay (CCK-8)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours[10].
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%[8].
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours)[10].
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C[12].
-
Measure the absorbance at 450 nm using a microplate reader[10].
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and proliferation.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow: In Vitro Cell Viability Assay
A typical workflow for assessing the effect of this compound on cell viability.
Caption: Workflow for a this compound cell viability assay.
References
- 1. This compound | 481-49-2 [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound|481-49-2|MSDS [dcchemicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | NSC-623442 | anti-inflammatory | antitumor | TargetMol [targetmol.com]
- 7. Frontiers | Disturbing effect of this compound on valve interstitial cells calcification via regulating glycolytic metabolism pathways [frontiersin.org]
- 8. This compound as an effective small cell lung cancer inhibitor: integrated insights from network pharmacology, RNA sequencing, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 千金藤碱 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 10. mdpi.com [mdpi.com]
- 11. This compound exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent antitumor activity of this compound against triple-negative breast cancer spheroids compared with tetrandrine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Efficacy comparison between Cepharanthine and remdesivir against SARS-CoV-2 in vitro
For Researchers, Scientists, and Drug Development Professionals
The global effort to identify effective antiviral therapies against SARS-CoV-2 has led to the investigation of numerous compounds, including the repurposed drug Cepharanthine and the FDA-approved antiviral remdesivir. This guide provides a comprehensive in vitro comparison of their efficacy, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.
Quantitative Efficacy and Cytotoxicity
Multiple in vitro studies have demonstrated that this compound exhibits a more potent antiviral activity against SARS-CoV-2 compared to remdesivir. The following table summarizes the key quantitative data from various cell-based assays.
| Compound | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | A549-ACE2 | CPE-based | 0.1 | >10 | >100 | [1] |
| VeroE6/TMPRSS2 | Viral RNA quantification | 0.35 | 25.1 | >71 | [2] | |
| Vero E6 | CPE-based | 0.98 | 39.3 | 40.1 | [1] | |
| Remdesivir | A549-ACE2 | CPE-based | 0.72 | >10 | >13.9 | [1] |
| VeroE6/TMPRSS2 | Viral RNA quantification | 1.58 | >10 | >6.3 | [1] | |
| Vero E6 | Viral RNA quantification | 0.77 | >100 | >129.87 | [3] | |
| Human Lung Cells (Calu-3) | Viral RNA quantification | 0.01 | >10 | >1000 | [4] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. A lower EC50 value indicates a more potent compound. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills half of the cells in a culture. A higher CC50 value indicates lower cytotoxicity. SI (Selectivity Index): Calculated as CC50/EC50. A higher SI value indicates a more favorable safety profile, as it suggests the drug is effective at concentrations far below those that are toxic to cells.
Mechanisms of Action
The two compounds inhibit SARS-CoV-2 through distinct mechanisms.
This compound: This alkaloid demonstrates a multi-modal mechanism of action, primarily targeting the early stages of viral infection. It has been shown to inhibit viral entry by potentially interacting with the SARS-CoV-2 spike protein, thereby blocking its attachment to the host cell receptor ACE2.[1] Additionally, some studies suggest it may also interfere with post-entry processes.[1]
Remdesivir: As a nucleotide analog prodrug, remdesivir targets the viral replication process. Inside the host cell, it is metabolized into its active triphosphate form, which then acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp). By incorporating into the nascent viral RNA chain, it causes delayed chain termination, thereby halting viral genome replication.[5]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in the comparison.
Antiviral Activity Assay (Cytopathic Effect - CPE-based)
-
Cell Seeding: Vero E6 or A549-ACE2 cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well and incubated overnight to form a monolayer.
-
Compound Preparation: A serial dilution of this compound or remdesivir is prepared in a cell culture medium.
-
Infection and Treatment: The cell culture medium is removed, and the cells are inoculated with SARS-CoV-2 at a specific multiplicity of infection (MOI), typically 0.05. Simultaneously, the prepared drug dilutions are added to the respective wells.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
CPE Observation and Quantification: After incubation, the cytopathic effect (CPE) is observed under a microscope. For quantification, a CellTiter-Glo Luminescent Cell Viability Assay is used to measure ATP levels, which correlate with the number of viable cells.
-
EC50 Calculation: The EC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (Viral RNA Quantification by qRT-PCR)
-
Cell Seeding and Infection: Calu-3 or VeroE6/TMPRSS2 cells are seeded in 48-well plates and infected with SARS-CoV-2 at an MOI of 0.1 for 1 hour.
-
Treatment: After the 1-hour incubation, the viral inoculum is removed, and the cells are washed with PBS. A fresh medium containing serial dilutions of the test compounds is then added.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
RNA Extraction: The cell supernatant is collected, and viral RNA is extracted using a QIAamp Viral RNA Mini Kit.
-
qRT-PCR: The extracted RNA is subjected to quantitative real-time reverse transcription PCR (qRT-PCR) to quantify the viral copy number, typically targeting the viral N gene.
-
EC50 Calculation: The EC50 value is determined by normalizing the viral RNA levels in treated wells to those in untreated control wells and fitting the data to a dose-response curve.
Cytotoxicity Assay
-
Cell Seeding: Cells (e.g., Vero E6, A549-ACE2) are seeded in 96-well plates at the same density as in the antiviral assays.
-
Compound Treatment: Serial dilutions of this compound or remdesivir are added to the cells, which are not infected with the virus.
-
Incubation: The plates are incubated for the same duration as the antiviral assays (typically 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT or MTS assay, or a luminescent assay like CellTiter-Glo.
-
CC50 Calculation: The CC50 value is calculated by plotting the percentage of cell viability against the drug concentration and determining the concentration at which a 50% reduction in viability is observed compared to untreated control cells.
Visualized Pathways and Workflows
The following diagrams illustrate the mechanisms of action and experimental workflows described.
Caption: Mechanisms of action for this compound and remdesivir against SARS-CoV-2.
References
- 1. This compound: A Promising Old Drug against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The brief overview, antivirus and anti-SARS-CoV-2 activity, quantitative methods, and pharmacokinetics of this compound: a potential small-molecule drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Cepharanthine on the NF-κB Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Cepharanthine in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway against other well-known inhibitors. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating inflammation, immunity, and cancer.
Introduction to NF-κB Signaling and its Inhibition
The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in regulating the expression of genes involved in immunity, cell survival, and proliferation. Dysregulation of this pathway is implicated in a multitude of chronic inflammatory diseases and various cancers. Consequently, the development of potent and specific NF-κB inhibitors is a significant focus of drug discovery efforts.
This compound, a biscoclaurine alkaloid extracted from the plant Stephania cepharantha, has demonstrated a range of pharmacological activities, including anti-inflammatory and anti-cancer effects. A key mechanism underlying these properties is its ability to suppress the NF-κB signaling cascade. This guide delves into the experimental evidence validating this inhibitory effect and compares its performance with three other widely used NF-κB inhibitors: BAY 11-7082, Parthenolide, and MG132.
Mechanism of Action of NF-κB Inhibitors
The canonical NF-κB pathway is initiated by various stimuli, such as inflammatory cytokines (e.g., TNF-α) or lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκBα). Phosphorylated IκBα is subsequently ubiquitinated and degraded by the proteasome, releasing the NF-κB dimer (typically p65/p50). The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.
The inhibitors discussed in this guide target different stages of this pathway:
-
This compound: Evidence suggests that this compound can inhibit the IKK pathway, preventing the phosphorylation and subsequent degradation of IκBα. This action effectively sequesters NF-κB in the cytoplasm.[1][2][3]
-
BAY 11-7082: This compound is known to irreversibly inhibit the phosphorylation of IκBα, a critical step for NF-κB activation.[4]
-
Parthenolide: A sesquiterpene lactone, Parthenolide has been shown to inhibit the IKK complex and can also directly interact with the p65 subunit of NF-κB, preventing its DNA binding.[5]
-
MG132: As a proteasome inhibitor, MG132 blocks the degradation of phosphorylated IκBα, thereby preventing the release and nuclear translocation of NF-κB.[6][7]
Caption: The NF-κB signaling pathway and points of inhibition.
Comparative Performance Data
The following tables summarize the quantitative data on the inhibitory effects of this compound and its alternatives on the NF-κB pathway. It is important to note that the experimental conditions, cell types, and specific assays vary between studies, which can influence the absolute values.
Table 1: IC50/EC50 Values for NF-κB Pathway Inhibition
| Inhibitor | Assay Type | Cell Line | Stimulus | IC50 / EC50 | Reference(s) |
| This compound | HIV-1 Replication (NF-κB dependent) | U1 monocytic cells | TNF-α | 0.016 µg/mL | [8] |
| HCoV-OC43 Inhibition | MRC-5 | - | 0.83 µM | [1] | |
| Bladder Cancer Cell Viability | HT1376, 5637 | - | 11.18 µM, 11.58 µM | [9] | |
| BAY 11-7082 | IκBα Phosphorylation | Tumor cells | TNF-α | 10 µM | [10] |
| NF-κB Luciferase Reporter Assay | HEK293 | TNF-α | 2 µM, 11 µM | [11] | |
| Parthenolide | NF-κB Reporter Assay | HEK-Blue™ Null 1 | - | Significant inhibition at 15, 50, 70 µM | [12] |
| Cytokine (IL-6, IL-1β) Inhibition | THP-1 | LPS | 1.091 - 2.620 µM | ||
| TLR4 Expression | THP-1 | LPS | 1.373 µM | ||
| MG132 | Proteasome Substrate Degradation | - | - | 100 nM, 850 nM | [13] |
| C6 Glioma Cell Proliferation | C6 | - | 18.5 µM | ||
| NF-κB Activation | A549 | TNF-α | Inhibition at 10 µM | [6] |
Table 2: Summary of Western Blot Analysis Data
| Inhibitor | Target Protein(s) | Cell Line | Treatment Conditions | Observed Effect | Reference(s) |
| This compound | p-p65, p50, p52, p65 (nuclear) | KKU-M213 (Cholangiocarcinoma) | 10 µg/mL; 6-48h | Time-dependent decrease in nuclear translocation | [14] |
| p-p65 | MRC-5 (fibroblasts) | 0.4, 0.8, 1 µg/mL with TGF-β1 | Reversal of TGF-β1-induced p-p65 increase | [15] | |
| BAY 11-7082 | p-p65/p65, p-IKKβ/IKKβ | U266 (Multiple Myeloma) | 2, 4 µmol/L | Dose-dependent decrease in phosphorylation ratios | [16] |
| p-p65 | - | 5, 10, 20 µM with LTA | Dose-dependent decrease in LTA-induced p-p65 | [17] | |
| Parthenolide | p-NF-κB p65 | P450 OE LLC (Lung Cancer) | with CTX | Down-regulation of CTX-induced p-p65 | [18] |
| IκBα degradation | AS cells | 40 µM with TNF/IL-1β | Inhibition of IκBα degradation | [19] | |
| MG132 | IκB-α degradation | U937 | 10 µM with LPS+PMA | Inhibition of IκB-α degradation | [20] |
| p-Akt, p-Erk, p-Jnk, p-p38 | U2OS | 2.5, 5 µM | Decrease in phosphorylation | [21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to assess NF-κB pathway inhibition.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol outlines the general steps for detecting the phosphorylation status of key NF-κB pathway proteins like p65 and IκBα.
Caption: Standard workflow for Western blot analysis.
Protocol Steps:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the inhibitor (e.g., this compound) for a specified pre-incubation period, followed by stimulation with an NF-κB activator (e.g., TNF-α, LPS) for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Caption: Workflow for an NF-κB luciferase reporter assay.
Protocol Steps:
-
Cell Seeding: Seed cells (e.g., HEK293T) in a multi-well plate.
-
Transfection: Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Treatment: After allowing the cells to recover, pre-treat them with various concentrations of the inhibitor (e.g., this compound) for a defined period. Subsequently, stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Wash the cells and lyse them using a passive lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysates and measure the firefly luciferase activity using a luminometer.
-
Normalization: Measure the Renilla luciferase activity and normalize the firefly luciferase readings to the Renilla readings to account for variations in cell number and transfection efficiency.
-
Data Analysis: Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
Logical Comparison and Conclusion
The experimental data compiled in this guide validates the inhibitory effect of this compound on the NF-κB signaling pathway. Its mechanism of action, primarily targeting the upstream IKK complex, is a well-established strategy for NF-κB inhibition.
Caption: Logical comparison of inhibitor targets.
When compared to other inhibitors:
-
Specificity: this compound, BAY 11-7082, and Parthenolide offer more targeted inhibition of the NF-κB pathway by acting on the IKK complex or IκBα phosphorylation, as compared to MG132, which has broader effects as a general proteasome inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Effects and Clinical Prospects of this compound [mdpi.com]
- 3. This compound exerts anti-inflammatory effects via NF-κB inhibition in a LPS-induced rat model of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. The effect of proteasome inhibitor MG132 on experimental inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits migration, invasion, and EMT of bladder cancer cells by activating the Rap1 signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MG-132 | Cell Signaling Technology [cellsignal.com]
- 14. This compound exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Ameliorates Pulmonary Fibrosis by Inhibiting the NF-κB/NLRP3 Pathway, Fibroblast-to-Myofibroblast Transition and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. europeanreview.org [europeanreview.org]
- 17. researchgate.net [researchgate.net]
- 18. Parthenolide enhances the metronomic chemotherapy effect of cyclophosphamide in lung cancer by inhibiting the NF-kB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MG132 proteasome inhibitor modulates proinflammatory cytokines production and expression of their receptors in U937 cells: involvement of nuclear factor-κB and activator protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of Cepharanthine and Other Bisbenzylisoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological performance of Cepharanthine against other notable bisbenzylisoquinoline alkaloids. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to Bisbenzylisoquinoline Alkaloids
Bisbenzylisoquinoline (BBIQ) alkaloids are a large and structurally diverse class of natural products, primarily isolated from plants of the Menispermaceae family.[1] These compounds are characterized by two benzylisoquinoline units linked together. This compound, isolated from Stephania cephalantha Hayata, is a prominent member of this class and is the only one approved for human use in Japan for various conditions, including leukopenia and alopecia.[1][2] This guide compares this compound with other well-researched BBIQ alkaloids such as Tetrandrine, Fangchinoline, Berbamine, Isotetrandrine, and Cycleanine, focusing on their anticancer, anti-inflammatory, antioxidant, and antiviral properties.
Comparative Performance Data
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of this compound and its counterparts.
Table 1: Comparative Anticancer Activity (IC50 Values)
| Alkaloid | Cell Line | Activity | IC50 Value (µM) | Reference |
| This compound (CEP) | MDA-MB-231 (TNBC) | Cytotoxicity | ~3.5 | [3] |
| Tetrandrine (TET) | MDA-MB-231 (TNBC) | Cytotoxicity | ~4.5 | [3] |
| This compound (CEP) | MCF-7 (Breast Cancer) | Cytotoxicity | ~25 | [3] |
| Tetrandrine (TET) | MCF-7 (Breast Cancer) | Cytotoxicity | >30 | [3] |
TNBC: Triple-Negative Breast Cancer
Table 2: Comparative Antiviral Activity
| Alkaloid | Virus | Cell Line | Activity | IC50 Value (nM) | Selectivity Index (CC50/IC50) | Reference |
| This compound (CEP) | HCoV-OC43 | MRC-5 | Antiviral | 729.7 | 13 | [4][5] |
| Tetrandrine (TET) | HCoV-OC43 | MRC-5 | Antiviral | 295.6 | >40 | [4][5] |
| Fangchinoline (FAN) | HCoV-OC43 | MRC-5 | Antiviral | 919.2 | 11 | [4][5] |
| Berbamine (BBM) | SARS-CoV-2 | Vero E6 | Antiviral | - | - | [6] |
HCoV-OC43: Human Coronavirus OC43
Table 3: Comparative Antioxidant Activity
| Alkaloid | Assay | Concentration | Inhibition (%) | Reference |
| This compound (CEP) | Lipid Peroxidation | 30 µg/mL | 94.6 | [5][7][8] |
| Fangchinoline (FAN) | Lipid Peroxidation | 30 µg/mL | 93.3 | [5][7][8] |
| This compound (CEP) | Superoxide Scavenging | 30 µg/mL | 68.9 | [7] |
| Fangchinoline (FAN) | Superoxide Scavenging | 30 µg/mL | 74.2 | [7] |
Table 4: Comparative Inhibition of Cellular Targets
| Alkaloid | Target | Activity | IC50 / Kd (µM) | Reference |
| This compound (CEP) | Hsp90α | Binding (Kd) | 5.3 | [9] |
| Berbamine (BBM) | Hsp90α | Binding (Kd) | 18.6 | [9] |
| Isotetrandrine (ITD) | Hsp90α | Binding (Kd) | 46.3 | [9] |
| Cycleanine (CCN) | Hsp90α | Binding (Kd) | 159 | [9] |
| Cycleanine (CCN) | Na+,K+-ATPase | Inhibition (IC50) | 620 | [7] |
| This compound (CEP) | Na+,K+-ATPase | Inhibition | Less potent than Cycleanine | [7][10] |
Key Signaling Pathways and Mechanisms of Action
Bisbenzylisoquinoline alkaloids exert their pharmacological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for targeted drug development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[11][12] Many BBIQs, including this compound, Tetrandrine, and Berbamine, have been shown to inhibit the NF-κB pathway.[1][13] This inhibition is a key mechanism behind their anti-inflammatory and some of their anticancer effects.[1]
AMPK and PI3K/Akt/mTOR Signaling Pathways
The AMP-activated protein kinase (AMPK) and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathways are critical regulators of cellular metabolism, growth, and survival. This compound has been shown to activate AMPK and inhibit the PI3K/Akt/mTOR pathway, contributing to its anticancer effects by inducing apoptosis and autophagy.[14][15]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparative analysis.
Cell Viability Assay (MTS/MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the bisbenzylisoquinoline alkaloids (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Solubilization (for MTT only): Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.[4][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[15][16]
Protocol:
-
Cell Treatment: Culture and treat cells with the alkaloids as described for the cell viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant.
Experimental Workflow Visualization
Conclusion
This comparative guide highlights the pharmacological profiles of this compound and other bisbenzylisoquinoline alkaloids. While this compound is the only clinically approved BBIQ in Japan, other members of this class, such as Tetrandrine and Fangchinoline, exhibit potent activities in preclinical studies that warrant further investigation. The data presented, along with the detailed experimental protocols and pathway diagrams, provide a valuable resource for researchers in the field of natural product-based drug discovery and development. The choice of alkaloid for a specific therapeutic application will depend on a careful evaluation of its efficacy, safety profile, and mechanism of action.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent antitumor activity of this compound against triple-negative breast cancer spheroids compared with tetrandrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Antioxidant activity of bisbenzylisoquinoline alkaloids from Stephania rotunda: this compound and fangchinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibition of Na(+),K(+)-ATPase by the extract of Stephania cephararantha HAYATA and bisbenzylisoquinoline alkaloid cycleanine, a major constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interaction of this compound with immobilized heat shock protein 90α (Hsp90α) and screening of Hsp90α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Berbamine Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. scispace.com [scispace.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Validating Cepharanthine's efficacy in reversing chemoresistance in cancer models
A comprehensive analysis of Cepharanthine's efficacy in reversing chemoresistance, benchmarked against other therapeutic alternatives. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data, methodologies, and pathway visualizations to facilitate informed decisions in oncology research.
The emergence of multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2] this compound (CEP), a bisbenzylisoquinoline alkaloid isolated from Stephania cepharantha Hayata, has garnered considerable attention for its potential to reverse this resistance.[2][3] This guide provides a comparative overview of this compound's performance in various cancer models, juxtaposed with other chemoresistance-reversing agents, and is supported by experimental evidence.
Comparative Efficacy of this compound in Reversing Chemoresistance
This compound has demonstrated significant efficacy in sensitizing multidrug-resistant cancer cells to a variety of chemotherapeutic drugs. Its primary mechanism involves the inhibition of drug efflux pumps, leading to increased intracellular drug accumulation.[2][4] The following tables summarize key quantitative data from preclinical studies, comparing the effects of this compound with other agents.
| Cancer Model | Chemotherapeutic Agent | This compound Concentration | Fold Reversal of Resistance (IC50 Decrease) | Key Findings |
| Esophageal Squamous Cell Carcinoma (Eca109/CDDP) | Cisplatin | 5 µM | Not explicitly quantified as fold-reversal, but significantly enhanced cisplatin-induced apoptosis and cell cycle arrest.[5][6] | CEH in combination with cisplatin effectively reversed MDR in vitro and in vivo.[5][6] |
| Human Chronic Myelogenous Leukemia (K562) | Doxorubicin (ADM), Vincristine (VCR) | Not specified | Enhanced sensitivity in P-gp negative cells, suggesting mechanisms beyond P-gp inhibition.[1][7] | This compound changed the intracellular distribution of ADM from cytoplasmic vesicles to the nucleoplasm.[1][7] |
| Breast Cancer | Paclitaxel | Not specified | Not explicitly quantified, but reversed resistance in cells expressing ABCC10.[2] | CEP effectively inhibits the drug transporter protein ABCC10 (MRP7).[2][4][8] |
| Lung Cancer | Cisplatin | Not specified | Enhanced antitumor activity of cisplatin in xenograft models.[2] | Downregulated mRNA expression of MDR1 and P-gp.[2] |
| Alternative Agent | Cancer Model | Mechanism of Action | Reported Efficacy |
| Tetrandrine | Osteosarcoma/Dox | Inhibits P-gp expression.[9] | Significantly increases intracellular chemotherapeutic drug concentration.[9] |
| Dihydromyricetin (DMY) | Colorectal Cancer (HCT116/OXA, HCT8/VCR), Ovarian Cancer | Reduces MDR1, MRP2 expression; suppresses Nrf2/MRP2 signaling.[9] | Sensitized resistant cells to 5-FU, paclitaxel, and doxorubicin.[9] |
Signaling Pathways and Mechanisms of Action
This compound's ability to counteract chemoresistance is multifactorial, extending beyond the direct inhibition of ABC transporters. It modulates several key signaling pathways that are often dysregulated in resistant cancer cells.
One of the primary mechanisms is the inhibition of the PI3K/Akt signaling pathway, which leads to the downregulation of ABCB1 expression.[4] Furthermore, this compound has been shown to interfere with the NF-κB signaling pathway, which is involved in inflammation and cell survival.[2][8] In some cancer models, it has been observed to activate the JNK signaling pathway, contributing to the induction of apoptosis in resistant cells.[5]
Caption: this compound's multifaceted mechanism in reversing chemoresistance.
Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., Eca109 and Eca109/CDDP) are seeded into 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.[6]
-
Drug Treatment: Cells are treated with varying concentrations of the chemotherapeutic agent (e.g., cisplatin) with or without different concentrations of this compound hydrochloride (CEH) for 48 hours.[6]
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.[6]
-
Formazan Solubilization: The supernatant is discarded, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[6]
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the indicated drug concentrations for 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, followed by incubation for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry within 1 hour. The percentages of apoptotic cells (early and late) are quantified.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk and incubated with primary antibodies (e.g., against P-gp, Akt, p-Akt, Bcl-2, Bax, PARP, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A generalized workflow for in vitro validation of chemoresistance reversal.
Conclusion and Future Directions
The presented data strongly support the potential of this compound as a potent chemosensitizer in various cancer models. Its ability to inhibit key drug efflux pumps and modulate critical cell survival pathways makes it a compelling candidate for further preclinical and clinical investigation.[10] While alternatives like tetrandrine and dihydromyricetin also show promise, this compound's multifaceted mechanism of action may offer a broader therapeutic window.
Future research should focus on optimizing combination therapies involving this compound and conventional chemotherapeutic agents.[11] Further in vivo studies are warranted to validate the efficacy and safety of these combinations in more complex biological systems.[12] The development of novel drug delivery systems could also enhance the bioavailability and targeted delivery of this compound, maximizing its therapeutic potential while minimizing potential side effects.[11] The continued exploration of this compound and similar compounds is crucial in the ongoing effort to overcome the challenge of multidrug resistance in cancer treatment.
References
- 1. This compound potently enhances the sensitivity of anticancer agents in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound hydrochloride reverses the mdr1 (P-glycoprotein)-mediated esophageal squamous cell carcinoma cell cisplatin resistance through JNK and p53 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound potently enhances the sensitivity of anticancer agents in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Activity of this compound [mdpi.com]
- 9. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 10. PharmaDrug Provides Research Results and Initiates IND-Enabling Studies for this compound in the Treatment of Multiple Cancers [newsfilecorp.com]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Cepharanthine's anticancer effects across different tumor cell lines
For Immediate Release
Cepharanthine, a biscoclaurine alkaloid extracted from the Stephania species, has long been used in Japan for various therapeutic purposes.[1] Emerging research now highlights its significant potential as a multifaceted anticancer agent, demonstrating efficacy across a diverse range of tumor cell lines.[2][3] This guide provides a comparative overview of this compound's anticancer effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Data Summary: Cross-Validation of Anticancer Effects
This compound exerts its cytotoxic and antiproliferative effects on a wide array of cancer cell lines through various mechanisms, including the induction of apoptosis, autophagy, and cell cycle arrest.[3][4] The effective concentrations and specific cellular responses are summarized below.
| Cancer Type | Cell Line(s) | Effective Concentration / IC50 | Key Observed Effects | Primary Molecular Mechanisms |
| Breast Cancer | MCF-7, MDA-MB-231 | 5-10 µM | Inhibition of proliferation, induction of autophagy, apoptosis, G0/G1 cell cycle arrest.[5] | Inhibition of the PI3K/Akt/mTOR signaling pathway.[4][6] |
| Cervical Cancer | CaSki, HeLa, C33A | 25-50 µM | Proliferation suppression, apoptosis induction, G0/G1 or Sub-G1 phase arrest. | Increased Reactive Oxygen Species (ROS), modulation of Nrf2/Keap1 pathway, suppression of Bcl-2. |
| Liver Cancer | HepG2, Huh7, Hep3B, HCCLM3 | 10-20 µM | Inhibition of proliferation and invasion, promotion of apoptosis.[7] | Inhibition of Wnt/β-catenin and Hedgehog/Gli1 signaling pathways. |
| Prostate Cancer | LNCaP, 22Rv1, PC3 | IC50 (48h): LNCaP (~10µM), 22Rv1 (~10µM), PC3 (~20µM) | Induction of ferroptosis (a non-apoptotic cell death).[1] | Regulation of ferroptosis-related factors like GPX4, FSP1, and ASCL4.[1] |
| Cholangiocarcinoma | KKU-M213, KKU-M214 | 2.5-20 µg/mL | Growth inhibition, induction of apoptosis.[8] | Inhibition of NF-κB activation and nuclear translocation.[8] |
| Leukemia | Jurkat T cells | 5-15 µM | Inhibition of cell cycle progression (S phase arrest).[6] | Blockade of MAPK pathways (JNK, p38, ERK).[6] |
| Primary Effusion Lymphoma | PEL cell lines | 1-10 µg/mL | Inhibition of proliferation, induction of apoptosis.[6] | Activation of caspase-3.[6] |
| Ovarian Cancer | CaOV-3, OVCAR-3 | Not specified | Induction of G1/S phase arrest. | Inhibition of the STAT3 signaling pathway. |
Key Mechanisms of Anticancer Action
This compound's antitumor activity is not limited to a single mechanism but involves a complex interplay of multiple cellular pathways.
-
Induction of Apoptosis and Autophagy : this compound is a potent inducer of both apoptosis (programmed cell death) and autophagy across various cancer types.[3] Apoptosis is often triggered through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspase-9 and caspase-3.[6] In parallel, it can induce autophagy by inhibiting the Akt/mTOR signaling pathway.[3]
-
Cell Cycle Arrest : The compound effectively halts cancer cell proliferation by inducing cell cycle arrest, commonly at the G0/G1 or G1/S phases.[5] This is achieved by modulating the expression of cyclin-dependent kinase (CDK) inhibitors.
-
Inhibition of Pro-Survival Signaling Pathways : this compound has been shown to suppress several key signaling pathways that are aberrantly activated in cancer cells, including:
-
PI3K/Akt/mTOR Pathway : Inhibition of this pathway disrupts signals that promote cell growth, proliferation, and survival, leading to apoptosis and autophagy.[4][6]
-
NF-κB Pathway : By blocking the activation and nuclear translocation of NF-κB, this compound downregulates the expression of genes involved in inflammation, cell survival, and proliferation.[8]
-
Wnt/β-catenin & Hedgehog Pathways : In liver cancer, this compound has been shown to suppress these critical developmental pathways that are often reactivated during tumorigenesis.
-
-
Reversal of Multidrug Resistance (MDR) : A significant advantage of this compound is its ability to reverse multidrug resistance in cancer cells.[4] It can inhibit the function of drug efflux pumps like P-glycoprotein (ABCB1) and MRP7 (ABCC10), thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents.[4]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer effects of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Plate cancer cells (e.g., 2 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treatment : Treat the cells with various concentrations of this compound (e.g., 1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., 0.04 N HCl in isopropanol) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570-595 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment : Seed cells (e.g., 1 x 10⁶ cells) in culture flasks. After 24 hours, treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting : Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining : Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis : Analyze the stained cells immediately using a flow cytometer.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Western Blotting
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction : Treat cells with this compound, then lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE : Separate 30 µg of protein per sample on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a specific primary antibody (e.g., anti-Akt, anti-caspase-3, anti-NF-κB) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
Mandatory Visualizations
The following diagrams illustrate key experimental and molecular pathways related to this compound's anticancer activity.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Frontiers | this compound hydrochloride: a novel ferroptosis-inducing agent for prostate cancer treatment [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Effects and Clinical Prospects of this compound [mdpi.com]
- 7. This compound inhibits hepatocellular carcinoma cell growth and proliferation by regulating amino acid metabolism and suppresses tumorigenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and comparative analysis of Cepharanthine derivatives for enhanced antiviral potency
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the relentless pursuit of potent antiviral therapeutics, researchers have turned their attention to the modification of natural compounds. A recent wave of studies focusing on Cepharanthine (CEP), a biscoclaurine alkaloid, has unveiled a new class of derivatives with significantly enhanced antiviral potency. This guide provides a comprehensive synthesis and comparative analysis of these novel this compound derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is supported by robust experimental evidence, with a focus on anti-HIV-1 and anti-SARS-CoV-2 activity.
Comparative Antiviral Potency: A Quantitative Overview
The antiviral efficacy of newly synthesized this compound derivatives has been rigorously evaluated against various viral targets. The following tables summarize the key quantitative data, offering a clear comparison of their potency and cytotoxicity.
Table 1: Anti-HIV-1 Activity of 12-O-Alkyl Cepharanoline Derivatives
| Compound | R (Alkyl Group) | EC₅₀ (µg/mL)[1] | EC₅₀ (µM)[1] | CC₅₀ (µg/mL) |
| This compound | Methyl | 0.028 | 0.046 | >10 |
| Derivative 1 | Ethyl | 0.031 | 0.050 | >10 |
| Derivative 2 | Propyl | 0.11 | 0.17 | >10 |
| Derivative 3 | Butyl | 0.35 | 0.54 | >10 |
| Derivative 4 | Pentyl | 1.2 | 1.8 | >10 |
| Derivative 5 | Ethylpiperazinyl | 0.0041 | 0.0060 | >10 |
EC₅₀: 50% effective concentration required to inhibit HIV-1 replication in U1 cells. CC₅₀: 50% cytotoxic concentration.
Among the 12-O-alkyl derivatives, this compound itself proved to be highly active.[1] The antiviral activity was observed to decrease as the length of the alkyl chain increased.[1] Notably, a series of 12-O-ethyl derivatives were synthesized, with five compounds demonstrating greater potency than this compound.[1] The most active among these was 12-O-ethylpiperazinyl cepharanoline, exhibiting an impressive EC₅₀ of 0.0060 µM.[1] In contrast, all 12-O-acyl derivatives synthesized were found to be completely inactive.[1]
Table 2: Anti-SARS-CoV-2 Activity of this compound and Analogs
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) |
| This compound | SARS-CoV-2 | Vero E6 | 0.98 | 39.30 |
| This compound | SARS-CoV-2 | Calu-3 | 3.0 | >50 |
| Nelfinavir | SARS-CoV-2 | VeroE6/TMPRSS2 | ~1.0 | >50 |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.72 | >10 |
This compound has been identified as a potent inhibitor of SARS-CoV-2, primarily by blocking viral entry.[2] Combination therapy of this compound with Nelfinavir, an HIV protease inhibitor, has shown synergistic effects in inhibiting SARS-CoV-2 proliferation by targeting both viral entry and replication.
Unraveling the Mechanism: Inhibition of the NF-κB Signaling Pathway
A key mechanism underlying the antiviral and anti-inflammatory properties of this compound and its derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] NF-κB is a crucial transcription factor involved in the expression of pro-inflammatory cytokines and is often exploited by viruses to facilitate their replication.[1][4] this compound has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory subunit, IκBα, thereby blocking the nuclear translocation of the active NF-κB dimer.[2][4]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Protocols
General Synthesis of 12-O-Alkyl Cepharanoline Derivatives
The synthesis of 12-O-alkyl cepharanoline derivatives is based on the alkylation of the phenolic hydroxyl group of cepharanoline. A general procedure involves dissolving cepharanoline in a suitable organic solvent, such as dimethylformamide (DMF), followed by the addition of a base, for instance, sodium hydride (NaH), to deprotonate the hydroxyl group. The corresponding alkyl halide (e.g., ethyl iodide for the ethyl derivative) is then added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated and purified using standard techniques such as column chromatography. For the synthesis of derivatives with more complex alkyl groups, such as 12-O-ethylpiperazinyl cepharanoline, a two-step process may be required, involving the introduction of a linker followed by coupling with the desired amine.
Anti-HIV-1 Activity Assay in Chronically Infected U1 Cells
The anti-HIV-1 activity of the this compound derivatives was evaluated in the chronically infected promonocytic U1 cell line.[1] This cell line harbors two copies of the HIV-1 provirus and produces low levels of virus, which can be significantly induced by agents like tumor necrosis factor-alpha (TNF-α).
-
Cell Culture: U1 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in the culture medium.
-
Assay Procedure:
-
U1 cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well.
-
The cells are then treated with various concentrations of the this compound derivatives in the presence of an HIV-1 inducing agent, such as 100 U/mL of TNF-α.
-
The plates are incubated at 37°C in a 5% CO₂ incubator for 48 hours.
-
-
Quantification of Viral Replication: The level of HIV-1 replication is determined by measuring the amount of p24 antigen in the culture supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The 50% effective concentration (EC₅₀) is calculated as the compound concentration that reduces the p24 antigen production by 50% compared to the virus control.
Cytopathic Effect (CPE) Inhibition Assay for Anti-SARS-CoV-2 Activity
The antiviral activity against SARS-CoV-2 is commonly assessed using a cytopathic effect (CPE) inhibition assay in a suitable host cell line, such as Vero E6 cells.[5][6]
-
Cell Culture: Vero E6 cells are grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Virus Propagation: SARS-CoV-2 is propagated in Vero E6 cells to generate a virus stock with a known titer.
-
Assay Procedure:
-
Vero E6 cells are seeded in 96-well plates and incubated overnight to form a confluent monolayer.
-
The culture medium is then removed, and the cells are washed with phosphate-buffered saline (PBS).
-
The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compounds.
-
The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator until the virus-induced CPE is observed in the control wells.[5]
-
-
Assessment of Cell Viability: Cell viability is quantified using a colorimetric assay, such as the MTT or MTS assay, or by staining with crystal violet. The absorbance is read using a microplate reader.
-
Data Analysis: The EC₅₀ is determined as the compound concentration that protects 50% of the cells from virus-induced death.
Caption: General experimental workflow for the synthesis and antiviral evaluation of this compound derivatives.
Conclusion
The synthesis and comparative analysis of this compound derivatives have illuminated a promising path toward the development of novel antiviral agents. The remarkable potency of compounds like 12-O-ethylpiperazinyl cepharanoline against HIV-1 underscores the potential of strategic molecular modifications. Furthermore, the broad-spectrum activity of this compound against coronaviruses, coupled with its well-defined mechanism of action involving NF-κB inhibition, provides a solid foundation for future drug development endeavors. This guide serves as a critical resource for the scientific community, fostering further research and accelerating the translation of these promising compounds from the laboratory to the clinic.
References
- 1. Anti-HIV-1 activity and structure-activity relationship of cepharanoline derivatives in chronically infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exerts anti-inflammatory effects via NF-κB inhibition in a LPS-induced rat model of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Cepharanthine's Anti-Inflammatory Properties Validated in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory properties of Cepharanthine (CEP), a biscoclaurine alkaloid, against other alternatives, supported by experimental data from various animal models. The data presented herein demonstrates CEP's potential as a potent anti-inflammatory agent, primarily through the modulation of the NF-κB and MAPK signaling pathways.
Performance Comparison in Preclinical Models
This compound has been rigorously evaluated in several well-established animal models of inflammation, consistently demonstrating significant anti-inflammatory effects. The following tables summarize the quantitative data from these studies, comparing the performance of CEP with control groups and common anti-inflammatory drugs.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model mimics the inflammatory cascade seen in bacterial infections and sepsis.
| Treatment Group | Dose | Animal Model | Key Inflammatory Markers Measured | Results | Citation |
| Control | - | Male BALB/c mice | TNF-α, IL-6, IL-1β in Bronchoalveolar Lavage Fluid (BALF) | Normal physiological levels | [1] |
| LPS | 5 mg/kg | Male BALB/c mice | TNF-α, IL-6, IL-1β in BALF | Significant increase in all cytokines | [1] |
| CEP + LPS | 10 mg/kg | Male BALB/c mice | TNF-α, IL-6, IL-1β in BALF | Significant attenuation of LPS-induced increase in TNF-α, IL-1β, and IL-6 | [1] |
| Dexamethasone + LPS | 5 mg/kg | Male BALB/c mice | TNF-α, IL-6, IL-1β in BALF | Significant reduction in LPS-induced cytokine levels | [1] |
Carrageenan-Induced Paw Edema in Rats
This model is a classical method to screen for acute anti-inflammatory activity.
| Treatment Group | Dose | Animal Model | Primary Outcome | Percentage Inhibition of Edema | Citation |
| Control (Carrageenan) | 1% injection | Wistar rats | Paw Volume (mL) | 0% | [2][3][4][5] |
| This compound | 10 mg/kg | Wistar rats | Paw Volume (mL) | Data on specific percentage inhibition by this compound in this widely used model is not readily available in the reviewed literature, though its efficacy in other inflammatory models is well-documented. | |
| Indomethacin (Positive Control) | 10 mg/kg | Wistar rats | Paw Volume (mL) | 46.87% at 2 hours, 65.71% at 3 hours | [2] |
| Diclofenac (Positive Control) | 40 mg/kg | Wistar rats | Paw Volume (mL) | 53.13% at 1 hour, up to 70.00% at 18 hours | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
LPS-Induced Acute Lung Injury in Mice
This protocol outlines the procedure for inducing acute lung injury in mice using lipopolysaccharide.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4
-
This compound
-
Dexamethasone
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Bronchoalveolar lavage (BAL) equipment
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Grouping: Randomly divide the mice into four groups: Control, LPS, CEP + LPS, and Dexamethasone + LPS.
-
Drug Administration:
-
Administer this compound (10 mg/kg, intraperitoneally) or Dexamethasone (5 mg/kg, intraperitoneally) one hour before LPS challenge.
-
The control and LPS groups receive an equivalent volume of saline.
-
-
LPS Instillation:
-
Anesthetize the mice.
-
Intratracheally instill a single dose of LPS (5 mg/kg) dissolved in sterile saline. The control group receives saline only.
-
-
Sample Collection: At a predetermined time point (e.g., 6 or 24 hours) after LPS administration, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving sterile saline into the lungs to collect BAL fluid.
-
Analysis: Centrifuge the BAL fluid to separate the supernatant. Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.
Carrageenan-Induced Paw Edema in Rats
This protocol details the induction and assessment of acute inflammation in the rat paw.
Materials:
-
Male Wistar rats (150-200g)
-
Lambda Carrageenan
-
This compound
-
Indomethacin or Diclofenac (as positive control)
-
Sterile saline
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Grouping: Divide the rats into groups: Control, Carrageenan, CEP + Carrageenan, and Positive Control + Carrageenan.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound (dose to be determined), Indomethacin (10 mg/kg, orally), or Diclofenac (40 mg/kg, orally) one hour before carrageenan injection. The control and carrageenan groups receive the vehicle.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Edema and Inhibition:
-
The volume of edema is the difference between the paw volume at each time point and the baseline paw volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan-only group.
-
Mechanistic Insights: Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways, which are crucial regulators of pro-inflammatory gene expression.
This compound's Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key driver of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Inflammatory stimuli, such as LPS, trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (p65/p50 dimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[6] this compound has been shown to inhibit NF-κB activation by preventing the degradation of IκBα and inhibiting the phosphorylation of the p65 subunit.[7][8][9]
Caption: this compound inhibits the NF-κB signaling pathway.
This compound's Inhibition of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including ERK, JNK, and p38, is another critical regulator of inflammation. Inflammatory stimuli activate these kinases through a phosphorylation cascade. Activated MAPKs then phosphorylate various transcription factors, leading to the production of inflammatory mediators. This compound has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38, thereby inhibiting the MAPK pathway and reducing inflammation.[9][10][11]
Caption: this compound inhibits the MAPK signaling pathway.
Conclusion
The experimental data from in vivo animal models strongly support the anti-inflammatory properties of this compound. Its ability to significantly reduce key pro-inflammatory cytokines in models of acute lung injury and its mechanistic action through the inhibition of the NF-κB and MAPK signaling pathways highlight its therapeutic potential. While direct comparative data with NSAIDs in standardized models is an area for future research, the existing evidence positions this compound as a promising candidate for further development in the treatment of inflammatory diseases.
References
- 1. This compound, an alkaloid from Stephania cepharantha Hayata, inhibits the inflammatory response in the RAW264.7 cell and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exerts anti-inflammatory effects via NF-κB inhibition in a LPS-induced rat model of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound Exerts Antioxidant and Anti-Inflammatory Effects in Lipopolysaccharide (LPS)-Induced Macrophages and DSS-Induced Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Effectiveness of Cepharanthine on Diverse Cancer Types: A Guide for Researchers
An Objective Analysis of Preclinical Data on the Antineoplastic Properties of a Natural Alkaloid
Cepharanthine (CEP), a biscoclaurine alkaloid derived from Stephania cepharantha, has been utilized in Japan for decades for various therapeutic purposes, including as an adjunctive treatment for leukopenia following radiotherapy.[1][2] Its multifaceted pharmacological activities, including anti-inflammatory, immunomodulatory, and antiviral effects, have been well-documented.[3] More recently, a growing body of preclinical evidence has highlighted its potential as a potent anticancer agent across a spectrum of histological cancer types.[4][5]
This guide provides a comparative overview of this compound's effectiveness against different cancers, summarizing key quantitative data, detailing experimental methodologies, and illustrating the core signaling pathways involved in its mechanism of action.
Quantitative Assessment of Antitumor Efficacy
The antitumor activity of this compound has been demonstrated in numerous cancer cell lines and in vivo models. Its efficacy varies, with certain cancer types showing exceptional sensitivity. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values from in vitro studies and key outcomes from in vivo animal models.
Table 1: Comparative In Vitro Cytotoxicity of this compound (IC50)
| Cancer Histological Type | Cell Line(s) | IC50 (µM) | Duration (hrs) | Notes |
| Small Cell Lung Cancer | H1688 | 0.8 | 24 | CEP showed significant inhibition at 1 µM.[6] |
| H446 | 1.1 | 24 | [6] | |
| H146 | 1.5 | 24 | [6] | |
| Liver Cancer | Huh7 | ~15-20 | 24 / 48 | The inhibitory effect was more evident in Huh7 than HepG2 cells.[4] |
| (Hepatocellular Carcinoma) | HepG2 | >20 | 24 / 48 | [4] |
| Hep3B, HCCLM3 | 5 - 20 | 48 | Dose-dependent inhibition of cell viability was observed.[5] | |
| Cervical Cancer | CaSki, HeLa, C33A | 25 - 50 | 24 / 48 | CEP significantly suppressed viability in a dose- and time-dependent manner.[2] |
| Leukemia | K562 | >2 (as monotherapy) | 72 | At 2 µM, CEP significantly decreased the IC50 of Doxorubicin and Vincristine.[7] |
| General Activity Range | Various | 1 - 10 | N/A | The IC50 for many cancer cell lines typically falls within this range.[3] |
Table 2: Summary of In Vivo Antitumor Efficacy in Xenograft Models
| Cancer Histological Type | Animal Model | This compound Dosage | Key Findings |
| Cholangiocarcinoma (CCA) | NOD/Scid/Jak-3-deficient mice | 10 mg/kg | Effectively reduced tumor size.[8] |
| Liver Cancer (HCC) | Nude mice (Hep3B xenograft) | 10 or 20 mg/kg (every 2 days) | Significantly suppressed tumor growth, weight, and volume.[9] |
| Liver Cancer | Xenograft tumor model | Not specified | Demonstrated antitumor effects; diminished Gli1 protein levels.[4][10] |
| Cervical Cancer | BALB/c nude mice (C33A xenograft) | Not specified | Markedly reduced tumor progression.[2] |
| Primary Effusion Lymphoma | Immunodeficient mice | Not specified | Significant inhibition of tumor growth and infiltration.[3] |
| Osteosarcoma | Tumor-bearing mice (SaOS2 xenograft) | 20 mg/kg/day (for 20 days) | Reduction of tumor volume.[3] |
Mechanisms of Action: Key Signaling Pathways
This compound exerts its anticancer effects through the modulation of multiple, critical signaling pathways that govern cell proliferation, survival, and apoptosis.
1. Inhibition of the NF-κB Pathway
A primary mechanism of this compound's action is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is crucial for promoting tumor cell proliferation, survival, and angiogenesis.[8] In cholangiocarcinoma and oral squamous cell carcinoma, CEP has been shown to prevent the translocation of NF-κB dimers into the nucleus, thereby blocking the transcription of its target genes.[8][11]
Caption: this compound inhibits the NF-κB signaling pathway.
2. Induction of Apoptosis via the Intrinsic Pathway
This compound is a potent inducer of apoptosis (programmed cell death) in a variety of cancer cells.[8][11] At higher concentrations, it can induce oxidative stress, leading to the release of cytochrome c from the mitochondria.[1][8] This event triggers a caspase cascade, activating initiator caspase-9 and effector caspase-3, which are key executioners of apoptosis.[8][11]
Caption: this compound triggers the intrinsic apoptosis cascade.
3. Inhibition of the PI3K/Akt/mTOR Pathway
In cancers such as breast cancer, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival. By reducing the phosphorylation of Akt and mTOR, this compound can induce both apoptosis and autophagy.[1][11]
Caption: this compound inhibits the PI3K/Akt/mTOR survival pathway.
4. Suppression of the Wnt/Hedgehog Axis in Liver Cancer
A novel mechanism has been identified in liver cancer, where this compound inhibits the Wnt/β-catenin pathway.[4] This action serves as an upstream regulation that subsequently suppresses the Hedgehog (Hh) signaling pathway, a critical driver in liver cancer development and progression.[4][10][12]
Caption: this compound's inhibition of Wnt/Hedgehog in liver cancer.
Detailed Experimental Protocols
The findings presented in this guide are based on established preclinical experimental models. Below are the methodologies for the key assays used to evaluate this compound's efficacy.
Experimental Workflow: In Vitro and In Vivo Assessment
Caption: Workflow for evaluating this compound's anticancer effects.
-
Cell Viability Assay (CCK-8 / MTT):
-
Cell Seeding: Cancer cells (e.g., Huh7, HepG2, C33A) are seeded into 96-well plates at a specified density and allowed to adhere overnight.[2][4]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-60 µM) or a vehicle control (DMSO).[4]
-
Incubation: Cells are incubated for specified time points, typically 24 and 48 hours.[2]
-
Reagent Addition: CCK-8 or MTT reagent is added to each well, and plates are incubated for 1-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
-
In Vivo Xenograft Tumor Model:
-
Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^7 C33A cells) is injected subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice).[2][9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into control and treatment groups. The treatment group receives this compound, often via intraperitoneal injection (e.g., 10 or 20 mg/kg), on a defined schedule (e.g., once every two days).[9]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
-
Apoptosis and Cell Cycle Analysis (Flow Cytometry):
-
Cell Treatment: Cells are treated with this compound at various concentrations for a set duration (e.g., 24 hours).
-
Staining: Cells are harvested and stained with fluorescent dyes. For apoptosis, Annexin V (to detect early apoptosis) and Propidium Iodide (PI, to detect late apoptotic/necrotic cells) are used. For cell cycle analysis, cells are fixed and stained with a DNA-binding dye like PI.
-
Data Acquisition: The stained cells are analyzed using a flow cytometer, which quantifies the fluorescence intensity of thousands of individual cells.
-
Analysis: The data is analyzed to determine the percentage of cells in different phases of the cell cycle (sub-G1, G0/G1, S, G2/M) or the percentage of apoptotic cells.[2]
-
Conclusion and Future Directions
Preclinical data strongly suggest that this compound is a versatile and potent antineoplastic agent with efficacy against a wide range of histological cancer types. Its effectiveness appears particularly pronounced in small cell lung cancer, liver cancer, and cholangiocarcinoma. The compound's ability to target multiple oncogenic pathways—including NF-κB, PI3K/Akt/mTOR, and Wnt/Hedgehog—and to induce apoptosis makes it a compelling candidate for further development. Moreover, its capacity to sensitize cancer cells to conventional chemotherapeutics and radiotherapy adds another dimension to its potential clinical utility.[3][7]
Future research should focus on clinical trials to validate these preclinical findings in human subjects, optimize dosing strategies, and identify predictive biomarkers to select patient populations most likely to respond to this compound-based therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride inhibits the Wnt/β-catenin/Hedgehog signaling axis in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound as an effective small cell lung cancer inhibitor: integrated insights from network pharmacology, RNA sequencing, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound potently enhances the sensitivity of anticancer agents in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits hepatocellular carcinoma cell growth and proliferation by regulating amino acid metabolism and suppresses tumorigenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound hydrochloride inhibits the Wnt/β‑catenin/Hedgehog signaling axis in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound hydrochloride inhibits the Wnt/β-catenin/Hedgehog signaling axis in liver cancer - ProQuest [proquest.com]
Safety Operating Guide
Proper Disposal Procedures for Cepharanthine
Cepharanthine, a bisbenzylisoquinoline alkaloid, requires careful handling and disposal due to its potential health and environmental hazards. As a substance harmful if swallowed and very toxic to aquatic life with long-lasting effects, all disposal procedures must be conducted in strict accordance with safety protocols and regulatory requirements to ensure the safety of laboratory personnel and the protection of the environment.[1]
Hazard Profile and Safety Information
Understanding the hazards associated with this compound is the first step in ensuring its safe handling and disposal. The following table summarizes its classification and key precautionary statements according to the Globally Harmonized System (GHS).
| Hazard Classification | GHS Code | Precautionary Statement | GHS Code |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1][2] | P264 |
| Acute Aquatic Toxicity (Category 1) | H400 | Very toxic to aquatic life.[1] | P270 |
| Chronic Aquatic Toxicity (Category 1) | H410 | Very toxic to aquatic life with long lasting effects.[1] | P273 |
| P301 + P312 | |||
| P330 | |||
| P391 | |||
| P501 |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste, including pure substance, contaminated labware, and solutions.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure appropriate PPE is worn to prevent exposure.
-
Gloves: Wear double-layered, chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat or protective gown is mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use an approved respirator.[3]
Waste Segregation and Collection
Proper segregation is critical to prevent accidental reactions and to ensure compliant disposal.
-
Do Not Mix: Never mix this compound waste with other waste streams.[2]
-
Original Containers: Whenever possible, leave the chemical in its original container.[2]
-
Solid Waste: Collect solid this compound waste (e.g., excess powder, contaminated absorbent pads) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and compatible hazardous waste container. Do not pour down the drain.[2]
-
Contaminated Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound should be placed in a designated chemotherapy or hazardous drug sharps container.[4]
-
Contaminated Labware: Disposable items like gloves, gowns, and absorbent pads that are visibly contaminated should be placed in a sealed bag and then into the designated hazardous waste container.[4]
Container Labeling and Storage
Proper labeling and storage are essential for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
-
Storage: Store sealed waste containers in a cool, well-ventilated, and designated secondary containment area away from incompatible materials like strong oxidizing agents.[1][2] Ensure the storage area is secure and access is restricted.
Spill Management
In the event of a spill, immediate and proper cleanup is required.
-
Evacuate: Evacuate non-essential personnel from the area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For dry spills, carefully collect the powder without creating dust. For liquid spills, use absorbent pads.
-
Clean: Decontaminate the spill area with detergent and water, followed by a thorough rinsing.[4]
-
Dispose: All cleanup materials must be disposed of as hazardous this compound waste.[5]
Final Disposal
The final disposal of this compound waste must be handled by professionals.
-
Approved Facility: The primary directive for this compound disposal is to "Dispose of contents/container to an approved waste disposal plant."[1][2]
-
Professional Disposal Service: Engage a licensed hazardous waste management company for pickup and disposal. This ensures the waste is treated and disposed of in accordance with all national and local regulations.[6][7]
-
Documentation: Maintain a manifest or record of the waste from its point of origin to its final disposal, as required by regulations.[8]
This compound Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
